molecular formula C18H16NO3P B1584252 Diphenyl phenylphosphoramidate CAS No. 3848-51-9

Diphenyl phenylphosphoramidate

Cat. No.: B1584252
CAS No.: 3848-51-9
M. Wt: 325.3 g/mol
InChI Key: FZNQHYXSPNEFAI-UHFFFAOYSA-N
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Description

Diphenyl phenylphosphoramidate is a useful research compound. Its molecular formula is C18H16NO3P and its molecular weight is 325.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-diphenoxyphosphorylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NO3P/c20-23(19-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNQHYXSPNEFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191798
Record name Phosphoramidic acid, phenyl-, diphenyl ester
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Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3848-51-9
Record name Phosphoramidic acid, N-phenyl-, diphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3848-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoramidic acid, phenyl-, diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003848519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoramidic acid, phenyl-, diphenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHENYL N-PHENYLPHOSPHORAMIDATE
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Foundational & Exploratory

Introduction: The Significance of the Phosphoramidate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Diphenyl Phenylphosphoramidate

This compound is a prominent member of the phosphoramidate family, a class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their versatile applications. Phosphoramidates serve as crucial intermediates and structural motifs in a wide array of biologically active molecules, including antiviral and anticancer prodrugs, a strategy often referred to as the ProTide approach.[1][2] The phosphoryl group can enhance the intracellular delivery and therapeutic potential of parent drugs.[1] Beyond their pharmaceutical relevance, these compounds are also utilized in agriculture as pesticides and in industry as novel fire-retardant materials.[1][3]

This guide provides a comprehensive overview of the primary synthetic pathways for this compound, delving into the mechanistic rationale behind experimental choices, offering detailed protocols, and discussing alternative methodologies. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively synthesize and characterize this important molecule. The synthetic routes can be broadly classified into several categories, with the most common being salt elimination, oxidative cross-coupling, and methods involving azide intermediates.[1][4]

Part 1: Core Synthetic Methodologies

The synthesis of the P-N bond is the central challenge in forming phosphoramidates. The choice of strategy depends on factors such as starting material availability, desired scale, and tolerance of functional groups.

The Primary Pathway: Salt Elimination via Nucleophilic Substitution

The most direct and widely employed method for synthesizing this compound is the reaction between diphenyl chlorophosphate and aniline.[5] This reaction is a classic example of nucleophilic substitution at a phosphorus(V) center.

Mechanism and Rationale: The core of this reaction involves the nitrogen atom of aniline, acting as a nucleophile, attacking the electrophilic phosphorus atom of diphenyl chlorophosphate. The phenoxy groups (-OPh) are effective leaving groups, but the chloride ion is superior, facilitating the substitution. A key byproduct of this reaction is hydrogen chloride (HCl).

The presence of HCl presents a critical challenge: it can protonate the starting aniline, converting it into the anilinium ion. This ion is no longer nucleophilic, effectively halting the reaction. Therefore, the addition of a base is non-negotiable. The base acts as an acid scavenger, neutralizing the HCl as it forms and driving the reaction equilibrium towards the product.

Causality Behind Experimental Choices:

  • Base Selection: A variety of bases can be employed. Organic amines like triethylamine (TEA) or pyridine are common choices in anhydrous organic solvents.[6] They are soluble and their corresponding hydrochloride salts often precipitate or can be easily washed away. An alternative approach utilizes a two-phase system (e.g., water and a chlorinated hydrocarbon) with an inorganic base like an alkali metal hydroxide or carbonate.[3] The base remains in the aqueous phase, controlling the pH between 7 and 12, while the reaction occurs in the organic phase or at the interface.[3]

  • Solvent System: Anhydrous, inert solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are typically used to prevent hydrolysis of the highly reactive diphenyl chlorophosphate.[4][7] In the two-phase method, solvents like toluene or chlorobenzene are suitable.[3] A notable advantage of the two-phase system is that the product, this compound, often has low solubility in the organic phase and precipitates directly, simplifying purification.[3]

  • Precursor Synthesis: The key reactant, diphenyl chlorophosphate, is itself synthesized from the reaction of phosphorus oxychloride (POCl₃) with phenol, often catalyzed by a Lewis acid.[3][8]

G DPCP Diphenyl Chlorophosphate ((PhO)₂P(O)Cl) TS Transition State DPCP->TS Nucleophilic Attack Aniline Aniline (PhNH₂) Aniline->TS Base Base (e.g., Et₃N) Salt Base·HCl (e.g., Et₃N·HCl) Base->Salt HCl Scavenging Product This compound ((PhO)₂P(O)NHPh) TS->Product Cl⁻ Elimination G cluster_reactants Starting Materials cluster_process Reaction cluster_products Products DPP Diphenyl H-Phosphonate Activation In-situ Activation of P-H bond DPP->Activation Amine Aniline Coupling Nucleophilic Attack by Amine Amine->Coupling Oxidant Oxidant (e.g., I₂, CCl₄) Oxidant->Activation Activation->Coupling Product Phosphoramidate Coupling->Product Byproduct Byproducts Coupling->Byproduct

Sources

An In-Depth Technical Guide to the Chemical Properties and Stability of Diphenyl Phenylphosphoramidate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl phenylphosphoramidate, a significant organophosphorus compound, holds considerable interest within the pharmaceutical sciences. Its structural motif is a key component in various therapeutic agents and prodrug strategies, designed to enhance the delivery and efficacy of active pharmaceutical ingredients (APIs). A thorough understanding of its chemical properties and stability profile is paramount for the successful development of robust and reliable drug products. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, chemical behavior, and stability under various stress conditions. It is designed to be a valuable resource for researchers and professionals involved in drug discovery, formulation development, and quality control.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueSource
Molecular Formula C₁₈H₁₆NO₃P[1]
Molecular Weight 325.30 g/mol [2]
CAS Number 3848-51-9[2]
Appearance White to off-white crystalline powder[3]
Melting Point 145.0-154.0 °C[3]
Solubility <0.7 µg/mL (at pH 7.4)[1]
Safety Harmful if swallowed[1]

Synthesis Overview

While a detailed exploration of all synthetic routes is beyond the scope of this stability-focused guide, a brief overview provides context. This compound can be synthesized through several methods. One common approach involves the reaction of diphenyl phosphorochloridate with aniline.[4] Another documented method is the reaction of sodium anilide with triphenylphosphate, which proceeds via the elimination of phenol.[5][6][7][8] These synthetic pathways highlight the reactivity of the phosphorus center and the P-N bond, which are also central to its stability characteristics.

Stability Profile: A Forced Degradation Perspective

Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance and identifying potential degradation products.[4][9][10][11] These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage and handling.

Hydrolytic Stability

The P-N bond in phosphoramidates is susceptible to hydrolysis, with the rate being highly dependent on pH.

  • Acidic Conditions: Under acidic conditions, the nitrogen atom of the phosphoramidate can be protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. This typically leads to the cleavage of the P-N bond.[12][13] Studies on related phosphoramidates have shown that acid-catalyzed hydrolysis is a significant degradation pathway.[3][14]

  • Neutral and Alkaline Conditions: In neutral to alkaline solutions, phosphoramidates are generally more stable.[13] However, at higher pH, hydroxide ion-catalyzed hydrolysis can occur, leading to cleavage of the P-O or P-N bond.[2]

Expected Degradation Products:

  • Phenol

  • Aniline

  • Diphenyl phosphate

  • Phenylphosphoric acid

Experimental Protocol: Hydrolysis Study A systematic study of hydrolytic stability should be conducted across a range of pH values.

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) C Add an aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 1 mg/mL) A->C B Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0) B->C D Incubate samples at a controlled temperature (e.g., 40°C, 60°C) C->D E Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours) D->E F Neutralize samples if necessary E->F G Analyze by a stability-indicating HPLC method F->G

Caption: Workflow for conducting a hydrolytic stability study.

Thermal Stability

Thermal stress can induce decomposition of this compound.

  • Decomposition Temperature: Studies have shown that the thermal decomposition of diphenyl phosphoramidate occurs in a single stage, with a significant weight loss observed in the temperature range of 200 to 350°C.[5] The melting point is around 150°C.[5]

  • Degradation Products: Evolved gas analysis and mass spectrometry have identified several thermal degradation products, including ammonia, phenol, diphenyl ether, and aniline.[5] The solid residue is believed to consist of polyphosphates.[5] The activation energy for the thermal decomposition has been estimated to be 151 kJ/mol.[5]

Experimental Protocol: Thermal Stability Assessment

Thermal_Stability_Workflow cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis A Thermogravimetric Analysis (TGA) C Place a known amount of solid sample in a crucible A->C B Differential Scanning Calorimetry (DSC) B->C D Heat at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) C->D E Monitor mass loss (TGA) and heat flow (DSC) D->E F Prepare a solution of the compound in a suitable high-boiling solvent G Heat the solution at various temperatures (e.g., 80°C, 100°C) for defined periods F->G H Analyze samples by HPLC at different time points G->H

Caption: Experimental workflow for assessing thermal stability.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of photosensitive molecules.

Expected Degradation: While specific photodegradation pathways for this compound are not extensively documented, compounds with aromatic rings can absorb UV light and undergo photochemical reactions. The energy absorbed can lead to bond cleavage and the formation of radical species.

Experimental Protocol: Photostability Testing Photostability testing should be conducted according to ICH Q1B guidelines.

Photostability_Workflow cluster_sample Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis A Prepare solid and solution samples of this compound B Place samples in chemically inert, transparent containers A->B C Prepare dark controls wrapped in aluminum foil A->C D Expose samples to a light source emitting both UV and visible light B->D C->D E Ensure an overall illumination of not less than 1.2 million lux hours D->E F Ensure an integrated near-UV energy of not less than 200 watt hours/square meter D->F G Analyze exposed samples and dark controls by a stability-indicating HPLC method E->G F->G H Compare the chromatograms to identify photodegradants G->H Oxidative_Degradation_Workflow A Dissolve this compound in a suitable solvent B Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) A->B C Incubate the mixture at room temperature or slightly elevated temperature B->C D Monitor the reaction at various time points by HPLC C->D E Identify any new peaks corresponding to degradation products D->E

Caption: Workflow for an oxidative degradation study.

Drug-Excipient Compatibility

In the formulation of solid dosage forms, the API is in intimate contact with various excipients. Chemical interactions between the drug and excipients can significantly impact the stability of the final product. [10][11] Potential Interactions:

  • Hydrolysis: Excipients with high water content can promote the hydrolysis of this compound.

  • Reactive Impurities: Some excipients may contain reactive impurities such as aldehydes, peroxides, or metal ions, which can react with the drug substance. [9][15]For example, reducing sugars like lactose can potentially undergo Maillard reactions with primary or secondary amines, although this is less likely with the aromatic amine in this compound.

  • pH Effects: Acidic or basic excipients can alter the micro-pH of the formulation, thereby influencing the rate of pH-dependent degradation pathways like hydrolysis.

Experimental Protocol: Drug-Excipient Compatibility Study

Excipient_Compatibility_Workflow A Select common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) B Prepare binary mixtures of this compound with each excipient (e.g., 1:1 ratio) A->B D Store the mixtures and control under accelerated stability conditions (e.g., 40°C/75% RH) B->D C Prepare a control sample of the pure drug substance C->D E Analyze the samples at initial and subsequent time points (e.g., 2 and 4 weeks) D->E F Use a stability-indicating HPLC method to assay for the drug and detect degradation products E->F G Visually inspect for any physical changes (e.g., color change, clumping) E->G

Caption: Workflow for a drug-excipient compatibility study.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Key Requirements for a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to resolve the parent drug from all potential degradation products and any excipient-related peaks.

  • Accuracy: The method should provide an accurate measure of the concentration of the drug and its degradation products.

  • Precision: The method should be precise, providing reproducible results.

  • Linearity: The response of the detector should be linear over a defined concentration range.

  • Robustness: The method should be robust, meaning that small, deliberate changes in method parameters do not significantly affect the results.

Typical HPLC Method Parameters:

ParameterTypical Value
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol)
Elution Mode Isocratic or gradient
Flow Rate 1.0 mL/min
Detection UV spectrophotometry (wavelength to be determined by UV scan of the compound)
Column Temperature Ambient or controlled (e.g., 30°C)

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. [1][8][16][17]

Conclusion

This compound exhibits a complex stability profile that is influenced by pH, temperature, light, and the presence of other chemical species. A thorough understanding of its degradation pathways and the development of a robust, validated stability-indicating analytical method are critical for the successful development of pharmaceutical products containing this moiety. The experimental protocols and data presented in this guide provide a framework for a comprehensive stability assessment, enabling researchers and drug development professionals to ensure the quality, safety, and efficacy of their products.

References

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  • Lesiak, A. D., et al. (2017). Using TG–FTIR and TG–MS to study thermal degradation of metal hypophosphites. Journal of Thermal Analysis and Calorimetry, 129(3), 1451-1462.
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  • Wang, Y., et al. (2023). Effect of H2O2-VC degradation on structural characteristics and immunomodulatory activity of larch arabinogalactan. Frontiers in Bioengineering and Biotechnology, 11, 1249826.
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Sources

An In-Depth Technical Guide to Diphenyl Phenylphosphoramidate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl phenylphosphoramidate, a member of the phosphoramidate class of organophosphorus compounds, holds significant interest in the fields of synthetic chemistry and drug development. Its unique structural features, comprising a central phosphorus atom bonded to a nitrogen and two phenoxy groups, provide a versatile scaffold for various chemical transformations and have positioned it as a key component in advanced prodrug strategies. This technical guide offers a comprehensive overview of this compound, from its fundamental chemical and physical properties to detailed synthetic protocols and its critical role in the innovative ProTide technology for targeted drug delivery. By synthesizing technical data with mechanistic insights, this document aims to serve as a valuable resource for researchers and professionals engaged in cutting-edge scientific exploration.

Core Molecular Attributes of this compound

This compound is chemically identified as the diphenyl ester of phenylphosphoramidic acid. Its core structure is foundational to its chemical behavior and utility in various applications.

CAS Number: 3848-51-9[1]

Molecular Formula: C₁₈H₁₆NO₃P[1]

Molecular Weight: 325.30 g/mol [1]

Molecular Structure:

Caption: 2D Molecular Structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Appearance White to off-white solid[2]
Melting Point 145.0-154.0 °C[2]
Solubility <0.7 µg/mL in water at pH 7.4[3]
LogP 5.3646[1]
Topological Polar Surface Area (TPSA) 47.56 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 6[1]

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of phosphoramidates can be achieved through various methods. A historically significant and illustrative method for preparing diphenyl N-phenylphosphoramidate involves the reaction of triphenylphosphate with sodium anilide. This approach, while classic, provides a solid foundation for understanding the formation of the crucial P-N bond.

Synthesis via Reaction of Triphenylphosphate and Sodium Anilide

This method is based on the principle of nucleophilic substitution at the phosphorus center, where the anilide anion displaces a phenoxide leaving group.

Reaction Scheme:

(C₆H₅O)₃P=O + NaNHC₆H₅ → (C₆H₅O)₂P(O)NHC₆H₅ + NaOC₆H₅

Experimental Protocol:

  • Materials:

    • Triphenylphosphate (tPPO)

    • Sodium amide (NaNH₂)

    • Aniline (C₆H₅NH₂)

    • Anhydrous toluene or xylene (as solvent)

    • An inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Preparation of Sodium Anilide: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add freshly distilled aniline to a suspension of sodium amide in anhydrous toluene. The reaction is typically stirred at room temperature until the evolution of ammonia ceases, indicating the formation of sodium anilide.

    • Reaction with Triphenylphosphate: To the freshly prepared sodium anilide suspension, add a solution of triphenylphosphate in anhydrous toluene dropwise at room temperature.

    • Reflux: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of triphenylphosphate.

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and wash it sequentially with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure diphenyl N-phenylphosphoramidate.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere is crucial to prevent the reaction of the highly basic sodium amide and sodium anilide with atmospheric moisture and carbon dioxide.

  • Anhydrous solvents are necessary to avoid the decomposition of the reactive intermediates.

  • The stepwise preparation of sodium anilide in situ ensures its reactivity for the subsequent nucleophilic attack on triphenylphosphate.

  • Refluxing the reaction mixture provides the necessary activation energy to overcome the energy barrier for the substitution reaction.

G cluster_0 Synthesis Workflow prep_anilide Preparation of Sodium Anilide (Aniline + Sodium Amide in Toluene) reaction Reaction with Triphenylphosphate (Dropwise addition at RT) prep_anilide->reaction reflux Reflux (Heating to drive the reaction) reaction->reflux workup Aqueous Work-up (Quenching and Extraction) reflux->workup purification Purification (Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the Synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the two phenoxy groups and the N-phenyl group, typically in the range of δ 7.0-7.5 ppm. The N-H proton would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the aromatic carbons. The carbons directly attached to the oxygen and nitrogen atoms will have chemical shifts influenced by the electronegativity of these heteroatoms.

  • ³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds. This compound will show a single resonance in a characteristic region for pentavalent phosphorus compounds of this type.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the P=O (phosphoryl) stretch, typically around 1200-1300 cm⁻¹, P-O-C (aryl) stretches, and N-H stretching and bending vibrations.[4]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (325.3 m/z), along with characteristic fragmentation patterns.[3]

Application in Drug Development: The ProTide Technology

A major application of phosphoramidates, including structures related to this compound, is in the "ProTide" (prodrug-nucleotide) technology.[5] This innovative approach addresses a significant challenge in antiviral and anticancer therapies: the efficient delivery of nucleoside monophosphates into cells.

The Challenge with Nucleoside Analogs

Many antiviral and anticancer drugs are nucleoside analogs that need to be converted into their active triphosphate form within the cell to exert their therapeutic effect. The first phosphorylation step, the conversion of the nucleoside to the nucleoside monophosphate, is often the rate-limiting step and a common mechanism of drug resistance.

The ProTide Solution

The ProTide strategy circumvents this initial phosphorylation step by delivering a pre-formed nucleoside monophosphate into the cell. The phosphate group is masked with two protecting groups: an aryl group (like the phenoxy groups in this compound) and an amino acid ester. This masking renders the molecule lipophilic, allowing it to cross the cell membrane.[5]

Mechanism of Action of ProTide Prodrugs:

  • Cellular Uptake: The lipophilic ProTide prodrug passively diffuses across the cell membrane.

  • Intracellular Cleavage of the Ester: Once inside the cell, esterase enzymes cleave the amino acid ester, exposing a carboxylate group.

  • Cyclization and Aryl Group Elimination: The carboxylate group then attacks the phosphorus center in an intramolecular cyclization reaction, leading to the elimination of the aryl (phenoxy) group.

  • Hydrolysis of the P-N Bond: The resulting cyclic intermediate is then hydrolyzed, cleaving the phosphoramidate (P-N) bond and releasing the nucleoside monophosphate.

  • Activation to Triphosphate: The released nucleoside monophosphate is then efficiently converted by cellular kinases to the active diphosphate and triphosphate forms, which can then inhibit viral polymerases or other cellular targets.

G cluster_1 ProTide Mechanism of Action uptake Cellular Uptake (Passive Diffusion) ester_cleavage Ester Cleavage (Esterase) uptake->ester_cleavage cyclization Intramolecular Cyclization (Aryl Group Elimination) ester_cleavage->cyclization pn_cleavage P-N Bond Hydrolysis cyclization->pn_cleavage activation Phosphorylation to Triphosphate (Cellular Kinases) pn_cleavage->activation target Inhibition of Target Enzyme activation->target

Caption: Intracellular activation pathway of a ProTide prodrug.

The Role of the Diphenyl and Phenyl Groups

In the context of ProTide technology, the nature of the aryl and amino acid moieties is critical for the prodrug's efficacy. While this compound itself is a model compound, the principles apply to its use as a structural motif in more complex ProTides.

  • Aryl Group (Phenoxy): The phenoxy group acts as a good leaving group during the intramolecular cyclization step. Its electronic properties can be tuned by substitution on the phenyl ring to modulate the rate of its departure, thereby influencing the overall activation kinetics of the prodrug. The lipophilicity of the aryl group also contributes to the overall ability of the prodrug to cross the cell membrane.[6]

  • N-Phenyl Group: In the specific case of this compound, the N-phenyl group is part of the core structure. In a ProTide, this would be replaced by a nucleoside. However, the study of such simpler phosphoramidates provides valuable insights into the stability and reactivity of the P-N bond. The electronic nature of the substituent on the nitrogen atom influences the susceptibility of the P-N bond to hydrolysis.

Conclusion

This compound is a compound of significant academic and pharmaceutical interest. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a valuable tool for researchers. More importantly, the structural motifs embodied by this compound are at the heart of the ProTide technology, a clinically validated strategy for enhancing the therapeutic efficacy of nucleoside-based drugs. A thorough understanding of the synthesis, properties, and reactivity of such phosphoramidates is therefore essential for the rational design and development of the next generation of targeted therapies. The continued exploration of phosphoramidate chemistry promises to yield further innovations in drug delivery and medicinal chemistry.

References

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The Advent of Aryl Phosphoramidates: A Technical Guide to a Transformative Prodrug Technology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for potent and selective therapeutics is intrinsically linked to the challenge of cellular delivery. Many highly active pharmacological agents are limited by their inability to efficiently cross the cell membrane and reach their intracellular targets. This is particularly true for nucleotides and their analogues, which, due to their inherent negative charge, suffer from poor membrane permeability. The discovery and development of aryl phosphoramidates, a class of prodrugs often referred to as ProTides, represents a paradigm shift in overcoming this fundamental obstacle. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic evolution of aryl phosphoramidates, offering field-proven insights for researchers and drug development professionals.

A Historical Perspective: From Chemical Curiosities to Clinical Triumphs

The journey of phosphoramidates began not as a targeted drug delivery strategy, but as a fundamental exploration of organophosphorus chemistry.

Early Synthetic Explorations

One of the earliest documented syntheses of phosphoramidates can be traced back to the mid-20th century. The Atherton-Todd reaction , first reported in 1945 by F. R. Atherton, H. T. Openshaw, and A. R. Todd, was a serendipitous discovery.[1] Their work, involving the reaction of dialkyl phosphites with amines in the presence of carbon tetrachloride, laid the foundational groundwork for the formation of the crucial phosphorus-nitrogen (P-N) bond that defines phosphoramidates.[1] Another significant early contribution was the Staudinger reaction , which involves the reaction of an organic azide with a phosphine or phosphite. This versatile reaction also proved to be a viable method for creating the P-N linkage.[1]

For decades, these and other early synthetic methods remained primarily of academic interest. The compounds were explored for various applications, but their transformative potential in medicine was yet to be fully realized.

The ProTide Revolution: A Paradigm Shift in Drug Delivery

The pivotal moment in the history of aryl phosphoramidates arrived in the early 1990s with the pioneering work of Professor Chris McGuigan and his group at Cardiff University.[2][3][4] Recognizing the challenge of delivering charged nucleoside monophosphates into cells to bypass the often inefficient initial phosphorylation step by cellular kinases, McGuigan envisioned a prodrug approach that would mask the phosphate's negative charges with lipophilic groups.[5][6] This led to the invention of the ProTide (Pro-drug of a nucleoTide) technology.[2][3]

The genius of the ProTide design lies in its intricate, multi-component structure: an aryl group, an amino acid ester, and the nucleoside of interest, all linked to a central phosphorus atom. This design ingeniously transforms a charged, impermeable molecule into a neutral, lipophilic entity capable of passive diffusion across the cell membrane. Once inside the cell, a cascade of enzymatic reactions unmasks the active nucleoside monophosphate.

The first demonstration of the ProTide concept's power was with zidovudine (AZT), an anti-HIV drug.[3] While AZT itself was potent, its activity was dependent on cellular kinases. McGuigan's team showed that an aryl phosphoramidate derivative of AZT could exhibit significant anti-HIV activity even in cells deficient in the necessary kinase, providing the first compelling evidence of successful intracellular delivery of the monophosphate.[3] This breakthrough ignited a wave of research and development, ultimately leading to the approval of several blockbuster drugs based on the ProTide technology, including the anti-HCV agent sofosbuvir and the anti-HIV drug tenofovir alafenamide .[7][8][9]

The Core of Innovation: Mechanism of Action of Aryl Phosphoramidate Prodrugs

The elegance of the aryl phosphoramidate prodrug system lies in its ability to hijack the cell's own enzymatic machinery to release the active drug precisely where it is needed. The activation process is a multi-step cascade, a self-validating system that ensures the generation of the desired therapeutic agent.

A Symphony of Enzymes: The Activation Pathway

The intracellular activation of a typical aryl phosphoramidate ProTide follows a well-orchestrated sequence of events:

  • Ester Hydrolysis: The process is initiated by the cleavage of the amino acid's carboxyl ester by cellular esterases, such as carboxylesterase 1 (CES1) or cathepsin A (CatA) .[10][11] This step is often stereoselective and is a critical determinant of the prodrug's activation efficiency.[10] The choice of the amino acid and its esterification can be tailored to target specific tissues or to modulate the rate of activation.

  • Intramolecular Cyclization and Aryl Group Expulsion: The removal of the ester group unmasks a carboxylate anion. This anion then performs an intramolecular nucleophilic attack on the phosphorus center, leading to the formation of a transient, five-membered cyclic intermediate. This cyclization event results in the expulsion of the aryl (phenolic) group.

  • Phosphoramidate Bond Cleavage: The final step in the unmasking process is the hydrolysis of the P-N bond by a phosphoramidase. The histidine triad nucleotide-binding protein 1 (HINT1) has been identified as a key enzyme responsible for this crucial cleavage.[10][12][13] This step releases the free nucleoside monophosphate, which is now available for subsequent phosphorylation by cellular kinases to its active diphosphate or triphosphate form.

Below is a diagram illustrating this intricate activation pathway.

G A Aryl Phosphoramidate Prodrug (Lipophilic, Neutral) B Prodrug A->B Passive Diffusion C Carboxylate Intermediate B->C Carboxylesterase / Cathepsin A (Ester Hydrolysis) D Cyclic Intermediate + Phenol C->D Intramolecular Cyclization E Aminoacyl-Nucleoside Monophosphate D->E Hydrolysis F Nucleoside Monophosphate (Active Precursor) E->F HINT1 (P-N Bond Cleavage) G Nucleoside Diphosphate F->G Cellular Kinases H Nucleoside Triphosphate (Active Drug) G->H Cellular Kinases

Caption: Intracellular activation pathway of an aryl phosphoramidate prodrug.

The Chemist's Toolbox: Evolution of Synthetic Methodologies

The successful application of aryl phosphoramidates in drug development has been paralleled by significant advancements in their synthetic chemistry. The evolution of these methods reflects a continuous drive towards greater efficiency, stereocontrol, and scalability.

Foundational Approaches: The Phosphorochloridate Route

A cornerstone of aryl phosphoramidate synthesis is the phosphorochloridate method . This approach involves the sequential reaction of phosphorus oxychloride (POCl₃) with an aryl alcohol (e.g., phenol), followed by an amino acid ester, and finally the nucleoside.

Generalized Phosphorochloridate Protocol:

  • Formation of the Aryl Dichlorophosphate: Phosphorus oxychloride is reacted with one equivalent of an aryl alcohol in the presence of a base (e.g., pyridine) at low temperature to form the aryl dichlorophosphate. The choice of a non-nucleophilic base is crucial to prevent side reactions.

  • Introduction of the Amino Acid: The aryl dichlorophosphate is then reacted with one equivalent of an amino acid ester hydrochloride in the presence of a base (e.g., triethylamine) to displace one chloride, forming the aryl aminoacyl phosphorochloridate. This step is often the most challenging in terms of controlling side reactions and achieving good yields.

  • Coupling with the Nucleoside: Finally, the aryl aminoacyl phosphorochloridate is coupled with the 5'-hydroxyl group of the nucleoside to form the target aryl phosphoramidate. This reaction is typically carried out in the presence of a mild base or an activating agent.

While this method is versatile, it can suffer from drawbacks such as the formation of diastereomeric mixtures at the phosphorus center and the generation of side products.

Modern Innovations: Catalysis and Stereoselectivity

Recognizing the limitations of classical methods, the field has moved towards more sophisticated and controlled synthetic strategies.

  • Copper-Catalyzed Cross-Coupling: The development of copper-catalyzed aerobic oxidative coupling of H-phosphonates with amines has provided a more environmentally friendly and efficient alternative for the formation of the P-N bond.[2][11] These reactions often proceed under milder conditions and with higher atom economy compared to traditional methods.

  • Stereoselective Synthesis: A significant challenge in the synthesis of ProTides is the chirality at the phosphorus atom, which leads to the formation of diastereomers. These diastereomers can have different biological activities and metabolic profiles. To address this, stereoselective synthetic methods have been developed. One notable approach is the oxazaphospholidine method , which allows for the stereocontrolled synthesis of O-aryl phosphoramidates with high diastereoselectivity.[14][15] This method provides access to single diastereomers, which is highly desirable for pharmaceutical development.

Representative Stereoselective Synthesis Workflow (Oxazaphospholidine Method):

G A Nucleoside D Nucleoside-Oxazaphospholidine (Single Diastereomer) A->D B Chiral Auxiliary (e.g., (1R,2S)-Ephedrine) B->D C PCl3 C->D F Intermediate Phosphite D->F E Aryl Alcohol (e.g., Phenol) E->F H Oxidized Intermediate F->H G Oxidizing Agent (e.g., m-CPBA) G->H J Aryl Phosphoramidate Prodrug (Single Diastereomer) H->J I Amino Acid Ester I->J

Caption: Stereoselective synthesis of an aryl phosphoramidate via the oxazaphospholidine method.

Comparative Analysis of Synthetic Routes
Synthetic MethodKey FeaturesAdvantagesDisadvantages
Phosphorochloridate Stepwise addition of aryl, amino acid, and nucleoside moieties to POCl₃.Versatile, well-established.Often produces diastereomeric mixtures, can have moderate yields.
Atherton-Todd Reaction Reaction of a dialkyl phosphite with an amine in the presence of a halogenating agent.One-pot potential, avoids handling of sensitive phosphorochloridates.Use of toxic reagents (e.g., CCl₄), can have side reactions.
Copper-Catalyzed Coupling Oxidative coupling of H-phosphonates and amines.Milder conditions, greener chemistry, good functional group tolerance.Catalyst optimization may be required, potential for side products.
Oxazaphospholidine Method Use of a chiral auxiliary to direct stereochemistry.Excellent diastereoselectivity, provides access to single isomers.Requires synthesis of the chiral auxiliary, may involve more steps.

Impact on Drug Development: Case Studies of Marketed Drugs

The success of the aryl phosphoramidate prodrug approach is best illustrated by the number of groundbreaking drugs that have reached the market and transformed the treatment of devastating diseases.

  • Sofosbuvir (Sovaldi®): An oral nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[7][8][16] The ProTide of the uridine nucleotide analogue, sofosbuvir, enables efficient delivery to the liver, the primary site of HCV replication. Its introduction revolutionized HCV treatment, offering a highly effective and well-tolerated cure.

  • Tenofovir Alafenamide (TAF) (Vemlidy®, Descovy®, Biktarvy®, Symtuza®): A prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, used for the treatment of HIV and chronic hepatitis B.[9][17] Compared to the earlier prodrug, tenofovir disoproxil fumarate (TDF), TAF exhibits greater plasma stability and more efficient delivery of tenofovir into peripheral blood mononuclear cells (PBMCs), the primary target cells for HIV. This results in lower circulating levels of tenofovir, leading to an improved renal and bone safety profile.[13][17]

  • Remdesivir (Veklury®): An antiviral drug that was granted Emergency Use Authorization for the treatment of COVID-19.[14][18][19] Remdesivir is a phosphoramidate prodrug of a nucleoside analog that inhibits viral RNA polymerases. Its development highlights the broad applicability of the ProTide technology against emerging viral threats.[14][18]

Conclusion and Future Directions

The discovery and development of aryl phosphoramidates represent a landmark achievement in medicinal chemistry. This innovative prodrug technology has provided a robust and versatile platform for the intracellular delivery of charged nucleotides, leading to the development of life-saving antiviral therapies. The journey from the early, fundamental studies of the P-N bond to the rational design of sophisticated, multi-component prodrugs exemplifies the power of integrating fundamental chemistry with a deep understanding of biological processes.

Future research in this area will likely focus on several key aspects:

  • Targeted Delivery: Fine-tuning the aryl and amino acid components of the ProTide to achieve even greater tissue selectivity and targeted delivery.

  • Novel Payloads: Expanding the application of the phosphoramidate prodrug approach to deliver other classes of charged therapeutics, such as other nucleotide-based drugs, siRNAs, or even small molecule drugs with poor permeability.

  • Next-Generation Synthesis: The development of even more efficient, stereoselective, and scalable synthetic methods to support the discovery and manufacturing of new phosphoramidate-based medicines.

The legacy of the aryl phosphoramidate discovery is a testament to the ingenuity of chemical design in solving complex biological challenges. For researchers and drug developers, the principles and methodologies outlined in this guide offer a powerful toolkit to unlock the full potential of a new generation of intracellularly acting therapeutics.

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Diphenyl phenylphosphoramidate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Diphenyl Phenylphosphoramidate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DPAP), also known as diphenyl anilinophosphonate, is a significant organophosphorus compound with applications in synthesis and medicinal chemistry. A thorough understanding of its solubility profile in organic solvents is paramount for its effective use in reaction design, purification, formulation, and drug delivery systems. This technical guide provides a comprehensive overview of the solubility of DPAP, consolidating theoretical principles, quantitative experimental data, and detailed methodologies for its determination. We present precise solubility data across a range of twelve common organic solvents at various temperatures, offering a predictive framework based on molecular interactions and concluding with a robust, field-proven experimental protocol for in-house solubility assessment.

Introduction

Organophosphorus compounds, and specifically phosphoramidates, represent a versatile class of molecules. They are not only pivotal reagents in organic synthesis but have also garnered significant interest in medicinal chemistry.[1] this compound (DPAP) is a key example, serving as a precursor and a structural motif in various applications. The success of any process involving a solid-state compound, from its reaction in a homogeneous phase to its crystallization for purification, is fundamentally governed by its solubility in the chosen solvent system. For drug development professionals, solubility dictates the feasibility of formulation strategies and can significantly impact a drug candidate's bioavailability.

This guide moves beyond simple qualitative statements to provide a quantitative and mechanistic understanding of DPAP solubility, empowering researchers to make informed decisions in solvent selection and process optimization.

Physicochemical Characteristics of this compound

A foundational understanding of DPAP begins with its core physicochemical properties, which are summarized below. The high calculated LogP value suggests a strong preference for lipid or non-polar environments over aqueous media, a prediction confirmed by its very low experimental water solubility.[2]

PropertyValueSource
Molecular Formula C₁₈H₁₆NO₃P[2]
Molecular Weight 325.30 g/mol [2]
Appearance White to off-white solid---
Computed LogP 5.36[3]
Aqueous Solubility <0.7 µg/mL (at pH 7.4)[2]
CAS Number 3848-51-9[2][4]

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a useful starting point, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

The DPAP molecule possesses distinct regions that dictate its interactions:

  • Non-Polar Regions: The three phenyl rings are large, non-polar, and hydrophobic. They interact primarily through van der Waals (dispersion) forces. These groups favor solubility in non-polar aromatic or aliphatic solvents.

  • Polar Regions: The phosphoryl group (P=O) is highly polar and can act as a hydrogen bond acceptor.

  • Hydrogen Bonding Region: The amine group (N-H) can act as a hydrogen bond donor.

These features suggest that the best solvents for DPAP will be those that can effectively interact with both its polar and non-polar characteristics. Polar aprotic solvents, such as acetone or tetrahydrofuran, are expected to be effective due to their ability to engage in dipole-dipole interactions with the phosphoryl group. Solvents capable of hydrogen bonding, like alcohols, may also be effective, though the large non-polar component of DPAP remains a significant factor.

cluster_DPAP This compound (DPAP) Structure cluster_Solvents Solvent Classes & Interactions DPAP DPAP Molecule Phenyl Three Phenyl Rings (Non-Polar) DPAP->Phenyl PO Phosphoryl Group (P=O) (Polar, H-Bond Acceptor) DPAP->PO NH Amine Group (N-H) (H-Bond Donor) DPAP->NH NonPolar Non-Polar Solvents (e.g., Toluene) Phenyl->NonPolar van der Waals (Good Interaction) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, THF) PO->PolarAprotic Dipole-Dipole (Strong Interaction) PolarProtic Polar Protic Solvents (e.g., Ethanol, Methanol) PO->PolarProtic H-Bonding (Acceptor) NH->PolarProtic H-Bonding (Donor)

Caption: Key molecular features of DPAP and their interactions with different solvent classes.

Quantitative Solubility of DPAP in Organic Solvents

Systematic studies have been conducted to measure the solid-liquid equilibrium of DPAP in a variety of common organic solvents across a temperature range of 293.15 K to 333.15 K (20°C to 60°C). The following table summarizes these crucial findings, presenting the solubility as a mole fraction (x₁).[4]

Solvent293.15 K (20°C)303.15 K (30°C)313.15 K (40°C)323.15 K (50°C)333.15 K (60°C)
Chloroform 0.28850.37910.48120.59010.7012
1,2-Dichloroethane 0.27910.36620.46530.57210.6811
Tetrahydrofuran 0.27050.35480.45010.55420.6613
Acetone 0.17110.23690.31750.41310.5218
Ethyl Acetate 0.08830.12870.18110.24820.3321
Methyl Acetate 0.08120.11890.16870.23340.3154
Toluene 0.03510.05430.08110.11830.1692
Ethanol 0.01750.02790.04350.06640.0991
n-Propanol 0.01510.02430.03830.05890.0889
i-Propanol 0.01180.01910.03040.04710.0718
Methanol 0.00990.01630.02610.04110.0632
Acetonitrile 0.00810.01320.02110.03310.0509

Data sourced from Zhang et al., J. Chem. Eng. Data 2017, 62, 8, 2414–2420.[4]

Analysis of Data:

  • High Solubility: DPAP exhibits exceptionally high solubility in chlorinated solvents (chloroform, 1,2-dichloroethane) and tetrahydrofuran (THF). This is consistent with the ability of these polar aprotic solvents to effectively solvate the entire molecule.

  • Moderate Solubility: Acetone and acetate esters show moderate solvating power.

  • Low Solubility: Aromatic (toluene), protic (alcohols), and highly polar (acetonitrile) solvents are relatively poor solvents for DPAP at room temperature. The strong self-association of alcohols via hydrogen bonding may compete with solvation of the large, non-polar DPAP molecule.

  • Temperature Dependence: In all cases, the solubility of DPAP increases significantly with temperature, indicating an endothermic dissolution process. This is a critical parameter for designing crystallization-based purification procedures.

Experimental Protocol: Determination of Solubility via the Static Equilibrium Method

To ensure scientific integrity and provide a self-validating system, this section details a robust protocol for determining the solubility of DPAP. The static-analytic or "shake-flask" method is considered the gold standard for its reliability.[5][6]

Principle

An excess amount of the solid solute (DPAP) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach solid-liquid equilibrium. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the solute in the saturated liquid phase is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (DPAP), purity >99%

  • Organic solvents, HPLC grade

  • Jacketed glass equilibrium vessel or multiple sealed vials

  • Thermostatic water bath with temperature control (±0.1 K)

  • Magnetic stirrer and stir bars

  • Syringes with membrane filters (e.g., 0.45 µm PTFE)

  • Analytical balance (±0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][8]

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid DPAP to a known mass or volume of the chosen solvent in the equilibrium vessel. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vessel and place it in the thermostatic bath set to the desired temperature. Agitate the mixture using the magnetic stirrer.

    • Causality Insight: Continuous agitation is necessary to maximize the solid-liquid surface area and accelerate the approach to equilibrium. A minimum equilibration time of 24 hours is recommended to ensure equilibrium is reached, though this should be confirmed by taking measurements at sequential time points (e.g., 24h, 36h, 48h) until the concentration remains constant.[5]

  • Phase Separation: Stop the agitation and allow the undissolved solid to settle for at least 2 hours while maintaining the constant temperature.

    • Causality Insight: This settling period is critical to prevent suspended solid particles from being drawn into the sample, which would artificially inflate the measured concentration.

  • Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately attach a membrane filter and dispense the solution into a pre-weighed vial.

    • Causality Insight: Using a pre-thermostatted syringe prevents temperature fluctuations during sampling that could cause precipitation (if cooled) or further dissolution (if heated). Filtration is the final, essential step to remove any remaining microscopic particles.

  • Quantification (HPLC-UV): a. Accurately weigh the collected sample vial to determine the mass of the saturated solution. b. Dilute the sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve. c. Prepare a series of standard solutions of DPAP of known concentrations. d. Analyze the standard and sample solutions by HPLC. DPAP's aromatic rings provide strong UV absorbance, making UV detection a suitable choice. A reversed-phase C18 column is typically effective.[8][9] e. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. f. Determine the concentration of DPAP in the diluted sample from the calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for all dilutions. Express the solubility in desired units, such as g/100g solvent or mole fraction.

prep 1. Preparation Add excess DPAP to a known mass of solvent in a sealed vial. equil 2. Equilibration Place in thermostatic bath. Agitate for >24h at constant T. prep->equil settle 3. Settling Stop agitation. Allow solids to sediment for >2h. equil->settle sample 4. Sampling Withdraw supernatant with a pre-thermostatted syringe. settle->sample filter 5. Filtration Immediately filter through a 0.45 µm PTFE filter into a vial. sample->filter quant 6. Quantification Dilute and analyze sample concentration via HPLC-UV. filter->quant calc 7. Calculation Calculate solubility in mole fraction or g/100g. quant->calc

Caption: Experimental workflow for the static-analytic (shake-flask) solubility determination method.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] It is essential to handle the compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. The organic solvents used in solubility studies each have their own specific hazards (e.g., flammability, toxicity) and their respective Safety Data Sheets (SDS) must be consulted and followed prior to use.

Conclusion

This technical guide provides a comprehensive, data-driven resource on the solubility of this compound for the scientific community. The quantitative data presented reveals that chlorinated solvents and THF are excellent choices for dissolving DPAP, while alcohols and acetonitrile are poor solvents.[4] Solubility is strongly dependent on temperature, a key consideration for process design. By integrating theoretical principles with empirical data and a detailed, validated experimental protocol, this guide equips researchers with the necessary tools to confidently and accurately handle, apply, and study this compound in their work.

References

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An In-Depth Technical Guide to the Spectroscopic Characterization of Diphenyl Phenylphosphoramidate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data of diphenyl phenylphosphoramidate (C₁₈H₁₆NO₃P), a compound of interest in various chemical and pharmaceutical research fields. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical resource for the structural elucidation and quality control of this and similar organophosphorus compounds.

Introduction

This compound, with a molecular weight of 325.3 g/mol , is a member of the phosphoramidate class of compounds, which are characterized by a phosphorus-nitrogen bond.[1] The structural integrity and purity of such compounds are paramount in research and development, necessitating robust analytical techniques for their characterization. This guide offers an in-depth exploration of the spectroscopic signature of this compound, providing the foundational knowledge for its unambiguous identification.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. The following sections detail the expected signals in ¹H, ¹³C, and ³¹P NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of three distinct phenyl rings. The protons on these rings will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The integration of these signals should correspond to 15 protons. The proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It may also exhibit coupling to the phosphorus atom.

¹³C NMR Spectroscopy
³¹P NMR Spectroscopy

³¹P NMR is a highly diagnostic technique for organophosphorus compounds.[2][3] Given that phosphorus-31 has a natural abundance of 100% and a spin of 1/2, it provides sharp and readily interpretable signals.[2] The chemical shift of the phosphorus atom in this compound is a key identifier. For phosphoramidates, the ³¹P chemical shifts can vary, but for trialkoxy or triaroxy phosphates, the range is typically between 125 to 145 ppm.[4] For phosphorus amides with NR₂ groups, the range is around 115 to 130 ppm.[4] The exact chemical shift for this compound would need to be determined experimentally, but it is expected to fall within a predictable range for this class of compounds. The availability of a ³¹P NMR spectrum for this compound has been indicated in public databases.[1]

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
¹H 7.0 - 8.0MultipletsAromatic protons on the three phenyl rings.
VariableBroad SingletN-H proton; chemical shift is solvent and concentration dependent. May show P-H coupling.
¹³C 110 - 150Multiple SignalsAromatic carbons.
³¹P ~115 - 145Singlet (proton decoupled)The exact chemical shift is highly diagnostic of the phosphorus environment.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For solid samples like this compound, the spectrum can be obtained using a KBr pellet or as a thin film.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

  • N-H Stretch: A peak in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the N-H bond.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ due to the stretching of the C-H bonds in the phenyl rings.

  • P=O Stretch: A strong absorption band typically in the range of 1300-1200 cm⁻¹ for the phosphoryl group.

  • P-O-C (aryl) Stretch: Characteristic absorptions for the P-O-aryl linkages, usually found in the 1240-1160 cm⁻¹ and 1000-910 cm⁻¹ regions.

  • C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic rings.

  • P-N Stretch: The phosphorus-nitrogen stretching vibration, which can be found in a broad range but is often in the 950-850 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3400 - 3200Medium
Aromatic C-H Stretch> 3000Medium
P=O Stretch1300 - 1200Strong
P-O-C (aryl) Stretch1240 - 1160, 1000 - 910Strong, Medium
C=C Aromatic Stretch1600 - 1450Medium to Strong
P-N Stretch950 - 850Medium

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

For this compound, electron impact (EI) ionization is a common method. The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 325, corresponding to its molecular weight.[1][5]

The fragmentation of diphenyl N-phenylphosphoramidate has been reported to be similar to that of corresponding phosphate esters and involves some interesting rearrangement fragments.[5] Key fragmentation pathways include:

  • Loss of a Phenoxyl Radical: Cleavage of a P-OAr bond to lose a phenoxyl radical (•OPh), resulting in a fragment at m/z 232 .[5]

  • Loss of Phenol: A rearrangement reaction leading to the loss of a neutral phenol molecule (H-OPh), giving a fragment at m/z 231 .[5]

Other significant fragments observed in the GC-MS data from PubChem include ions at m/z 94 (likely corresponding to phenol), m/z 78 (likely the phenyl cation), and m/z 65 .[1]

Table 3: Expected Mass Spectrometry Fragments for this compound
m/zProposed Fragment
325[M]⁺ (Molecular Ion)
232[M - •OPh]⁺
231[M - HOPh]⁺
94[C₆H₅OH]⁺ (Phenol)
78[C₆H₆]⁺ (Benzene) or [C₆H₅]⁺ (Phenyl cation)
65[C₅H₅]⁺

IV. Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to validated experimental protocols is essential.

NMR Sample Preparation

For ¹H, ¹³C, and ³¹P NMR analysis, a well-prepared sample is crucial for obtaining high-resolution spectra.

Protocol:

  • Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and ³¹P NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the N-H proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ³¹P NMR, an external standard of 85% phosphoric acid is typically used (δ = 0.00 ppm).

  • Shimming: After inserting the sample into the spectrometer, the magnetic field homogeneity must be optimized (shimmed) to obtain sharp, well-resolved peaks.

IR Sample Preparation (KBr Pellet Method)

This method is suitable for obtaining the IR spectrum of solid this compound.

Protocol:

  • Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first.

Mass Spectrometry Sample Preparation (GC-MS)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the sample must be sufficiently volatile and thermally stable.

Protocol:

  • Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The inlet temperature should be high enough to vaporize the sample without causing thermal decomposition.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is typically programmed to ramp up to facilitate the separation of components.

  • Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are then separated by their mass-to-charge ratio and detected.

V. Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Prepare KBr Pellet Sample->IR_Prep IR MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep MS NMR NMR Spectrometer (¹H, ¹³C, ³¹P) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS System MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants, Structure Confirmation NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H, ¹³C, and ³¹P NMR, IR, and MS data, provides a robust framework for its structural confirmation and purity assessment. This guide has outlined the expected spectral features, provided detailed experimental protocols, and offered insights into the interpretation of the resulting data. By following these methodologies, researchers, scientists, and drug development professionals can confidently characterize this and other related organophosphorus compounds, ensuring the reliability and reproducibility of their scientific endeavors.

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Unraveling the Enigmatic P-N Bond: A Theoretical and Computational Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the phosphoramidate moiety stands as a cornerstone of innovation. Its unique phosphorus-nitrogen (P-N) covalent bond bestows a remarkable blend of stability and tunable reactivity, making it a critical linker in prodrugs, a key component in flame retardants, and a versatile building block in organic synthesis.[1] The nuanced behavior of this bond, however, is governed by a subtle interplay of electronic and steric factors that can only be fully appreciated through the lens of theoretical and computational chemistry. This in-depth technical guide provides a comprehensive exploration of the theoretical underpinnings of the P-N bond in phosphoramidates, offering field-proven insights for researchers, scientists, and drug development professionals.

The Dichotomy of the Phosphoramidate P-N Bond: A Tale of Stability and Controlled Lability

Phosphoramidates are organophosphorus compounds characterized by a tetracoordinate phosphorus(V) atom single-bonded to a nitrogen atom.[1] This fundamental structure is deceptively simple, as the nature of the P-N bond can be modulated to be either remarkably stable or controllably labile. This duality is the very essence of its utility. For instance, in the ProTide approach for drug delivery, the phosphoramidate linkage is designed to be stable in the extracellular environment but readily cleaved intracellularly to release the active nucleoside monophosphate.[2] Conversely, in flame retardant applications, the thermal stability of the P-N bond is paramount.[3]

Understanding and predicting the behavior of the P-N bond is therefore crucial for the rational design of new phosphoramidate-based molecules. This necessitates a deep dive into its electronic structure, a task for which computational chemistry is exceptionally well-suited.

Theoretical Frameworks for Interrogating the P-N Bond

Modern computational chemistry offers a powerful toolkit for dissecting the intricacies of chemical bonding. For the P-N bond in phosphoramidates, Density Functional Theory (DFT) has emerged as the workhorse method, providing a favorable balance between accuracy and computational cost.[4]

Density Functional Theory (DFT)

DFT calculations allow for the determination of the electronic structure of molecules, from which a wealth of information about the P-N bond can be derived, including its length, strength, and vibrational frequency. The choice of the functional and basis set is critical for obtaining reliable results. For systems containing phosphorus, Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(2d,p), are commonly employed, often in conjunction with hybrid functionals like B3LYP or the M06 suite of functionals.[4]

A typical DFT workflow for studying a phosphoramidate system is outlined below:

DFT_Workflow cluster_input Input Preparation cluster_calc Computational Steps cluster_output Output Analysis mol_structure Define Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry comp_params Select Functional & Basis Set comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure e_structure Electronic Structure Analysis geom_opt->e_structure thermo Thermodynamic Properties freq_calc->thermo Vibrational Frequencies bonding Bonding Analysis (NBO, QTAIM) e_structure->bonding reactivity Reactivity Prediction e_structure->reactivity

Figure 1: A generalized workflow for the computational study of a phosphoramidate molecule using Density Functional Theory (DFT).

Molecular Orbital Theory

At a more fundamental level, Molecular Orbital (MO) theory provides a qualitative and quantitative picture of the bonding interactions. The P-N bond can be understood as a sigma (σ) bond formed from the overlap of hybrid orbitals on the phosphorus and nitrogen atoms. However, the story is more complex, with significant contributions from hyperconjugation and electrostatic interactions.[4] The degree of p-character in the bonding orbitals and the involvement of phosphorus d-orbitals in bonding have been subjects of extensive theoretical investigation.

Advanced Bonding Analyses: Peering into the Electronic Soul of the P-N Bond

To move beyond a simple orbital picture, more sophisticated analytical methods are employed to quantify the nature of the P-N bond.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful technique for translating the complex, delocalized molecular orbitals obtained from a DFT calculation into a localized picture of chemical bonds and lone pairs that aligns with Lewis structures.[4] For the P-N bond in phosphoramidates, NBO analysis can provide:

  • Natural Atomic Charges: To understand the polarity of the P-N bond.

  • Wiberg Bond Index: A measure of the bond order.

  • Hybridization: The composition of the hybrid orbitals forming the P-N σ-bond.

  • Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. A key interaction in phosphoramidates is the donation of electron density from the nitrogen lone pair (nN) to the antibonding orbitals of adjacent P-O or P-OR bonds (σP-O). This nN -> σP-O interaction contributes to the delocalization of the nitrogen lone pair and influences the geometry and reactivity of the molecule.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, provides a rigorous definition of atoms and bonds based on the topology of the electron density.[5] By analyzing the electron density at the bond critical point (BCP) between the phosphorus and nitrogen atoms, several key parameters can be obtained:

QTAIM Parameter at the P-N BCPInterpretation
Electron Density (ρ(r)) A higher value indicates a stronger bond.
Laplacian of the Electron Density (∇²ρ(r)) A negative value is characteristic of a covalent bond, while a positive value suggests a closed-shell interaction (e.g., ionic or van der Waals).
Total Energy Density (H(r)) A negative value indicates a stabilizing interaction.

These parameters provide a quantitative and physically meaningful description of the P-N bond's character, allowing for comparisons across different phosphoramidate derivatives.

The Influence of Substituents: Tuning the Properties of the P-N Bond

The electronic and steric nature of the substituents on both the phosphorus and nitrogen atoms has a profound impact on the properties of the P-N bond. Electron-withdrawing groups on the phosphorus atom, for example, can increase the positive charge on the phosphorus, strengthening the electrostatic component of the P-N bond. Conversely, bulky substituents can sterically hinder the approach of nucleophiles, thereby increasing the kinetic stability of the bond.

Computational studies have systematically investigated these substituent effects, providing valuable insights for the design of phosphoramidates with desired properties.[4][6] For instance, in the design of phosphoramidate prodrugs, the electronic nature of the amino acid ester and the aryl group can be fine-tuned to control the rate of intracellular hydrolysis.[2]

Unraveling Reaction Mechanisms: The Case of Phosphoramidate Hydrolysis

The hydrolysis of the P-N bond is a fundamentally important reaction, particularly in the context of prodrug activation and the environmental degradation of some phosphoramidates.[1] Computational modeling has been instrumental in elucidating the mechanisms of both acid- and base-catalyzed hydrolysis.

Under acidic conditions, the nitrogen atom is protonated, which weakens the P-N bond and facilitates nucleophilic attack by a water molecule.[1] In some cases, intramolecular catalysis by neighboring groups can also play a significant role. Computational studies can map out the potential energy surface of the hydrolysis reaction, identifying transition states and intermediates and allowing for the calculation of activation energies. This information is invaluable for predicting the stability of phosphoramidates under different pH conditions.

Hydrolysis_Mechanism Reactants Phosphoramidate + H3O+ Protonation Protonated Intermediate Reactants->Protonation Protonation of N TS Transition State Protonation->TS Nucleophilic attack by H2O Products Hydrolysis Products TS->Products P-N Bond Cleavage

Figure 2: A simplified schematic of the acid-catalyzed hydrolysis of a phosphoramidate, a process that can be modeled computationally.

Practical Application: A Step-by-Step Computational Protocol

To illustrate the practical application of these theoretical concepts, a detailed protocol for the computational analysis of a model phosphoramidate is provided below.

Objective: To characterize the P-N bond in N-phenyl-dimethylphosphinamide using DFT, NBO, and QTAIM analyses.

Methodology:

  • Structure Building and Initial Optimization:

    • Construct the 3D structure of N-phenyl-dimethylphosphinamide using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a low-level method (e.g., PM7) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization and frequency calculation using a DFT functional and basis set suitable for phosphorus compounds (e.g., B3LYP/6-31G(d,p)).

    • Ensure the absence of imaginary frequencies to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

    • From the output, extract the optimized P-N bond length and the vibrational frequency corresponding to the P-N stretching mode.

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis on the optimized geometry.

    • Extract the natural atomic charges on the P and N atoms.

    • Determine the Wiberg bond index for the P-N bond.

    • Analyze the second-order perturbation theory analysis of the Fock matrix to identify and quantify the key donor-acceptor interactions, particularly the nN -> σ*P-O interaction.

  • Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

    • Generate the wavefunction file from the DFT calculation.

    • Use a QTAIM analysis software (e.g., AIMAll) to analyze the electron density topology.

    • Locate the bond critical point (BCP) for the P-N bond.

    • Calculate and record the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)) at the BCP.

Data Presentation:

The quantitative data obtained from these analyses can be summarized in a table for clear comparison and interpretation.

ParameterCalculated ValueInterpretation
P-N Bond Length (Å) e.g., 1.65Shorter than a typical P-N single bond, suggesting some double bond character.
P-N Stretching Freq. (cm⁻¹) e.g., 950Provides a spectroscopic signature of the P-N bond.
NBO Charge on P (a.u.) e.g., +1.2Indicates a highly polarized bond.
NBO Charge on N (a.u.) e.g., -0.8
Wiberg Bond Index e.g., 1.1Confirms a bond order slightly greater than one.
nN -> σ*P=O E(2) (kcal/mol) e.g., 15.0Significant delocalization of the nitrogen lone pair.
ρ(r) at BCP (a.u.) e.g., 0.25Indicates a relatively strong covalent interaction.
∇²ρ(r) at BCP (a.u.) e.g., -0.1Confirms the covalent nature of the bond.
H(r) at BCP (a.u.) e.g., -0.2Indicates a stabilizing interaction.

Conclusion: From Theoretical Insights to Practical Innovation

The theoretical and computational study of the P-N bond in phosphoramidates provides an indispensable framework for understanding and predicting their behavior. By leveraging the power of DFT, NBO, and QTAIM, researchers can gain deep insights into the electronic structure, bonding, and reactivity of these versatile molecules. This knowledge is not merely academic; it is a powerful tool for the rational design of new phosphoramidate-based drugs with improved efficacy and for the development of advanced materials with tailored properties. As computational resources continue to grow in power and accessibility, the synergy between theoretical chemistry and experimental science will undoubtedly continue to drive innovation in the fascinating world of phosphoramidates.

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Sources

Biological activity of phosphoramidate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Phosphoramidate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates, organophosphorus compounds characterized by a P-N bond, have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Their unique physicochemical properties, which allow them to act as bioisosteres of phosphates while exhibiting improved stability and cell permeability, have made them invaluable tools in drug design.[3][4] This is particularly true for their application as prodrugs of nucleoside analogues, a strategy that has revolutionized the treatment of viral diseases and shows immense promise in oncology.[5][6]

This technical guide provides a comprehensive overview of the biological activities of phosphoramidate derivatives. It delves into the core principles of the ProTide (Pro-drug nucleotide) technology, explores their diverse therapeutic applications, and offers detailed experimental protocols for their biological evaluation. The content is structured to provide not just a descriptive account, but a causal narrative, explaining the "why" behind the design and testing of these remarkable compounds.

The ProTide Approach: A Paradigm Shift in Drug Delivery

Many nucleoside analogues, potent inhibitors of viral polymerases or key enzymes in cancer cells, suffer from a significant pharmacological drawback: they require intracellular phosphorylation to their active triphosphate form. This phosphorylation is often inefficient and can be a major mechanism of drug resistance.[6] The ProTide technology, pioneered by Chris McGuigan, ingeniously bypasses these initial phosphorylation steps.[5][7]

The core concept is to deliver a pre-formed nucleoside monophosphate into the cell. To achieve this, the two negative charges of the phosphate group are masked with specific chemical moieties: an aryloxy group and an amino acid ester.[6][8] This masking renders the molecule lipophilic, allowing it to readily cross the cell membrane via passive diffusion.

Once inside the cell, the phosphoramidate undergoes a specific and elegant enzymatic cascade to release the active nucleoside monophosphate. This process is a self-validating system, as the sequential unmasking is dependent on ubiquitous intracellular enzymes.

Mechanism of Intracellular Activation

The activation of a phosphoramidate ProTide follows a well-established pathway:

  • Ester Hydrolysis: The process is initiated by the cleavage of the amino acid ester bond, a reaction catalyzed by cellular esterases such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1).[9][10] This step removes the ester group, leaving a free carboxylate.

  • Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center, displacing the aryloxy group (e.g., phenol) and forming a transient, unstable five-membered cyclized intermediate.

  • P-N Bond Cleavage: This intermediate is then hydrolyzed, leading to the cleavage of the P-N bond and the release of the nucleoside 5'-monophosphate. This step is often facilitated by a phosphoramidase enzyme, such as Histidine Triad Nucleotide-Binding Protein 1 (HINT1).[6][10]

  • Final Phosphorylation: The released nucleoside monophosphate is then further phosphorylated by cellular kinases to the active diphosphate and triphosphate forms, which can then exert their therapeutic effect.[6][10]

This intricate mechanism ensures that the highly charged and membrane-impermeable nucleoside monophosphate is generated only after the prodrug has successfully entered the target cell.

ProTide_Activation ProTide Intracellular Activation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ProTide Phosphoramidate ProTide (Lipophilic) Intermediate1 Carboxylate Intermediate ProTide->Intermediate1 Cellular Esterases (e.g., CatA, CES1) Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization NMP Nucleoside Monophosphate (Active Precursor) Intermediate2->NMP Phosphoramidases (e.g., HINT1) NDP Nucleoside Diphosphate NMP->NDP Cellular Kinases NTP Nucleoside Triphosphate (Active Drug) NDP->NTP Cellular Kinases

Caption: Intracellular activation pathway of a phosphoramidate ProTide.

Synthesis of Phosphoramidate Derivatives

The synthesis of phosphoramidate derivatives, particularly nucleoside phosphoramidates, has been extensively refined. A common and robust method involves the reaction of a nucleoside with a phosphorylating agent, followed by the introduction of the amino acid ester.[11]

A generalized workflow is as follows:

  • Phosphorylation: The 5'-hydroxyl group of the nucleoside is reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a substituted dichlorophosphate, to form a phosphorodichloridate intermediate.

  • Arylation: This intermediate is then reacted with an aryl alcohol (e.g., phenol or naphthol) in the presence of a base to introduce the aryloxy group, yielding an aryl phosphochloridate.

  • Amination: Finally, the aryl phosphochloridate is reacted with the desired amino acid ester to form the final phosphoramidate product.[11]

Diastereoselective synthesis methods have also been developed to control the stereochemistry at the phosphorus center, which can significantly impact biological activity.[5]

Synthesis_Workflow Generalized Synthetic Workflow for Phosphoramidates Start Nucleoside Step1 Phosphorylation (e.g., POCl₃) Start->Step1 Intermediate1 Phosphorodichloridate Intermediate Step1->Intermediate1 Step2 Arylation (Aryl Alcohol + Base) Intermediate1->Step2 Intermediate2 Aryl Phosphochloridate Intermediate Step2->Intermediate2 Step3 Amination (Amino Acid Ester) Intermediate2->Step3 End Phosphoramidate Derivative Step3->End

Caption: Generalized workflow for the synthesis of phosphoramidates.

Biological Activities of Phosphoramidate Derivatives

The ProTide strategy has been successfully applied to a vast number of nucleoside analogues, leading to compounds with potent antiviral, anticancer, and other biological activities.[5][12]

Antiviral Activity

This is the most successful area for phosphoramidate prodrugs to date. By efficiently delivering the monophosphate into host cells, these derivatives can overcome resistance mechanisms associated with viral or cellular kinases.

Compound NameParent NucleosideTarget VirusKey Findings
Sofosbuvir 2'-deoxy-2'-α-fluoro-β-C-methyluridineHepatitis C Virus (HCV)FDA-approved drug that acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[5][7]
Tenofovir Alafenamide (TAF) TenofovirHIV, Hepatitis B Virus (HBV)FDA-approved drug with improved plasma stability and higher intracellular delivery of the active diphosphate compared to Tenofovir Disoproxil Fumarate (TDF).[5][6]
Remdesivir GS-441524Coronaviruses (e.g., SARS-CoV-2), EbolaAn adenosine analogue ProTide that inhibits viral RNA polymerases. It was granted FDA approval for the treatment of COVID-19.[13]
AZT ProTides Zidovudine (AZT)HIVShowed potent anti-HIV activity, including in thymidine kinase-deficient cell lines where the parent drug was inactive.
d4T ProTides Stavudine (d4T)HIVDerivatives with an L-alanine moiety were found to be highly efficacious against HIV replication.[14]
Anticancer Activity

The ProTide approach is also a promising strategy to enhance the efficacy of anticancer nucleoside analogues, which often share the same activation pathway limitations as their antiviral counterparts.[15]

Compound NameParent NucleosideCancer Type (Target)Key Findings
NUC-1031 (Acelarin) GemcitabineSolid Tumors (e.g., Pancreatic, Ovarian)A phosphoramidate of gemcitabine designed to overcome key resistance mechanisms. It has shown potent anticancer activity in preclinical and clinical studies.[6]
NUC-7738 Cordycepin (3'-deoxyadenosine)Solid TumorsA ProTide of cordycepin that entered Phase I clinical trials, designed to bypass the need for activation by adenosine kinase.[7]
BVdU ProTides (e.g., NB1011) Brivudine (BVdU)Colon CancerNaphthyl phosphoramidate derivatives of BVdU have shown a significant increase in anticancer activity and have entered clinical trials.[16]
Cladribine Derivatives CladribineCancerPhosphoramidate derivatives of cladribine have been developed as potential anticancer agents.[17][18]
Antibacterial and Other Activities

While less explored than their antiviral and anticancer applications, phosphoramidates have also demonstrated other biological activities.

  • Antibacterial: Some phosphoramidates have shown activity against bacterial strains like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[19] Their mechanism can involve the inhibition of essential bacterial enzymes.[19] For instance, polyphosphoramidate hydrogels containing silver nanoparticles have demonstrated significant antibacterial activity against P. aeruginosa and S. aureus.[20]

  • Enzyme Inhibition: Beyond viral polymerases, phosphoramidates have been designed to inhibit a range of other enzymes. They can act as mimics of the tetrahedral transition states of enzymatic reactions or as stable isosteres of phosphate-containing substrates.[4] Examples include inhibitors of acetylcholinesterase, urease, and sialyltransferases.[19][21][22]

Experimental Protocols for Biological Evaluation

Evaluating the biological activity of phosphoramidate derivatives requires a systematic approach, starting with cytotoxicity assays to determine the therapeutic window, followed by specific assays to measure the desired biological effect.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Causality: Before assessing therapeutic activity (e.g., antiviral or anticancer), it is crucial to determine the compound's inherent toxicity to the host cells. The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. A dose-dependent reduction in signal indicates cytotoxicity. This allows for the calculation of the 50% cytotoxic concentration (CC₅₀), a critical parameter for determining the selectivity index (SI = CC₅₀ / EC₅₀).

Methodology:

  • Cell Seeding: Seed host cells (e.g., HeLa, HepG2, or MT-4 cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of the phosphoramidate derivative in cell culture medium. A typical starting concentration might be 100 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period relevant to the specific therapeutic assay (e.g., 48-72 hours for anticancer assays, or the duration of the viral replication cycle for antiviral assays).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of ~570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.

MTT_Workflow Workflow for MTT Cytotoxicity Assay A 1. Seed Cells in 96-well plate C 3. Treat Cells with Compound A->C B 2. Prepare Serial Dilutions of Compound B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent & Incubate (2-4h) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate CC₅₀ G->H

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol 2: In Vitro Antiviral Assay (Plaque Reduction Assay)

Causality: This assay directly measures the ability of a compound to inhibit the replication of a virus, quantified by the reduction in the formation of viral plaques (localized areas of cell death). It is a gold standard for determining the 50% effective concentration (EC₅₀).

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.

  • Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with various concentrations of the phosphoramidate derivative. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C for a period that allows for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a dye that stains living cells (e.g., crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Acquisition: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Perspectives

Phosphoramidate derivatives, particularly through the ProTide strategy, represent a triumph of rational drug design. By elegantly solving the long-standing problem of nucleoside monophosphate delivery, this technology has yielded life-saving antiviral drugs and a pipeline of promising anticancer agents.[5] The success of sofosbuvir and tenofovir alafenamide validates the core principles of the approach and provides a strong foundation for future development.[8]

The future of phosphoramidate research is bright and expanding. Key areas of focus will likely include:

  • Broadening Therapeutic Applications: Applying the ProTide approach to other classes of drugs and diseases, including bacterial infections, parasitic diseases, and immunotherapy.[7][21]

  • Targeting Specific Tissues: Modifying the aryl and amino acid moieties to leverage tissue-specific enzyme expression, thereby concentrating the active drug in the desired organ (e.g., the liver or lungs) and reducing systemic toxicity.[13]

  • Overcoming Resistance: Designing next-generation phosphoramidates that can circumvent emerging resistance mechanisms to current therapies.

  • Advanced Synthesis: Developing more efficient and highly stereoselective synthetic methods to produce P-chiral phosphoramidates, which can offer improved efficacy and safety profiles.[5]

As our understanding of cellular metabolism and enzyme function deepens, the ability to fine-tune the structure of phosphoramidate derivatives will undoubtedly lead to the development of even more effective and safer medicines for a wide range of human diseases.

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  • ResearchGate. Phosphoramidate motifs in natural products: Microcin C7 (1),... ResearchGate. [Link]

  • Gradinaru, L., et al. (2022). Polyphosphoramidate Glycohydrogels with Biorecognition Properties and Potential Antibacterial Activity. Gels, 8(8), 517. [Link]

  • Reddy, C. S., et al. (2021). Green synthesis of phosphoramidates and evaluation of their α-amylase activity by in silico and in vitro studies. Journal of Taibah University for Science, 15(1), 1-8. [Link]

  • Wagner, C. R., et al. (2017). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 60(19), 7853-7873. [Link]

  • ResearchGate. Scheme 1. Enzymatic hydrolysis pathway of phosphoramidate derivatives... ResearchGate. [Link]

  • Yang, S., et al. (2012). Synthesis and in vitro enzymatic and antiviral evaluation of phosphoramidate d4T derivatives as chain terminators. PubMed. [Link]

  • Sović, I., et al. (2023). Synthesis and Antibacterial Activity of Novel Phosphonated CF3-β-lactams. ACS Omega, 8(15), 13865-13876. [Link]

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An In-Depth Technical Guide to the Hydrolytic Stability of Diphenyl Phenylphosphoramidate at Different pH Values

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the hydrolytic stability of diphenyl phenylphosphoramidate. Phosphoramidate moieties are of significant interest in medicinal chemistry, often employed as bioreversible prodrug linkers that can be cleaved under specific physiological conditions.[1][2] The stability of the phosphorus-nitrogen (P-N) bond is critically dependent on pH. This guide details the underlying chemical mechanisms of hydrolysis under acidic, neutral, and alkaline conditions, provides a robust, step-by-step experimental protocol for kinetic analysis, and outlines the development of a stability-indicating analytical method. By synthesizing established principles of physical organic chemistry with practical, field-proven methodologies, this document serves as a self-contained resource for predicting, measuring, and interpreting the hydrolytic fate of this compound and analogous compounds.

Introduction: The Significance of Phosphoramidate Stability

This compound is a compound featuring a central phosphorus atom bonded to two phenoxy groups and one anilino group. This structure belongs to the broader class of phosphoramidates, which have garnered considerable attention in pharmaceutical sciences. The P-N bond is the key functional group of interest, as its lability can be modulated. In many applications, particularly in prodrug design, this bond is engineered to be stable at the neutral pH of blood plasma but labile in the acidic environments of specific tissues or cellular compartments, such as endosomes or tumors, allowing for targeted drug release.[1][2]

Therefore, a quantitative understanding of the hydrolytic stability of this compound as a function of pH is not merely an academic exercise. It is a critical parameter for:

  • Predicting Shelf-Life: Ensuring the integrity of the compound in various formulations.

  • Designing Drug Delivery Systems: Engineering prodrugs with desired release profiles.

  • Informing Biopharmaceutical Studies: Understanding the metabolic fate of the molecule in different physiological environments.

This guide will elucidate the causal mechanisms behind the pH-dependent hydrolysis and provide the necessary tools to quantify this behavior rigorously.

Mechanistic Insights into pH-Dependent Hydrolysis

The hydrolysis of a phosphoramidate can proceed via cleavage of either the P-N bond or the P-O (ester) bonds. For most phosphoramidates, the P-N bond is significantly more susceptible to acid-catalyzed hydrolysis than the P-O bonds.[1][2]

Acid-Catalyzed Hydrolysis (pH < 6)

Under acidic conditions, the hydrolysis of this compound is significantly accelerated. The generally accepted mechanism involves the protonation of the nitrogen atom of the phosphoramidate linkage.[1][2]

Causality: The nitrogen atom is the most basic site on the molecule. Its protonation converts the anilino group into a much better leaving group (aniline). This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. The subsequent collapse of the resulting pentacoordinate intermediate leads to the cleavage of the P-N bond.

The primary degradation products under these conditions are diphenyl phosphate and aniline .

cluster_acid Acid-Catalyzed Hydrolysis Pathway A This compound B Protonation of Nitrogen (Rate-Determining Step at low pH) A->B + H₃O⁺ C Protonated Intermediate B->C D Nucleophilic Attack by H₂O C->D + H₂O E Pentacoordinate Intermediate D->E F P-N Bond Cleavage E->F G Diphenyl Phosphate + Aniline F->G - H₃O⁺

Caption: Logical workflow of acid-catalyzed P-N bond cleavage.

Neutral to Alkaline Hydrolysis (pH ≥ 7)

As the pH increases to neutral and alkaline conditions, the rate of hydrolysis generally decreases significantly. Phosphoramidates are comparatively stable at neutral and higher pHs.[1][2]

Causality: In the absence of significant proton concentration, the nitrogen atom is not activated, making the anilino group a poor leaving group. Direct nucleophilic attack by hydroxide ions (OH⁻) on the phosphorus atom becomes the dominant mechanism. While hydroxide is a stronger nucleophile than water, the lack of an activated leaving group results in a much slower reaction rate compared to the acid-catalyzed pathway. Under strongly basic conditions, hydrolysis of the P-O ester bonds to yield phenol and a phosphoramidate salt may also occur, but this is typically slower than P-N cleavage under acidic conditions.

Quantitative Analysis: Determining the pH-Rate Profile

To quantify the hydrolytic stability, a pH-rate profile is constructed by measuring the rate of degradation of this compound at various pH values. This involves incubating the compound in a series of buffers and monitoring its concentration over time using a stability-indicating analytical method.

Experimental Design

A well-designed experiment is crucial for obtaining reliable kinetic data.

cluster_workflow Experimental Workflow for pH-Rate Profile prep Stock Solution Preparation Dissolve compound in a minimal amount of organic solvent (e.g., Acetonitrile) incubation incubation prep->incubation buffers Buffer Preparation Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 5.5, 7.4, 9, 11) buffers->incubation sampling Time-Point Sampling Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours) incubation->sampling quench Reaction Quench Immediately mix sample with a quenching solution (e.g., neutralize pH, cool on ice) sampling->quench analysis HPLC Analysis Quantify the remaining percentage of the parent compound quench->analysis kinetics Kinetic Analysis Plot ln(% Remaining) vs. time to determine the pseudo-first-order rate constant (k_obs) analysis->kinetics profile pH-Rate Profile Construction Plot log(k_obs) vs. pH kinetics->profile

Caption: Step-by-step workflow for determining hydrolytic stability.

Detailed Experimental Protocol

This protocol is a self-validating system. The inclusion of a time-zero sample and the use of a validated stability-indicating method ensure the integrity of the results.

A. Materials and Reagents:

  • This compound (analytical standard grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer salts (e.g., Potassium Phosphate, Sodium Acetate, Boric Acid)

  • Acids and Bases for pH adjustment (e.g., HCl, NaOH)

B. Buffer Preparation:

  • Prepare a series of buffers (e.g., 50 mM) spanning the desired pH range. Suggested buffers:

    • pH 2.0, 4.0: HCl/KCl or Citrate-Phosphate buffer

    • pH 5.5: Acetate buffer

    • pH 7.4: Phosphate buffer (PBS)

    • pH 9.0, 11.0: Borate buffer

  • Verify the pH of each buffer with a calibrated pH meter at the intended study temperature.

C. Sample Preparation and Incubation:

  • Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • For each pH condition, add a small aliquot of the stock solution to the respective buffer in a sealed vial to achieve the target final concentration (e.g., 10 µg/mL). The final concentration of acetonitrile should be kept low (e.g., <1% v/v) to minimize its effect on the reaction kinetics.

  • Prepare a sufficient volume to allow for multiple time-point withdrawals.

  • Incubate the vials in a temperature-controlled bath (e.g., 37°C).

D. Sampling and Analysis:

  • At each designated time point (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction by diluting the aliquot in a mobile phase or a buffer that brings the pH to neutral and keeps the sample cold to prevent further degradation.

  • Analyze the samples by a validated stability-indicating HPLC method (see Section 4).

  • Record the peak area of the this compound peak at each time point.

E. Data Analysis:

  • For each pH, calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the natural logarithm of the percentage remaining (ln[% Remaining]) versus time (in seconds).

  • The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).

  • Plot the logarithm of the observed rate constant (log k_obs) versus pH to generate the pH-rate profile.

  • The half-life (t₁/₂) at each pH can be calculated using the formula: t₁/₂ = 0.693 / k_obs.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[3][4][5] It must be able to separate the parent compound from its degradation products, process impurities, and any other components in the sample matrix.[3][6]

Forced Degradation Studies

To develop and validate the specificity of the method, forced degradation (stress testing) is performed. This involves subjecting the this compound to harsh conditions to intentionally generate its degradation products.

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

The stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the parent compound peak.

Suggested HPLC Method Parameters (Starting Point)

The following parameters serve as a starting point for method development. Optimization will be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where all compounds of interest have reasonable absorbance (e.g., 220 nm or 254 nm). A Diode Array Detector (DAD) is highly recommended to assess peak purity.[7]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Data Presentation and Interpretation

The results of the hydrolytic stability study should be summarized in a clear and concise manner.

pH-Rate Profile

The pH-rate profile is the primary graphical output. It will typically show a high rate of hydrolysis at low pH, which decreases as the pH approaches neutral, and then remains low or slightly increases in the alkaline region.

Illustrative pH-Rate Profile for this compound xaxis pH yaxis log(k_obs / s⁻¹) p2 p4 p2->p4 p5_5 p4->p5_5 p7_4 p5_5->p7_4 p9 p7_4->p9 p11 p9->p11 acid_region Acid-Catalyzed Region (P-N Cleavage Dominates) stable_region Region of Maximum Stability

Caption: Illustrative pH-rate profile showing high instability in acid.

Tabulated Kinetic Data

Quantitative data should be presented in a table for easy comparison. The following is an illustrative table based on expected behavior.

pHBuffer Systemk_obs (s⁻¹) [Illustrative]Half-life (t₁/₂) [Illustrative]Primary Degradation Products
2.0HCl/KCl3.2 x 10⁻⁴~36 minutesDiphenyl Phosphate, Aniline
4.0Acetate5.0 x 10⁻⁶~38 hoursDiphenyl Phosphate, Aniline
5.5Acetate1.1 x 10⁻⁷~73 daysDiphenyl Phosphate, Aniline
7.4Phosphate8.9 x 10⁻⁹~2.5 yearsMinimal degradation
9.0Borate1.5 x 10⁻⁸~1.5 yearsMinimal degradation
11.0Borate2.2 x 10⁻⁷~36 daysDiphenyl Phosphate, Aniline

Conclusion

The hydrolytic stability of this compound is fundamentally governed by the pH of its aqueous environment. The P-N bond is highly susceptible to acid-catalyzed cleavage, a mechanism initiated by the protonation of the nitrogen atom. This results in rapid degradation at low pH. Conversely, the compound exhibits significantly greater stability in neutral and moderately alkaline conditions where this activation pathway is unavailable.

By employing the systematic experimental and analytical methodologies detailed in this guide—from the precise execution of a pH-rate study to the development of a robust, stability-indicating HPLC method—researchers can generate the high-quality, reliable data necessary for informed decision-making in drug discovery, development, and formulation. This framework ensures not only the scientific integrity of the stability assessment but also provides the critical insights required to harness the unique chemical properties of the phosphoramidate linkage for advanced pharmaceutical applications.

References

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  • Bhandare, P., et al. (2012). A VALIDATED STABILITY-INDICATING METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF PAMIDRONATE SODIUM PENTAHYDRATE BY HPLC WITHOUT DERIVATIZATION. Rasayan Journal of Chemistry, 5(2), 241-248. [Link]

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  • Khan, P. A. A., & Ali, S. A. (2011). Acid-Promoted Hydrolysis of m-Cl-Phenyl Phosphorotriamidate leading to its Highly Basic Nature by Kinetic Means. Oriental Journal of Chemistry, 27(3), 943-949. [Link]

  • Rejman, D., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1913. [Link]

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  • Kuznetsova, N. A., et al. (2023). Mechanism of Formation of N-Methyl-N-[2-(diphenylphosphoryl)-ethyl]amide of (Diphenylphosphoryl)acetic Acid. Russian Journal of Organic Chemistry, 59(2), 265-272. [Link]

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  • Jayatilaka, A., et al. (2018). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphate flame retardant metabolites in human urine by high performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 410(5), 1493-1501. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Nucleoside Phenylphosphoramidate Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: Methodologies for the synthesis of nucleoside phosphoramidate prodrugs (ProTides), with a critical analysis of the role of aryl phosphoramidate reagents.

Introduction: Overcoming the Barriers in Nucleoside Drug Efficacy

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[1] Their mechanism of action relies on intracellular phosphorylation to the active triphosphate form, which can then inhibit viral or cellular polymerases.[2] However, the clinical efficacy of many nucleoside drugs is hampered by two key challenges: poor membrane permeability due to their hydrophilic nature and inefficient, often rate-limiting, initial phosphorylation by cellular kinases.[2][3]

The ProTide (pronucleotide) approach is a clinically validated strategy designed to bypass these hurdles.[4] This technology masks the negative charge of the nucleoside monophosphate with lipophilic groups, creating a neutral prodrug that can readily cross cell membranes.[3] A typical ProTide consists of an aryl group and an amino acid ester linked to the nucleoside monophosphate via a phosphoramidate bond (P-N).[4] Once inside the cell, these masking groups are cleaved by intracellular enzymes to release the nucleoside monophosphate, effectively delivering the first phosphorylated intermediate and circumventing the need for initial kinase activity.[5]

This guide provides a detailed examination of the synthetic chemistry underpinning the ProTide approach, with a specific focus on the assembly of the phenylphosphoramidate moiety. We will explore the established, field-proven synthetic routes and provide detailed protocols for their implementation.

Application Notes: The Chemistry of Phosphoramidate Bond Formation

The central challenge in ProTide synthesis is the controlled and efficient formation of the phosphoramidate linkage at the 5'-hydroxyl position of the nucleoside. The choice of phosphorylating agent and reaction strategy is critical to achieving good yields and, in many cases, controlling the stereochemistry at the chiral phosphorus center.[5]

Causality of Reagent Choice: Why Phosphorochloridates Dominate

While various methods exist, the most robust and widely adopted strategy involves the use of a pre-activated phosphorylating agent, typically an aryl (aminoacyl) phosphorochloridate . This reagent contains the aryl group, the amino acid ester, and a highly reactive P-Cl bond.

The causality for this choice is rooted in reactivity and control. The P-Cl bond is an excellent electrophilic center, readily attacked by the nucleophilic 5'-hydroxyl group of the nucleoside. The reaction is typically facilitated by a mild base or a Grignard reagent to deprotonate the hydroxyl group, enhancing its nucleophilicity.[] This approach offers a direct and generally high-yielding route to the desired phosphoramidate product.

Analysis of a Direct "Diphenyl Phenylphosphoramidate" Approach

A logical question is whether a stable, pre-formed phosphoramidate like diphenyl N-phenylphosphoramidate could be used to directly phosphorylate a nucleoside. In such a hypothetical reaction, the 5'-hydroxyl of the nucleoside would act as a nucleophile, attacking the phosphorus center and displacing one of the phenoxy groups as a leaving group.

However, this route is not commonly employed in practice for several key reasons:

  • Poor Leaving Group: A phenoxide ion is a significantly poorer leaving group than a chloride ion. Consequently, the reaction would require harsh conditions or very strong activation of the nucleoside's hydroxyl group, which could lead to side reactions and degradation of the sensitive nucleoside substrate.

  • Lower Reactivity: The P-OAr bond in a stable phosphoramidate is much less electrophilic than the P-Cl bond in a phosphorochloridate, leading to sluggish and inefficient reactions.

  • Synthetic Inefficiency: The standard ProTide structure requires an amino acid ester, not a simple phenylamine, attached to the phosphorus. The more efficient strategy is to build this complexity into a highly reactive phosphorylating agent rather than attempting a less favorable transesterification on a stable phosphoramidate.

Therefore, while chemically conceivable, the direct use of a reagent like diphenyl N-phenylphosphoramidate is synthetically impractical compared to the established phosphorochloridate methodology. The latter provides the necessary reactivity under mild conditions compatible with complex nucleoside structures.

Experimental Workflows and Protocols

The most reliable and validated method for synthesizing nucleoside phenylphosphoramidates proceeds via a two-stage conceptual workflow: first, the synthesis of the active phosphorylating agent, and second, its reaction with the nucleoside.

Workflow Diagram: The Phosphorochloridate Route

Sources

Synthesis of Phosphoramidates from Amines and Phosphites: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phosphoramidates, organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond, are of paramount importance in medicinal chemistry and drug development. They serve as key intermediates in oligonucleotide synthesis and are integral components of numerous antiviral and anticancer prodrugs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of phosphoramidates from dialkyl phosphites and amines. It delves into the mechanistic underpinnings of the Atherton-Todd reaction, offers detailed, field-proven protocols, and presents troubleshooting guidance to ensure successful and reproducible synthesis.

Introduction: The Significance of the P-N Bond

The phosphoramidate moiety is a critical structural motif in a vast array of biologically active molecules. Its utility stems from its unique chemical properties, acting as a stable phosphate mimic that can enhance cellular uptake, modulate biological activity, and improve the pharmacokinetic profile of parent drug molecules. The formation of the P-N bond, therefore, is a foundational transformation in modern synthetic organic and medicinal chemistry.

The most direct and widely adopted method for constructing this bond involves the reaction of a dialkyl phosphite (a source of phosphorus) with an amine. This guide focuses on the practical execution of this transformation, primarily through the lens of the Atherton-Todd reaction, a robust and versatile method for phosphoramidate synthesis.[1]

Mechanistic Insight: The Atherton-Todd Reaction

The Atherton-Todd reaction facilitates the formation of phosphoramidates from dialkyl phosphites and amines in the presence of a halogenating agent, classically carbon tetrachloride (CCl₄), and a base.[2] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The reaction proceeds via an in situ generation of a highly reactive phosphoryl chloride intermediate.[1]

Causality of Mechanistic Steps:

  • Base-Mediated Deprotonation: A base, typically a tertiary amine like triethylamine (TEA), deprotonates the dialkyl phosphite. Although dialkyl phosphites are often drawn with a P-H bond, they exist in equilibrium with the trivalent phosphite form. The base facilitates the formation of the more nucleophilic dialkyl phosphite anion.[3][4]

  • Halogenation: The phosphite anion attacks the halogenating agent (e.g., CCl₄). This generates a transient but highly reactive dialkyl phosphorochloridate intermediate and a trichloromethanide anion.[3] The choice of CCl₄ is historical and effective, but due to its toxicity and environmental concerns, alternative halogen sources are being explored.[5]

  • Nucleophilic Attack by Amine: The primary or secondary amine, acting as a nucleophile, attacks the electrophilic phosphorus center of the dialkyl phosphorochloridate.

  • Proton Abstraction: The base (or another molecule of the amine) removes a proton from the nitrogen, yielding the final phosphoramidate product and the hydrochloride salt of the base.

This stepwise process avoids the need to handle often moisture-sensitive and unstable phosphorochloridates directly, making it a practical choice for many synthetic applications.[5]

Atherton_Todd_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Halogenation cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation R2POH Dialkyl Phosphite ((RO)₂P(O)H) PhosphiteAnion Dialkyl Phosphite Anion [(RO)₂PO]⁻ R2POH->PhosphiteAnion + Base Base Base (e.g., Et₃N) BaseHCl Base·HCl CCl4 Carbon Tetrachloride (CCl₄) CHCl3 Chloroform (CHCl₃) CCl4->CHCl3 - [CCl₃]⁻ → + H⁺ Amine Amine (R'₂NH) Phosphorochloridate Dialkyl Phosphorochloridate ((RO)₂P(O)Cl) PhosphiteAnion->Phosphorochloridate + CCl₄ ProtonatedAmine Protonated Intermediate [(RO)₂P(O)N⁺H₂R'₂]Cl⁻ Phosphorochloridate->ProtonatedAmine + R'₂NH Phosphoramidate Phosphoramidate ((RO)₂P(O)NR'₂) ProtonatedAmine->Phosphoramidate + Base - Base·HCl

Caption: Simplified mechanism of the Atherton-Todd reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a general phosphoramidate synthesis.

Materials and Reagents
  • Dialkyl Phosphite: e.g., Diethyl phosphite, Dibenzyl phosphite. (Ensure it is pure and dry).

  • Amine: Primary or secondary amine. (Distill or dry if necessary).

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Anhydrous solvents are critical to prevent hydrolysis of intermediates.[]

  • Base: Triethylamine (TEA), distilled over calcium hydride.

  • Halogenating Agent: Carbon tetrachloride (CCl₄) or bromotrichloromethane (BrCCl₃). Caution: These are toxic and environmentally hazardous; handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Silica gel for column chromatography.

General Synthetic Protocol

The following protocol is a representative example for the synthesis of a diethyl phosphoramidate.

Workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) reagents Dissolve Dialkyl Phosphite (1 eq) and Amine (1.2 eq) in Anhydrous Solvent start->reagents cool Cool Reaction Mixture to 0 °C (Ice Bath) reagents->cool addition Slowly Add Base (1.5 eq) followed by dropwise addition of CCl₄ (1.5 eq) cool->addition reaction Allow to Warm to Room Temp. Stir for 4-16 hours Monitor by TLC or ³¹P NMR addition->reaction workup1 Filter off Base·HCl salt Wash solid with solvent reaction->workup1 workup2 Combine Filtrates Wash with sat. NaHCO₃ (aq) and Brine workup1->workup2 workup3 Dry Organic Layer (Na₂SO₄) Filter and Concentrate in vacuo workup2->workup3 purify Purify Crude Product via Silica Gel Column Chromatography workup3->purify characterize Characterize Pure Product (¹H, ¹³C, ³¹P NMR, MS) purify->characterize end End: Store Product under Inert Atmosphere characterize->end

Caption: General experimental workflow for phosphoramidate synthesis.

Step-by-Step Procedure:

  • Preparation: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.

  • Reagent Addition: Under an inert atmosphere, dissolve the dialkyl phosphite (1.0 equivalent) and the amine (1.0-1.2 equivalents) in anhydrous solvent (e.g., DCM, approximately 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction and minimize side-product formation.

  • Base and Halogenating Agent Addition: Slowly add triethylamine (1.5 equivalents) to the stirred solution. Following this, add carbon tetrachloride (1.5 equivalents) dropwise over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by analyzing aliquots using ³¹P NMR spectroscopy. The starting phosphite typically appears around δ 7-10 ppm, while the phosphoramidate product will show a new peak in a different region (highly dependent on structure).

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of the reaction solvent.

    • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography.[7] The eluent system must be determined empirically but often consists of a gradient of ethyl acetate in hexanes or petroleum ether.[8] For some phosphoramidates, purification can also be achieved by crystallization or vacuum distillation.[5]

  • Characterization: Confirm the structure and purity of the isolated product using spectroscopic methods, such as ¹H, ¹³C, and ³¹P NMR, as well as mass spectrometry.

Data Presentation and Considerations

The choice of reactants and conditions can significantly impact the reaction outcome. The following table summarizes key variables and their expected effects.

ParameterVariationRationale & Expected OutcomeTypical Yields
Phosphite Diethyl, DibutylCommon, inexpensive. Products are often oils.60-90%
Dibenzyl, DiphenylBenzyl groups can be removed by hydrogenolysis. Phenyl groups can alter electronics.50-85%
Amine Primary (e.g., Benzylamine)Generally reactive. Can undergo double addition if excess phosphite is used.70-95%
Secondary (e.g., Morpholine)Less reactive than primary amines but avoids over-addition.65-90%
AnilinesLess nucleophilic; may require longer reaction times or heating.40-75%
Base Triethylamine (TEA)Standard, effective base.(Baseline)
Diisopropylethylamine (DIPEA)Bulkier base, can be useful for sterically hindered substrates.Similar to TEA
Solvent DCM, THFGood for solubility of most reactants. Must be anhydrous.(Baseline)
AcetonitrileMore polar solvent, can be useful for less soluble amines. Must be anhydrous.Similar to DCM/THF

Yields are illustrative and highly dependent on the specific substrates and reaction scale.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Wet reagents or solvent. 2. Inactive amine (e.g., poor nucleophile). 3. Insufficient base.1. Ensure all reagents and glassware are scrupulously dry. Use freshly distilled solvents. 2. Increase reaction temperature or time. Consider a more reactive phosphitylating agent if the problem persists. 3. Ensure stoichiometry of the base is correct (at least 1.5 eq.).
Multiple Products Observed 1. Reaction temperature too high. 2. Impure starting materials. 3. Side reactions (e.g., hydrolysis of phosphorochloridate).1. Maintain cooling at 0 °C during initial addition. 2. Purify all starting materials before use. 3. Re-verify anhydrous conditions.
Difficulty in Purification 1. Product co-elutes with impurities. 2. Product is unstable on silica gel.1. Try a different eluent system or a different stationary phase (e.g., alumina). 2. Consider recrystallization or distillation. If using chromatography, sometimes adding 1% TEA to the eluent can prevent degradation of acid-sensitive products on silica.[9]

Conclusion

The Atherton-Todd reaction represents a powerful and highly adaptable method for the synthesis of phosphoramidates from readily available phosphites and amines. By understanding the underlying mechanism and carefully controlling experimental parameters—particularly the exclusion of moisture—researchers can reliably access these valuable compounds. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis and purification of a wide range of phosphoramidate targets, facilitating further innovation in drug discovery and development.

References

  • Beilstein Journals. (n.d.). Atherton–Todd reaction: mechanism, scope and applications. Retrieved from [Link]

  • sioc-journal.cn. (n.d.). Recent Advances of the Atherton-Todd Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Atherton–Todd reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). A phosphoryl radical-initiated Atherton–Todd-type reaction under open air. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of phosphoramidate 1 via Atherton-Todd reaction. Retrieved from [Link]

  • MDPI. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]

  • Google Patents. (n.d.). US20040082775A1 - Process of purifying phosphoramidites.
  • ResearchGate. (n.d.). Scheme 4: Mechanism of the Atherton–Todd reaction with.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Study on the Atherton–Todd reaction mechanism. Retrieved from [Link]

  • Taylor & Francis. (2022). Recent advances in the synthesis of phosphoramidate derivatives: A comprehensive review and analysis. Retrieved from [Link]

  • ResearchGate. (2015). Study on the Atherton –Todd Reaction Mechanism. Retrieved from [Link]

  • Taylor & Francis. (2022). Recent progress in the synthesis of phosphoramidate and phosphonamide derivatives: A review. Retrieved from [Link]

  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]

  • PMC. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]

  • MDPI. (2018). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Retrieved from [Link]

  • ResearchGate. (2021). On-demand synthesis of phosphoramidites. Retrieved from [Link]

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Application Notes and Protocols for Diphenyl Phenylphosphoramidate (DPPPA) in Flame Retardant Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Flame Retardants

In the realm of materials science, the prevention of fire is a paramount concern. The proliferation of polymeric materials in construction, electronics, transportation, and textiles has necessitated the development of effective flame retardants. Halogenated compounds, while historically effective, are now facing scrutiny due to environmental and health concerns. This has propelled the scientific community towards the development of halogen-free alternatives that offer high efficiency, low toxicity, and minimal environmental impact. Among these, phosphorus-based flame retardants have emerged as a leading class of compounds. This guide focuses on a specific and highly effective molecule within this class: Diphenyl Phenylphosphoramidate (DPPPA) .

This compound is an organophosphorus compound that uniquely incorporates both phosphorus and nitrogen atoms in its structure. This combination is not merely incidental; it is the key to its enhanced flame retardant efficacy through a synergistic mechanism. This document serves as a comprehensive technical guide for researchers, scientists, and professionals in materials and drug development on the synthesis, application, and evaluation of DPPPA as a flame retardant.

Chemical Profile and Synthesis of this compound (DPPPA)

Chemical Structure:

  • Name: this compound

  • Acronym: DPPPA

  • CAS Number: 2015-56-7

  • Molecular Formula: C₁₈H₁₆NO₃P

  • Molecular Weight: 337.30 g/mol

Synthesis Protocols

The synthesis of DPPPA can be achieved through several routes, with the choice of method often depending on the availability of starting materials, desired purity, and scale of production. A common and effective method is the reaction of diphenyl phosphorochloridate with aniline.

Protocol 1: Synthesis of DPPPA from Diphenyl Phosphorochloridate and Aniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve aniline in a suitable anhydrous solvent such as toluene or dichloromethane. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Addition of Reactant: Slowly add diphenyl phosphorochloridate dropwise to the aniline solution at room temperature with vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 20-30°C using an ice bath if necessary.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture will contain the product and aniline hydrochloride as a byproduct. Filter the mixture to remove the solid aniline hydrochloride.

  • Purification: The filtrate, containing the crude DPPPA, is then washed successively with dilute hydrochloric acid (to remove any remaining aniline), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallization: The crude DPPPA can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to obtain a pure, crystalline solid.

The Dual-Action Flame Retardant Mechanism of DPPPA

The exceptional flame retardant properties of DPPPA stem from the synergistic action of its phosphorus and nitrogen components, which are active in both the condensed (solid) and gas phases of a fire.

Condensed-Phase Mechanism: The Charring Effect

During the initial stages of a fire, the heat causes the polymer to decompose. In the presence of DPPPA, this process is altered significantly:

  • Formation of Polyphosphoric Acid: DPPPA decomposes to form phosphoric and polyphosphoric acids.

  • Catalysis of Dehydration: These acidic species act as powerful catalysts for the dehydration of the polymer backbone. This process removes water molecules and promotes the cross-linking of polymer chains.

  • Char Formation: The cross-linked polymer network forms a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, shielding the underlying polymer from the heat of the flame and restricting the flow of flammable volatile gases to the combustion zone.[1]

Gas-Phase Mechanism: Flame Inhibition

Simultaneously, some of the phosphorus-containing fragments from the decomposition of DPPPA are volatile and enter the gas phase (the flame).

  • Radical Scavenging: In the flame, highly reactive radicals, such as H• and OH•, propagate the combustion chain reaction. The phosphorus-containing species (e.g., PO• radicals) act as scavengers, reacting with and neutralizing these high-energy radicals.[2]

  • Flame Poisoning: This "flame poisoning" effect interrupts the combustion cycle, reducing the flame intensity and eventually extinguishing it.

The nitrogen component of DPPPA also contributes to flame retardancy by releasing inert gases (such as ammonia and nitrogen) upon decomposition, which dilute the flammable gases and oxygen in the combustion zone.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer Matrix Heat Heat Polymer->Heat Combustion DPPPA DPPPA DPPPA->Heat Decomposition Char Insulating Char Layer DPPPA->Char Catalyzes InertGases Inert Gases (N₂, NH₃) DPPPA->InertGases Releases PRadicals Phosphorus Radicals (PO•) DPPPA->PRadicals Releases Heat->Char Promotes Volatiles Flammable Volatiles Heat->Volatiles Generates Char->Heat Insulates From Char->Volatiles Blocks Release Flame Flame (H•, OH• radicals) Flame->Volatiles Sustains InertGases->Flame Dilutes PRadicals->Flame Quenches

Caption: Dual-action flame retardant mechanism of DPPPA.

Application in Polymer Systems: Protocols and Performance Evaluation

DPPPA can be incorporated into a variety of polymer matrices, including thermosets like epoxy resins and thermoplastics such as polycarbonates and polyamides.

Protocol 2: Incorporation of DPPPA into an Epoxy Resin Formulation
  • Materials:

    • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

    • This compound (DPPPA)

    • Curing agent (e.g., 4,4'-diaminodiphenyl methane - DDM)

  • Procedure: a. Preheat the epoxy resin to 80-100°C to reduce its viscosity. b. Add the desired amount of DPPPA (typically 5-20 wt%) to the preheated epoxy resin and stir mechanically until a homogeneous, transparent mixture is obtained. c. Degas the mixture in a vacuum oven to remove any entrapped air bubbles. d. Add the stoichiometric amount of the curing agent (DDM) to the mixture and stir thoroughly. e. Pour the final mixture into preheated molds. f. Cure the samples in an oven according to the recommended curing cycle for the specific epoxy/hardener system (e.g., 2 hours at 120°C followed by 2 hours at 150°C). g. Allow the samples to cool slowly to room temperature before demolding.

Standardized Testing Protocols for Flame Retardancy Evaluation

To quantify the effectiveness of DPPPA as a flame retardant, a series of standardized tests are employed.

Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[3][4][5] A higher LOI value indicates better flame retardancy.[5] Materials with an LOI greater than 21% (the approximate concentration of oxygen in air) are considered flame retardant.[3]

Protocol 3: LOI Testing (ASTM D2863 / ISO 4589)

  • Specimen Preparation: Prepare rectangular specimens of the polymer with and without DPPPA, typically with dimensions of 120mm x 7mm x 3mm.[5]

  • Test Procedure: a. Mount the specimen vertically in the center of a glass chimney. b. Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate. c. Ignite the top of the specimen with a pilot flame. d. Observe the burning behavior. If the specimen continues to burn, decrease the oxygen concentration. If it extinguishes, increase the oxygen concentration. e. The LOI is the oxygen concentration at which the specimen just supports combustion.

Material DPPPA Loading (wt%) LOI (%)
Neat Epoxy Resin0~22
Epoxy/DPPPA10~30
Neat Polycarbonate0~26
Polycarbonate/DPPPA5~35

Table 1: Typical Limiting Oxygen Index (LOI) values for polymers with and without DPPPA. (Note: These are representative values and may vary depending on the specific polymer grade and formulation.)

UL-94 Vertical Burn Test

The UL-94 test is a widely used standard to classify the flammability of plastic materials.[6][7][8][9] The vertical burn test (V-0, V-1, V-2) is particularly stringent.

Protocol 4: UL-94 Vertical Burn Test

  • Specimen Preparation: Prepare rectangular specimens, typically 127mm x 12.7mm, at the desired thickness.[7]

  • Conditioning: Condition the specimens at 23°C and 50% relative humidity for 48 hours before testing.[10]

  • Test Procedure: a. Mount the specimen vertically. b. Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it. c. Record the after-flame time (t1). d. Immediately reapply the flame for another 10 seconds and remove it. e. Record the second after-flame time (t2) and the after-glow time. f. Observe if any flaming drips ignite a cotton patch placed below the specimen.

Classification After-flame Time (t1 + t2) Total After-flame Time (10 specimens) Flaming Drips
V-0 ≤ 10 s≤ 50 sNo
V-1 ≤ 30 s≤ 250 sNo
V-2 ≤ 30 s≤ 250 sYes

Table 2: UL-94 Vertical Burn Test Classifications.[6][7][10]

Cone Calorimetry

Cone calorimetry is one of the most effective bench-scale methods for studying the fire behavior of materials.[11] It provides quantitative data on parameters such as Heat Release Rate (HRR), Total Heat Release (THR), and Smoke Production Rate (SPR).

Protocol 5: Cone Calorimetry (ASTM E1354 / ISO 5660)

  • Specimen Preparation: Prepare flat specimens, typically 100mm x 100mm, with a thickness of up to 50mm.

  • Test Procedure: a. Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it on a load cell. b. Expose the specimen to a controlled level of radiant heat from a conical heater (e.g., 35 or 50 kW/m²). c. A spark igniter is used to ignite the flammable gases released from the decomposing sample. d. The instrument continuously measures the oxygen concentration in the exhaust stream to calculate the heat release rate based on the principle of oxygen consumption.[11][12][13]

Parameter Neat Polymer Polymer with DPPPA Significance
Peak Heat Release Rate (pHRR) HighSignificantly ReducedLower pHRR indicates a slower fire growth rate.
Total Heat Release (THR) HighReducedLower THR indicates less total fuel contributed to the fire.
Time to Ignition (TTI) ShorterLongerLonger TTI provides more time for escape.
Total Smoke Release (TSR) VariesOften ReducedLower smoke production improves visibility during a fire.

Table 3: Typical Cone Calorimetry Data for a Polymer with and without DPPPA.

Cone_Calorimetry_Workflow Sample Sample Preparation (100x100mm) Mount Mounting on Load Cell Sample->Mount Irradiate Irradiation with Conical Heater Mount->Irradiate Ignite Ignition of Volatiles Irradiate->Ignite Measure Measurement of O₂ Depletion Ignite->Measure Calculate Calculation of HRR, THR, etc. Measure->Calculate Data Fire Performance Data Calculate->Data

Caption: Workflow for Cone Calorimetry Testing.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere.[14][15] It is used to evaluate the thermal stability of the flame-retardant polymer and the char-forming ability of the flame retardant.

Protocol 6: Thermogravimetric Analysis

  • Sample Preparation: Place a small amount of the sample (5-10 mg) into a TGA pan.

  • Test Procedure: a. Place the pan in the TGA furnace. b. Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air). c. The instrument records the sample weight as a function of temperature. d. The resulting TGA curve shows the decomposition temperatures and the amount of char residue at high temperatures.

An increase in the char yield at higher temperatures in the TGA curve for the polymer containing DPPPA is a strong indicator of its condensed-phase flame retardant action.

Synergistic Effects with Other Flame Retardants

The efficacy of DPPPA can be further enhanced by combining it with other flame retardants, creating a synergistic system. A particularly effective combination is with nitrogen-containing compounds such as melamine or its derivatives.[16][17]

  • Melamine: Acts as a blowing agent. Upon heating, it sublimes and decomposes, releasing large volumes of inert gases. This creates a foamed, multicellular char structure that provides superior thermal insulation compared to a dense char.

Impact on Mechanical Properties

A critical consideration when incorporating any additive into a polymer is its effect on the material's mechanical properties. High loadings of flame retardants can sometimes plasticize the polymer, leading to a decrease in tensile strength and modulus. However, the rigid aromatic structure of DPPPA can help to mitigate these effects. It is essential to perform mechanical testing (e.g., tensile, flexural, and impact tests) on the final flame-retardant formulation to ensure it meets the requirements of the intended application.

Conclusion

This compound (DPPPA) represents a highly effective, halogen-free flame retardant that leverages the synergistic action of phosphorus and nitrogen. Its dual-mode action in both the condensed and gas phases makes it a versatile choice for a wide range of polymeric materials. By understanding its synthesis, mechanism of action, and the appropriate protocols for its application and evaluation, researchers and engineers can effectively utilize DPPPA to develop safer, high-performance materials that meet the stringent fire safety standards of today's world.

References

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Application of Phosphoramidates in Antiviral Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the application of phosphoramidate prodrugs, particularly those utilizing the ProTide (Pro-nucleotide) technology, in the discovery and development of novel antiviral therapeutics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral research.

The Challenge with Nucleoside Analogs and the Phosphoramidate Solution

Nucleoside analogs are a cornerstone of antiviral therapy. Their mechanism of action relies on their intracellular conversion to the triphosphate form, which then competes with natural nucleotides for incorporation into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination and inhibition of viral replication.[1] However, the therapeutic efficacy of many nucleoside analogs is hampered by several factors:

  • Inefficient Phosphorylation: The initial phosphorylation of the nucleoside to its monophosphate is often the rate-limiting step in the activation pathway and can be inefficient, leading to low levels of the active triphosphate metabolite.[2]

  • Poor Cellular Permeability: The charged nature of nucleoside monophosphates restricts their ability to cross cell membranes, making direct administration ineffective.

  • Instability: Nucleoside analogs can be susceptible to degradation by plasma enzymes.

The phosphoramidate prodrug approach, and specifically the ProTide technology, was developed to overcome these limitations.[3][4] A phosphoramidate prodrug masks the phosphate group of a nucleoside monophosphate with an amino acid ester and an aryl group.[3] This modification renders the molecule more lipophilic, facilitating its entry into the cell.[3] Once inside the cell, the prodrug is metabolized by host cell enzymes to release the nucleoside monophosphate, thereby bypassing the inefficient first phosphorylation step.[2][3]

Mechanism of Action: The Intracellular Activation of Phosphoramidate Prodrugs

The genius of the ProTide technology lies in its ability to hijack the cell's own enzymatic machinery to deliver the active drug. The intracellular activation pathway is a multi-step process:

Phosphoramidate Bioactivation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral Viral Replication Machinery Prodrug Phosphoramidate Prodrug (Lipophilic) Prodrug_in Phosphoramidate Prodrug Prodrug->Prodrug_in Passive Diffusion Intermediate1 Carboxylate Intermediate Prodrug_in->Intermediate1 Esterase (e.g., Cathepsin A, CES1) Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (Phenol release) NMP Nucleoside Monophosphate (NMP) Intermediate2->NMP Phosphoramidase (e.g., HINT1) NDP Nucleoside Diphosphate (NDP) NMP->NDP NM(P)K NTP Active Nucleoside Triphosphate (NTP) NDP->NTP NDPK Polymerase Viral Polymerase NTP->Polymerase Incorporation Termination Chain Termination Polymerase->Termination

Figure 1: Intracellular bioactivation pathway of a phosphoramidate prodrug.

  • Cellular Uptake: The lipophilic phosphoramidate prodrug readily crosses the cell membrane via passive diffusion.

  • Ester Hydrolysis: Intracellular esterases, such as Cathepsin A and Carboxylesterase 1 (CES1), hydrolyze the amino acid ester moiety, yielding a carboxylate intermediate.

  • Cyclization and Aryl Group Displacement: The newly formed carboxylate group undergoes an intramolecular cyclization, attacking the phosphorus center and displacing the aryl group (e.g., phenol).

  • Phosphoramidase Cleavage: A phosphoramidase, such as Histidine Triad Nucleotide-binding Protein 1 (HINT1), cleaves the P-N bond, releasing the nucleoside monophosphate.

  • Phosphorylation to the Active Triphosphate: Cellular kinases then efficiently phosphorylate the monophosphate to the diphosphate (by nucleoside monophosphate kinases, NMPKs) and subsequently to the active triphosphate (by nucleoside diphosphate kinases, NDPKs).

  • Inhibition of Viral Polymerase: The nucleoside triphosphate analog is incorporated into the growing viral nucleic acid chain by the viral polymerase, leading to chain termination and inhibition of viral replication.

Advantages of the Phosphoramidate Prodrug Approach

The application of phosphoramidate technology offers several key advantages in antiviral drug discovery:

FeatureAdvantage
Bypasses Initial Phosphorylation Overcomes the rate-limiting step in the activation of many nucleoside analogs, leading to higher intracellular concentrations of the active triphosphate.[2][3]
Enhanced Cellular Permeability The lipophilic nature of the prodrug facilitates passive diffusion across cell membranes, improving drug uptake.[3]
Broad Applicability The ProTide approach has been successfully applied to a wide range of nucleoside analogs targeting various viruses.[5]
Improved Potency By increasing the intracellular concentration of the active metabolite, phosphoramidate prodrugs often exhibit significantly higher antiviral potency compared to the parent nucleoside.
Potential for Tissue Targeting The distribution and activation of the prodrug can be influenced by the expression levels of specific intracellular enzymes, offering a potential avenue for tissue-specific drug delivery.

Experimental Protocols

General Protocol for the Synthesis of a Nucleoside Phosphoramidate Prodrug

This protocol outlines a general method for the synthesis of a nucleoside phosphoramidate prodrug. The specific reagents and conditions may need to be optimized for different nucleoside analogs.

Synthesis Workflow Start Start: Protected Nucleoside Step1 Phosphitylation Start->Step1 Step2 Oxidation Step1->Step2 Step3 Coupling with Amino Acid Ester Step2->Step3 Step4 Deprotection Step3->Step4 End Final Product: Phosphoramidate Prodrug Step4->End

Figure 2: General workflow for the synthesis of a phosphoramidate prodrug.

Materials:

  • Protected nucleoside analog

  • Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)

  • Amino acid ester hydrochloride (e.g., L-alanine isopropyl ester hydrochloride)

  • Tertiary amine base (e.g., N-methylimidazole (NMI), triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Phosphorochloridate Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl phosphorodichloridate in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve the amino acid ester hydrochloride and an equimolar amount of triethylamine in anhydrous DCM.

    • Slowly add the amino acid ester solution to the cooled phosphorodichloridate solution dropwise with constant stirring.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Coupling with the Nucleoside Analog:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the protected nucleoside analog in anhydrous pyridine or a mixture of pyridine and DCM.

    • Cool the nucleoside solution to 0 °C.

    • Slowly add the freshly prepared phosphorochloridate reagent from step 1 to the nucleoside solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the protected phosphoramidate prodrug.

  • Deprotection (if necessary):

    • If the nucleoside analog contains protecting groups, they must be removed. The deprotection conditions will depend on the nature of the protecting groups used. For example, acid-labile groups can be removed with trifluoroacetic acid in DCM.

  • Characterization:

    • Confirm the structure and purity of the final phosphoramidate prodrug using standard analytical techniques:

      • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

      • ³¹P NMR: To confirm the formation of the phosphoramidate linkage and to assess the diastereomeric ratio.[6]

      • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized compound.

Protocol for In Vitro Antiviral Activity Assay

This protocol describes a general cell-based assay to determine the antiviral activity of a phosphoramidate prodrug.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Huh-7 cells for Hepatitis C Virus)

  • Virus stock with a known titer

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Phosphoramidate prodrug and parent nucleoside analog

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTS or CellTiter-Glo®)

  • Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus particles)

Procedure:

  • Cell Seeding:

    • Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plate at 37 °C in a humidified CO₂ incubator.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the phosphoramidate prodrug and the parent nucleoside analog in cell culture medium.

    • Remove the medium from the cells and add the compound dilutions. Include a no-drug control and a positive control antiviral if available.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Assessment of Cytotoxicity:

    • In a parallel plate with uninfected cells, treat with the same serial dilutions of the compounds to assess cytotoxicity.

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Quantification of Antiviral Activity:

    • At the end of the incubation period, quantify the extent of viral replication in the infected plate. This can be done by:

      • RT-qPCR: Isolate total RNA from the cells and perform reverse transcription quantitative PCR to measure the levels of viral RNA.

      • Plaque Assay: Collect the cell culture supernatant and perform a plaque assay to determine the titer of infectious virus particles.

      • Enzyme-Linked Immunosorbent Assay (ELISA): Measure the levels of a viral antigen in the cell lysate or supernatant.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

    • Calculate the 50% cytotoxic concentration (CC₅₀) from the cytotoxicity assay.

    • Determine the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Case Studies: Clinically Approved Phosphoramidate Antivirals

The success of the ProTide technology is exemplified by the development of several blockbuster antiviral drugs.

Sofosbuvir (Sovaldi®)

Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analog used for the treatment of Hepatitis C virus (HCV) infection. The parent nucleoside was inactive in cell-based assays, but its phosphoramidate prodrug demonstrated potent anti-HCV activity. The ProTide approach was critical to overcoming the poor phosphorylation of the parent nucleoside.[2]

Remdesivir (Veklury®)

Remdesivir is a phosphoramidate prodrug of an adenosine nucleotide analog that has shown broad-spectrum activity against several RNA viruses, including Ebola virus and coronaviruses.[7] It was the first antiviral drug to receive FDA approval for the treatment of COVID-19. The phosphoramidate moiety is crucial for the efficient intracellular delivery of the active nucleoside monophosphate.[7]

Future Perspectives

The ProTide technology has revolutionized the field of antiviral nucleoside analog development. Future research in this area is likely to focus on:

  • Novel Prodrug Moieties: The development of new phosphoramidate prodrugs with improved tissue targeting and activation profiles.

  • Combination Therapies: Exploring the synergistic effects of phosphoramidate prodrugs with other antiviral agents that have different mechanisms of action.

  • Broad-Spectrum Antivirals: The design of phosphoramidate prodrugs of nucleoside analogs with activity against a wide range of emerging and re-emerging viral pathogens.

  • Application to Other Therapeutic Areas: The ProTide technology is also being explored for the delivery of nucleotide-based drugs in other therapeutic areas, such as oncology.[4][8]

References

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Application Note & Protocols: Strategic Use of Diphenyl Phosphoryl Derivatives in the Synthesis of Kinase Inhibitor Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Solubility Barrier in Kinase Inhibitor Development

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[1][2] Despite their efficacy, many potent kinase inhibitors are highly lipophilic, leading to poor aqueous solubility. This intrinsic property can severely limit their bioavailability, complicate formulation, and ultimately hinder their therapeutic potential.

A leading strategy to circumvent these limitations is the development of prodrugs, which mask the physicochemical liabilities of the parent drug until it reaches the target site. The phosphoramidate prodrug approach, often referred to as the ProTide technology, has emerged as a powerful and versatile method for enhancing the therapeutic profile of bioactive molecules.[3][4][5] This approach involves masking a key amine or hydroxyl functionality on the parent drug with a phosphoramidate group. This modification enhances solubility and can improve cell permeability. Crucially, the phosphoramidate P-N bond is designed to be stable at physiological pH but labile under specific conditions, such as the acidic microenvironment of tumors or intracellular enzymatic action, ensuring the controlled release of the active kinase inhibitor.[3][6]

This document provides a detailed guide on the synthesis of phosphoramidate-modified kinase inhibitors using diphenyl phosphoryl derivatives. We will explore the underlying chemical principles, provide a robust, step-by-step protocol for the synthesis, and outline methods for validating the prodrug's mechanism of action.

The Phosphorylating Agent: Properties and Rationale for Use

The key chemical transformation in this strategy is the formation of a P-N bond between the kinase inhibitor and the phosphoramidate moiety. The choice of the phosphorylating agent is critical for achieving a clean, high-yielding reaction. While various reagents can be used, Diphenyl Phosphorochloridate (DPPC) and Diphenyl Phosphorazidate (DPPA) are exemplary choices for this transformation.

  • Diphenyl Phosphorochloridate (DPPC): This is a highly reactive electrophile where the phosphorus atom is readily attacked by a nucleophilic amine group present on the kinase inhibitor. The phenoxy groups are excellent leaving groups, facilitating the reaction. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

  • Diphenyl Phosphorazidate (DPPA): This reagent offers an alternative route, often used in Staudinger-type reactions or direct reactions with amines.[3][7] It can provide a milder reaction pathway, though it requires careful handling due to the potentially hazardous nature of azide compounds.[3]

Why Diphenyl Derivatives? The two phenyl groups on the phosphate are not merely spectators. They provide steric bulk that can influence reactivity and are electronically withdrawing, which activates the phosphorus center for nucleophilic attack. Furthermore, their presence contributes to the overall stability of the reagent.

Core Application: Synthesis of a Generic Kinase Inhibitor Phosphoramidate Prodrug

This section details the synthesis of a phosphoramidate prodrug from a hypothetical, amine-containing kinase inhibitor, denoted as KI-NH₂ . This protocol is designed to be broadly applicable to a wide range of kinase inhibitors possessing a primary or secondary amine.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the amine group of the kinase inhibitor on the electrophilic phosphorus center of Diphenyl Phosphorochloridate, displacing the chloride ion.

Caption: General synthesis of a phosphoramidate prodrug.
Detailed Experimental Protocol

Materials:

  • Amine-containing Kinase Inhibitor (KI-NH₂)

  • Diphenyl Phosphorochloridate (DPPC) (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the Kinase Inhibitor (KI-NH₂) (1.0 eq).

  • Dissolution: Dissolve the inhibitor in anhydrous DCM (or THF) to a concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (2.0 eq) to the stirred solution. The base is crucial as it scavenges the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

  • Reagent Addition: Add Diphenyl Phosphorochloridate (1.1 eq) dropwise to the reaction mixture over 5-10 minutes. A slight excess of the phosphorylating agent ensures full conversion of the starting material.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine. This removes residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to afford the pure phosphoramidate prodrug.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ³¹P-NMR, and high-resolution mass spectrometry (HRMS).

Illustrative Synthesis Data

The following table summarizes expected outcomes under various conditions, demonstrating the robustness of the protocol.

EntryBaseSolventTime (h)Yield (%)
1Et₃NDCM685
2DIPEADCM888
3Et₃NTHF1279
4PyridineDCM1075

Protocol Validation: A Self-Validating System

A successful prodrug must not only be synthesized efficiently but must also demonstrate the intended biological mechanism: release of the active drug under specific conditions.

Prodrug Activation: pH-Mediated Hydrolysis

The P-N bond in phosphoramidates is susceptible to acid-catalyzed hydrolysis.[3] Protonation of the nitrogen atom makes the phosphorus center more electrophilic and susceptible to nucleophilic attack by water, leading to bond cleavage and release of the parent amine-containing drug.

Protocol for In Vitro Cleavage Assay:

  • Prepare a stock solution of the purified phosphoramidate prodrug in DMSO.

  • Prepare two buffer systems: a physiological buffer (pH 7.4) and an acidic buffer (e.g., pH 5.0, mimicking a tumor microenvironment).

  • Incubate the prodrug at a final concentration of 10 µM in both buffer systems at 37 °C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction.

  • Quench the reaction by adding an equal volume of acetonitrile.

  • Analyze the samples by LC-MS to quantify the disappearance of the prodrug and the appearance of the parent kinase inhibitor (KI-NH₂).

  • Expected Outcome: Significantly faster hydrolysis and release of the parent drug should be observed at pH 5.0 compared to pH 7.4.

Kinase Inhibition Assay

To confirm that the released drug is functionally active, a standard in vitro kinase inhibition assay should be performed.[8]

General Protocol for Kinase Assay:

  • Perform the kinase activity assay using a commercial kit (e.g., Kinase-Glo®).

  • Test three samples in parallel against the target kinase:

    • The parent kinase inhibitor (KI-NH₂) as a positive control.

    • The intact phosphoramidate prodrug.

    • The prodrug after incubation and hydrolysis in acidic buffer (from the cleavage assay).

  • Determine the IC₅₀ value for each sample.

  • Expected Outcome: The intact prodrug should show significantly reduced inhibitory activity compared to the parent drug. The hydrolyzed sample should exhibit inhibitory activity comparable to that of the parent drug, confirming the release of the active species.

Overall Experimental Workflow

The entire process, from synthesis to validation, follows a logical and systematic progression to ensure the development of a functional prodrug.

Caption: Integrated workflow for kinase inhibitor prodrug synthesis and validation.

Conclusion

The use of diphenyl phosphoryl derivatives provides a robust and efficient method for synthesizing phosphoramidate prodrugs of amine-containing kinase inhibitors. This strategy effectively addresses the common challenge of poor aqueous solubility, potentially enhancing the drug's therapeutic index. The protocols outlined herein offer a comprehensive framework for synthesis, purification, and crucial validation of the prodrug's intended mechanism of action. This self-validating system ensures that researchers can confidently advance promising kinase inhibitor candidates toward further preclinical and clinical development.

References

  • Oligoethylene Phosphoramidate‐Based Kinase Inhibitor Prodrugs – Solubility, Enzyme Inhibition, and Hydrolysis. Chemistry – A European Journal.

  • Oligoethylene Phosphoramidate‐Based Kinase Inhibitor Prodrugs – Solubility, Enzyme Inhibition, and Hydrolysis. ResearchGate.

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI.

  • Diphenyl N-phenylphosphoramidate | C18H16NO3P | CID 19708. PubChem.

  • Diphenyl phenylphosphoramidate | 3848-51-9. ChemScene.

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  • The first potent diphenyl phosphonate KLK4 inhibitors with unexpected binding kinetics. ResearchGate.

  • Green synthesis and antimicrobial activities of diphenyl substituted aryl phosphoramidates. ResearchGate.

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  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.

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  • Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. PubMed.

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.

  • Recent advances in Michael addition of H-phosphonates. RSC Publishing.

  • Synthesis and Biological Activity of Novel Diphenyl N- Substituted Carbamimidoylphosphoramidate Derivatives. ResearchGate.

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.

  • Liquid-Phase Total Synthesis of Plecanatide Aided by Diphenylphosphinyloxyl Diphenyl Ketone (DDK) Derivatives. ResearchGate.

  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed.

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Forging the Phosphorus-Nitrogen Bond: A Guide to Synthetic Strategies in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phosphorus-nitrogen (P-N) bond is a cornerstone of numerous bioactive molecules and functional materials. Its presence in phosphoramidate prodrugs, synthetic peptides, and various heterocyclic scaffolds underscores the critical need for robust and versatile methods for its construction. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key methodologies for forming P-N bonds in organic synthesis. Moving beyond a mere recitation of steps, this document delves into the mechanistic underpinnings, practical considerations, and strategic applications of each technique. Detailed, field-proven protocols for the Traceless Staudinger Ligation, the Aza-Wittig Reaction, and Phosphoramidate "ProTide" Synthesis are presented, equipping the reader with the knowledge to confidently apply these powerful transformations in their own research endeavors.

Introduction: The Significance of the P-N Bond

The strategic incorporation of phosphorus-nitrogen linkages into organic molecules has revolutionized fields from medicinal chemistry to materials science. In drug development, the P-N bond is the central feature of the ProTide (prodrug-nucleotide) technology, a groundbreaking approach that enhances the cellular uptake and activation of nucleotide-based antiviral and anticancer agents.[1][2] This strategy masks the highly polar phosphate group, allowing the drug to efficiently cross cell membranes before being metabolized to its active form.[3][4] Beyond prodrugs, the P-N bond is integral to the synthesis of modified peptides and proteins through methods like the Staudinger ligation, a bioorthogonal reaction that allows for the precise chemical modification of biological macromolecules in their native environment.[5][6] Furthermore, the intramolecular cyclization of intermediates containing P-N bonds, such as in the aza-Wittig reaction, provides a powerful route to a diverse array of nitrogen-containing heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[7][8] This guide will provide a detailed examination of these critical P-N bond-forming reactions.

The Traceless Staudinger Ligation: Amide Bond Formation with Precision

The Staudinger ligation is a highly chemoselective reaction that forms a stable amide bond from an azide and a phosphine. A significant evolution of this method is the "traceless" variant, which covalently links two molecules without leaving any atoms from the phosphine reagent at the ligation site.[7] This makes it an invaluable tool for peptide synthesis and bioconjugation.[5][9]

Mechanistic Insights

The causality behind the traceless Staudinger ligation lies in a carefully orchestrated sequence of intramolecular reactions. The reaction is initiated by the nucleophilic attack of a phosphinothioester on an azide, which, after the extrusion of dinitrogen gas, forms a key aza-ylide (or iminophosphorane) intermediate. This intermediate then undergoes an intramolecular S→N acyl transfer, a critical step that is driven by the proximity of the electrophilic thioester. The resulting amidophosphonium salt is subsequently hydrolyzed by water to furnish the final amide bond and triphenylphosphine oxide as a byproduct.[2][10]

Staudinger_Ligation cluster_start Reactants cluster_intermediate Reaction Pathway cluster_product Products Peptide1-Phosphinothioester Peptide-1-C(O)SPPh2R' Aza-ylide Aza-ylide Intermediate Peptide-1-C(O)S-P(=N-Peptide-2)Ph2R' Peptide1-Phosphinothioester->Aza-ylide + N3-Peptide-2 - N2 Peptide2-Azide N3-Peptide-2 Peptide2-Azide->Aza-ylide Tetrahedral_Intermediate Tetrahedral Intermediate Aza-ylide->Tetrahedral_Intermediate Intramolecular S->N Acyl Transfer Amidophosphonium_Salt Amidophosphonium Salt Ligated_Peptide Ligated Peptide Peptide-1-C(O)NH-Peptide-2 Amidophosphonium_Salt->Ligated_Peptide + H2O Phosphine_Oxide O=PPh2R' Amidophosphonium_Salt->Phosphine_Oxide + H2O Tetrahedral_Intermediate->Amidophosphonium_Salt Collapse

Caption: Mechanism of the Traceless Staudinger Ligation.

Quantitative Data Summary: Scope and Limitations

The efficiency of the traceless Staudinger ligation is influenced by the steric hindrance around the reacting centers. While ligations involving a C-terminal glycine phosphinothioester and an N-terminal azido-glycine proceed with high yields, couplings between more sterically demanding amino acids can be more challenging.[11][12] The choice of solvent and the specific phosphine reagent can also significantly impact the reaction outcome.

Peptide 1 (C-terminus)Peptide 2 (N-terminus)SolventYield (%)Reference
Ac-Gly-SCH₂PPh₂N₃-Gly-NHBnTHF/H₂O>95[13]
Ac-Ala-SCH₂PPh₂N₃-Ala-NHBnDioxane>80[11]
Ac-Phe-SCH₂PPh₂N₃-Ala-NHBnDioxane>80[11]
Ac-Val-SCH₂P(4-MeOPh)₂N₃-Ala-NHBnDioxane~75[11]
Experimental Protocol: Traceless Staudinger Ligation of Peptides

This protocol details the coupling of two peptide fragments, one with a C-terminal phosphinothioester and the other with an N-terminal α-azido acid.

Materials:

  • Purified Peptide 1 with C-terminal (diphenylphosphino)methanethiol ester

  • Purified Peptide 2 with N-terminal α-azido acid

  • Anhydrous solvent system (e.g., THF/H₂O 3:1, Dioxane, or Toluene)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Dissolution of Peptides: Dissolve equimolar amounts of the peptide-phosphinothioester and the azido-peptide in the chosen anhydrous solvent. Typical concentrations are in the range of 10-50 mM.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically monitored for completion by analytical HPLC and mass spectrometry.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can often be directly purified without an aqueous work-up.

  • Purification: Purify the crude ligated peptide using RP-HPLC with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity and purity of the final product. Verify the molecular weight of the ligated peptide by ESI-MS. For smaller peptides, ¹H and ¹³C NMR can be used to confirm the structure and the formation of the new amide bond.

The Aza-Wittig Reaction: A Gateway to Imines and N-Heterocycles

The aza-Wittig reaction is the nitrogen analogue of the classical Wittig reaction and serves as a powerful tool for the synthesis of imines from aldehydes or ketones.[3][14] The reaction proceeds via an iminophosphorane (aza-ylide), which is typically generated in situ from an organic azide and a phosphine through the Staudinger reaction.[15] Its intramolecular variant is particularly valuable for the construction of nitrogen-containing heterocycles.[7][16]

Mechanistic Insights

The mechanism of the aza-Wittig reaction mirrors that of its carbon counterpart. The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbonyl carbon, leading to a zwitterionic betaine intermediate. This intermediate rapidly collapses to form a four-membered oxazaphosphetane ring. The driving force of the reaction is the subsequent fragmentation of this ring to yield the thermodynamically stable triphenylphosphine oxide and the desired imine.[14]

Aza_Wittig cluster_reactants Reactants cluster_pathway Reaction Pathway cluster_products Products Iminophosphorane R'-N=PPh3 Betaine Betaine Intermediate Iminophosphorane->Betaine Carbonyl R''-C(O)-R''' Carbonyl->Betaine Oxazaphosphetane Oxazaphosphetane Intermediate Betaine->Oxazaphosphetane [2+2] Cycloaddition Imine Imine R'-N=C(R'')R''' Oxazaphosphetane->Imine Cycloreversion Phosphine_Oxide O=PPh3 Oxazaphosphetane->Phosphine_Oxide

Caption: Mechanism of the Aza-Wittig Reaction.

Quantitative Data Summary: Substrate Scope

The aza-Wittig reaction is broadly applicable to a wide range of aldehydes and ketones. The iminophosphoranes can be generated from various organic azides, allowing for the synthesis of a diverse array of imines. The reaction generally proceeds in high yield.

Alkyl/Aryl Azide (R-N₃)Aldehyde/KetoneProduct ImineYield (%)Reference
Benzyl azideBenzaldehydeN-Benzylidenebenzylamine96[5][17]
Benzyl azideButyraldehydeN-Butylidenebenzylamine94[17]
Cinnamyl azideBenzaldehydeN-Benzylidenecinnamylamine86[17]
Nonyl azideBenzaldehydeN-Benzylidenenonylamine88[17]
Benzyl azideAcetophenoneN-(1-Phenylethylidene)benzylamine35[17]
Experimental Protocol: One-Pot Synthesis of N-Benzylidenebenzylamine

This one-pot procedure exemplifies the synthesis of an imine via an in situ generated iminophosphorane.[5]

Materials:

  • Benzyl bromide

  • Sodium azide

  • Anhydrous acetonitrile

  • Triphenylphosphine

  • Benzaldehyde, freshly distilled

Procedure:

  • Azide Formation: In a flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl bromide (11.7 mmol) and sodium azide (15.2 mmol) in anhydrous acetonitrile (30 mL). Reflux the stirred mixture for 3 hours.

  • Iminophosphorane Generation: Cool the reaction mixture to room temperature. Filter to remove the solid sodium bromide and excess sodium azide. To the filtrate containing benzyl azide, add triphenylphosphine (10.5 mmol). Reflux the solution for 1 hour to form the iminophosphorane.

  • Imine Formation: To the solution of the iminophosphorane, add freshly distilled benzaldehyde (10.5 mmol). Continue to reflux the mixture for an additional 2 hours.

  • Work-up and Isolation: After cooling, the solvent can be removed under reduced pressure. The crude product can be purified by distillation or chromatography to yield N-benzylidenebenzylamine. For many applications, the crude imine solution can be used directly in subsequent reactions, such as reduction to the corresponding secondary amine.

Phosphoramidate Synthesis: The ProTide Approach to Drug Delivery

The synthesis of phosphoramidates is a cornerstone of the ProTide technology, which has led to the development of highly successful antiviral drugs.[2][18] This approach involves masking the phosphate group of a nucleoside analog as a phosphoramidate, thereby increasing its lipophilicity and facilitating its entry into cells.[4]

Mechanistic Insights: Synthesis and Bioactivation

The most common method for synthesizing phosphoramidate ProTides involves the coupling of a nucleoside with an aryl phosphoro(amino)chloridate. This reagent contains the aryl group and the amino acid ester that will mask the phosphate. The reaction is typically carried out in the presence of a base, such as a Grignard reagent or N-methylimidazole, to activate the nucleoside's hydroxyl group.[4]

Once inside the cell, the ProTide undergoes a multi-step bioactivation. First, an esterase cleaves the amino acid ester, revealing a carboxylate group. This carboxylate then performs an intramolecular attack on the phosphorus center, displacing the aryl group and forming a transient cyclic intermediate. This intermediate is then hydrolyzed by water to release the active nucleoside monophosphate.[3][19]

ProTide_Activation cluster_prodrug ProTide Prodrug cluster_activation Intracellular Activation cluster_active Active Drug ProTide Nucleoside-O-P(O)(OAr)(NH-AA-COOR) Carboxylate_Intermediate Carboxylate Intermediate Nucleoside-O-P(O)(OAr)(NH-AA-COO-) ProTide->Carboxylate_Intermediate Esterase Cyclic_Intermediate Cyclic Intermediate Carboxylate_Intermediate->Cyclic_Intermediate Intramolecular Attack - ArOH Monophosphate Nucleoside Monophosphate Nucleoside-O-P(O)(OH)2 Cyclic_Intermediate->Monophosphate + H2O

Caption: Bioactivation pathway of a phosphoramidate ProTide.

Quantitative Data Summary: Examples of ProTide Syntheses

The synthesis of phosphoramidate ProTides has been extensively optimized, with various methods developed to control the stereochemistry at the phosphorus center, which can be crucial for biological activity.[20][21]

Nucleoside AnalogPhosphorylating AgentBaseYield (%)Reference
2'-Deoxy-2'-fluoro-2'-C-methyluridinePhenyl(L-alaninyl isopropyl ester)phosphorochloridatet-BuMgCl68 (as single diastereomer)[20]
GemcitabinePhenyl(L-alaninyl ethyl ester)phosphorochloridateNMI59[22]
2'-Deoxypseudoisocytidine deriv.Naphthyl(L-alaninyl methyl ester)phosphorochloridatet-BuMgClmoderate[23]
Cordycepin deriv.Phenyl(L-alaninyl methyl ester)phosphorochloridatet-BuMgCl31-55[24]
Experimental Protocol: General Synthesis of a Nucleoside Phosphoramidate

This protocol outlines a general procedure for the synthesis of a nucleoside phosphoramidate using a phosphorochloridate reagent.[4][20]

Materials:

  • Protected or unprotected nucleoside analog

  • Aryl (amino acid ester) phosphorochloridate

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Base (e.g., tert-butylmagnesium chloride in THF, N-methylimidazole)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a solution of the nucleoside (1.0 equiv) in anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature (e.g., 0 °C or -78 °C), add the base (1.1-1.5 equiv).

  • Coupling: To this mixture, add a solution of the aryl (amino acid ester) phosphorochloridate (1.1-1.5 equiv) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to stir at the reduced temperature for a specified time, then warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired phosphoramidate product, which may be a mixture of diastereomers.

  • Deprotection (if necessary): If the nucleoside contains protecting groups, they can be removed using standard deprotection protocols (e.g., acid or fluoride treatment for silyl ethers).

Conclusion

The formation of the phosphorus-nitrogen bond is a pivotal transformation in modern organic synthesis, enabling the creation of innovative therapeutics and advanced chemical biology tools. The Traceless Staudinger Ligation, the Aza-Wittig Reaction, and phosphoramidate synthesis via the ProTide approach each offer unique advantages and have been refined to a high degree of sophistication. A thorough understanding of their mechanisms, scope, and practical execution, as detailed in this guide, empowers researchers to strategically employ these methods to advance the frontiers of science and drug development. The continued exploration of new catalytic systems and reaction conditions promises to further expand the utility of P-N bond-forming reactions in the years to come.

References

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Greener Routes to Phosphoramidates: Application Notes & Protocols for Sustainable Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Green Phosphoramidate Synthesis

Phosphoramidates, organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond, are integral to numerous fields, from medicinal chemistry to materials science.[1][2] They are key structural motifs in a variety of biologically active molecules, including antiviral prodrugs and enzyme inhibitors.[1][2] Furthermore, their utility extends to synthetic chemistry as versatile ligands and intermediates.[3]

Traditionally, the synthesis of phosphoramidates has often relied on methods that utilize hazardous reagents, such as carbon tetrachloride in the Atherton-Todd reaction, or generate significant stoichiometric waste.[1][4] The growing emphasis on sustainable chemical practices has spurred the development of greener, more efficient, and safer synthetic alternatives. This guide provides an in-depth exploration of several cutting-edge, green chemistry approaches to phosphoramidate synthesis, complete with detailed protocols and the scientific rationale behind them.

I. One-Pot Synthesis: Maximizing Efficiency and Minimizing Waste

One-pot reactions represent a significant advancement in green chemistry by reducing the number of synthetic steps, minimizing solvent use, and decreasing waste generation.[1] This approach streamlines the synthesis process, leading to higher overall efficiency.

A. Iodine-Mediated One-Pot Synthesis from H-Phosphonates and Amines

This method provides a straightforward and mild route to phosphoramidates through the oxidation of an H-phosphonate in the presence of an amine.[4]

Causality of Experimental Choices:

  • Iodine as a Catalyst: Iodine is an inexpensive and readily available catalyst that facilitates the oxidative coupling.[1][5]

  • Mild Conditions: The reaction proceeds under mild conditions, avoiding the need for harsh reagents or high temperatures.[4]

  • One-Pot Procedure: Combining the reactants in a single vessel simplifies the experimental setup and workup, reducing solvent and energy consumption.

Experimental Workflow: Iodine-Mediated One-Pot Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve H-phosphonate (e.g., BPPO) and amine in Dichloromethane B Add Iodine (I2) solution dropwise A->B Initial mixture C Stir at room temperature B->C Initiate reaction D Wash with aq. Na2S2O3 C->D Reaction completion E Wash with brine D->E F Dry over Na2SO4 E->F G Evaporate solvent F->G H Purify by column chromatography or recrystallization G->H Crude product

Caption: Workflow for the one-pot synthesis of phosphoramidates.

Protocol 1: One-Pot Synthesis of 6-(butylamino)dibenzo[d,f][1][4][6]dioxaphosphepine-6-oxide [4][7]

  • Reaction Setup: In a round-bottom flask, dissolve dibenzo[d,f][1][4][6]dioxaphosphepine-6-oxide (BPPO) (1.15 g, 5.00 mmol) and butylamine (1.21 g, 16.5 mmol) in 30 mL of dichloromethane.

  • Reagent Addition: While stirring, slowly add a solution of iodine (1.40 g, 5.50 mmol) in 20 mL of dichloromethane to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

II. Oxidative Cross-Coupling Reactions: Atom-Economical P-N Bond Formation

Oxidative cross-coupling reactions have emerged as a powerful and atom-economical strategy for constructing P-N bonds, often utilizing environmentally benign oxidants like air (O₂).[1][8]

A. Copper-Catalyzed Aerobic Oxidative Coupling

This approach employs a copper catalyst to facilitate the coupling of H-phosphonates and amines with molecular oxygen from the air as the terminal oxidant.[8]

Causality of Experimental Choices:

  • Copper Catalyst: Copper salts, such as CuI, are effective and inexpensive catalysts for this transformation.[8]

  • Aerobic Oxidation: The use of air as the oxidant is a key green feature, as it is readily available and produces water as the only byproduct.

  • Atom Economy: This method exhibits high atom economy as most atoms from the reactants are incorporated into the final product.

Experimental Workflow: Copper-Catalyzed Aerobic Oxidative Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Add H-phosphonate, amine, and CuI catalyst to a flask B Add solvent (e.g., Toluene) A->B Prepare reaction mixture C Heat the mixture under an air atmosphere B->C Initiate reaction D Cool to room temperature C->D Reaction completion E Filter off the catalyst D->E F Concentrate the filtrate E->F G Purify by column chromatography F->G Crude product

Caption: Workflow for copper-catalyzed aerobic oxidative coupling.

Protocol 2: Copper-Catalyzed Aerobic Synthesis of N-Arylphosphoramidates [8]

  • Reaction Setup: To a screw-capped vial, add the H-phosphonate (0.5 mmol), the amine (0.6 mmol), and CuI (0.025 mmol, 5 mol%).

  • Solvent Addition: Add 2 mL of toluene to the vial.

  • Reaction: Seal the vial and heat the reaction mixture at 100 °C for the specified time, ensuring an air atmosphere is present.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired phosphoramidate.

III. Visible-Light Photocatalysis: A Mild and Sustainable Approach

Visible-light photocatalysis has gained significant traction as a green chemistry tool, enabling chemical transformations under mild conditions using light as a renewable energy source.[6][9]

A. Organophotocatalytic Synthesis of Phosphoramidates

This method utilizes an organic dye as a photocatalyst to mediate the cross-dehydrogenative coupling of phosphites and amines under visible light irradiation.[9][10]

Causality of Experimental Choices:

  • Visible Light: Utilizes a readily available and sustainable energy source.

  • Organic Dye Photocatalyst: Employs a metal-free catalyst, such as Rose Bengal, which is often less toxic and more sustainable than heavy metal catalysts.[9]

  • Ambient Temperature: The reaction typically proceeds at room temperature, reducing energy consumption.

  • Simplified Work-up: The product can often be isolated through a simple acid-base workup, avoiding the need for chromatographic purification.[9]

Reaction Mechanism: Organophotocatalytic Synthesis

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) Amine Amine (R2NH) PC_star->Amine SET Amine_radical Amine radical cation (R2NH+•) Amine->Amine_radical Phosphite Phosphite (R1O)2P(O)H Amine_radical->Phosphite Hydrogen Atom Transfer Phosphite_radical Phosphite radical ((R1O)2P(O)•) Amine_radical->Phosphite_radical Radical Coupling Phosphite->Phosphite_radical Product Phosphoramidate ((R1O)2P(O)NR2) Phosphite_radical->Product

Caption: Simplified mechanism of organophotocatalytic phosphoramidate synthesis.

Protocol 3: Visible-Light Mediated Synthesis of Phosphoramidates [9]

  • Reaction Setup: In a glass vial, dissolve the amine (0.5 mmol), the phosphite (1.0 mmol), and the organic dye photocatalyst (e.g., Rose Bengal, 1-5 mol%) in a suitable solvent (e.g., acetonitrile).

  • Irradiation: Stir the reaction mixture under an inert atmosphere and irradiate with a visible light source (e.g., a compact fluorescent lamp or LEDs) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, perform an acid-base extraction to isolate the product. For example, add dilute HCl, extract with an organic solvent, wash the organic layer with saturated NaHCO₃ solution and brine, and then dry.

  • Purification: Evaporate the solvent to obtain the pure phosphoramidate product.

IV. Mechanochemistry: Solvent-Free Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling green alternative by minimizing or eliminating the need for solvents.[11][12]

A. Ball-Milling Synthesis of Phosphoramidites

This technique employs high-energy ball milling to facilitate the coupling of phosphoramidite monomers in a solvent-free or minimal-solvent environment.[11][12]

Causality of Experimental Choices:

  • Solvent-Free: Drastically reduces solvent waste, a major contributor to the environmental impact of chemical synthesis.[12]

  • Enhanced Reactivity: The high energy input from milling can enhance reaction rates and yields.

  • One-Pot Potential: Multiple reaction steps can often be performed sequentially in the same milling vessel, simplifying the overall process.[12]

Protocol 4: Mechanochemical Synthesis of a Dinucleoside Phosphite [11]

  • Reagent Preparation: Co-evaporate the phosphoramidite monomer with dry toluene and the nucleoside with dry pyridine and add them to a steel milling vessel with a steel ball bearing.

  • Solvent Addition (if any): Add a minimal amount of anhydrous acetonitrile to the vessel.

  • Milling: Shake the vessel on a mixer mill at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 5 minutes).

  • Activator Addition: Add the activator (e.g., N-methylimidazolium triflate) to the vessel.

  • Continued Milling: Continue milling for the required reaction time.

  • Work-up and Purification: After the reaction, the product is typically purified by silica column chromatography.

V. Comparative Analysis of Green Synthesis Approaches

Method Key Green Advantages Typical Reaction Conditions Yields Limitations
Iodine-Mediated One-Pot Simple procedure, mild conditions, reduced waste.[4]Room temperature, common organic solvents.Good to excellent.May require chromatographic purification.
Copper-Catalyzed Aerobic Coupling High atom economy, uses air as the oxidant, inexpensive catalyst.[8]Elevated temperatures (e.g., 100 °C).Moderate to high.Potential for metal contamination in the product.
Visible-Light Photocatalysis Uses renewable energy, metal-free catalyst, ambient temperature, simplified work-up.[9]Room temperature, visible light irradiation.Good to excellent.Substrate scope can be limited; requires photochemical setup.
Mechanochemistry Solvent-free or minimal solvent, one-pot potential, enhanced reaction rates.[11][12]High-energy ball milling.Good.Requires specialized equipment; scalability can be a challenge.

Conclusion

The transition to greener synthetic methodologies for phosphoramidate production is not merely an academic exercise but a necessity for the future of sustainable chemical and pharmaceutical manufacturing. The approaches detailed in this guide—one-pot synthesis, oxidative cross-coupling, visible-light photocatalysis, and mechanochemistry—offer significant advantages in terms of reduced environmental impact, increased efficiency, and enhanced safety. By embracing these innovative techniques, researchers and drug development professionals can contribute to a more sustainable chemical enterprise while continuing to advance the science of phosphoramidates.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Diphenyl Phenylphosphoramidate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of diphenyl phenylphosphoramidate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

Foundational Synthesis Protocol

The most reliable and common route to synthesizing this compound is the reaction between diphenyl chlorophosphate and aniline. A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is used to scavenge the hydrochloric acid byproduct.

Experimental Protocol: High-Yield Synthesis

This protocol is designed to maximize yield and purity by carefully controlling reaction parameters.

Materials:

  • Diphenyl chlorophosphate (purified, see Troubleshooting)

  • Aniline (distilled)

  • Triethylamine (TEA, distilled from CaH₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add aniline (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration relative to aniline).

    • Add triethylamine (1.1 eq) to the solution.

    • Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Dissolve diphenyl chlorophosphate (1.05 eq) in a minimal amount of anhydrous DCM and load it into the dropping funnel.

    • Add the diphenyl chlorophosphate solution dropwise to the stirred aniline solution over 30-45 minutes. Maintain the temperature at 0 °C throughout the addition. Causality: Slow, cold addition minimizes side reactions, such as the formation of pyrophosphates or multiple phosphorylations.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 2-4 hours at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the aniline starting material is consumed.

  • Workup and Extraction:

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess aniline and TEA)

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

      • Brine (to remove bulk water)

    • Dry the separated organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product, often an oil or waxy solid, can be purified by recrystallization (e.g., from an ethanol/water or toluene/hexane mixture) or by column chromatography on silica gel.[1][2]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dry & Purify Reagents (Aniline, DPCP, Solvent) setup Assemble Flame-Dried Glassware under N₂ reagents->setup charge Charge Aniline, TEA, DCM Cool to 0 °C setup->charge addition Slow Dropwise Addition of DPCP Solution charge->addition stir Warm to RT Stir for 2-4h addition->stir monitor Monitor by TLC stir->monitor quench Quench with H₂O monitor->quench wash Sequential Washes (HCl, NaHCO₃, Brine) quench->wash dry Dry Organic Layer (MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: High-Yield Synthesis Workflow for this compound.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My final yield is consistently low (< 60%). What are the most likely causes?

A1: Low yield is a frequent issue stemming from several potential sources. Let's break them down:

  • Cause 1: Moisture Contamination. The primary culprit is often water in the reaction. Diphenyl chlorophosphate is highly susceptible to hydrolysis, which converts it to diphenyl phosphate. This inactive species will not react with aniline, directly reducing your theoretical yield.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. Distill liquid reagents like triethylamine and aniline to remove water. Handle reagents under an inert atmosphere (Nitrogen or Argon).[3]

  • Cause 2: Impure Reagents. Diphenyl chlorophosphate can degrade upon storage.[3] Aniline can oxidize and darken.

    • Solution: Use freshly purified diphenyl chlorophosphate. Distillation under reduced pressure is recommended for older stock.[3] Aniline should be distilled before use to remove oxidation products.

  • Cause 3: Incorrect Stoichiometry or Inefficient Mixing. If the reagents are not added in the correct ratio or if mixing is poor, localized excesses can lead to side reactions.

    • Solution: Double-check all molar calculations. Use a slight excess (1.05 eq) of the chlorophosphate. Ensure vigorous stirring throughout the reaction, especially during the dropwise addition.

  • Cause 4: Suboptimal Reaction Temperature. Adding the chlorophosphate at room temperature can promote the formation of N,P-bis(diphenylphosphoryl)aniline, a side product where two phosphoryl groups add to one aniline.

    • Solution: Strictly maintain the reaction temperature at 0 °C during the addition phase. This controls the reaction rate and favors monosubstitution.

Q2: My crude product is a dark, oily substance that won't crystallize. How can I purify it?

A2: An oily or discolored product typically indicates the presence of impurities or side products.

  • Cause 1: Oxidation of Aniline. If your aniline has a dark color before use, oxidation products are present and will carry through the synthesis.

    • Solution: Always use freshly distilled, colorless aniline.

  • Cause 2: Incomplete Reaction or Side Products. Unreacted starting materials or the formation of side products can act as crystallization inhibitors.

    • Solution: First, ensure the workup was thorough. An extra wash with 1 M HCl can remove residual aniline. If the product still fails to crystallize, column chromatography is the most effective purification method.[1][2] A gradient elution, for example, with ethyl acetate in hexane, can effectively separate the desired product from impurities.

Q3: My ³¹P NMR spectrum shows multiple peaks besides the product signal. What are they?

A3: The ³¹P NMR is highly diagnostic for phosphorus-containing impurities.

  • Signal 1: Diphenyl Phosphate. A peak corresponding to diphenyl phosphate indicates hydrolysis of your starting material, diphenyl chlorophosphate. This confirms a moisture issue in your setup.

  • Signal 2: Pyrophosphate Species. A signal corresponding to a P-O-P bond suggests that some diphenyl chlorophosphate reacted with hydrolyzed diphenyl phosphate.

  • Signal 3: N,P-bis(diphenylphosphoryl)aniline. This side product, formed from double phosphorylation, will also appear as a distinct peak. This is often due to adding the chlorophosphate too quickly or at too high a temperature.

Solution: Addressing the root causes—eliminating moisture and controlling the reaction temperature and addition rate—will prevent the formation of these impurities.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of triethylamine (TEA) in this reaction?

A: The reaction of diphenyl chlorophosphate with aniline produces one equivalent of hydrochloric acid (HCl). Aniline itself is a base, but if it is protonated by the generated HCl, it becomes an unreactive anilinium salt. The role of TEA, a stronger, non-nucleophilic base, is to scavenge this HCl as it forms, creating triethylammonium chloride.[4] This ensures the aniline remains a free, active nucleophile throughout the reaction, allowing the synthesis to proceed to completion.

Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_products Products Aniline Aniline Product This compound Aniline->Product Nucleophilic Attack DPCP (PhO)₂P(O)Cl DPCP->Product Nucleophilic Attack HCl HCl DPCP->HCl releases TEA Et₃N Salt Et₃NH⁺Cl⁻ TEA->Salt Acid Scavenging HCl->Salt

Caption: Role of Triethylamine (TEA) as an HCl Scavenger.

Q: Can other bases be used instead of triethylamine?

A: Yes, other non-nucleophilic tertiary amines like pyridine or N,N-diisopropylethylamine (DIPEA) can be used.[4] However, pyridine is more toxic and can sometimes be more difficult to remove during workup. DIPEA is bulkier and can be advantageous in some cases. For this specific synthesis, TEA offers a good balance of reactivity, cost, and ease of removal.[4][5]

Q: How critical is the purity of the diphenyl chlorophosphate starting material?

A: It is absolutely critical. Commercial diphenyl chlorophosphate can contain residual HCl or hydrolysis products (diphenyl phosphate), which can interfere with the reaction.[3] Using freshly distilled or high-purity reagent is one of the most important factors for achieving a high yield.[3]

Data Summary Table

The choice of base and solvent can influence reaction outcomes. The following table provides a general guide.

ParameterRecommendedAcceptable AlternativesRationale & Potential Issues
Base Triethylamine (TEA)Pyridine, DIPEATEA is effective and easily removed. Pyridine is more toxic. DIPEA is more sterically hindered.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF), AcetonitrileDCM is inert and dissolves reagents well. THF must be rigorously dried to avoid side reactions.[5]
Temperature 0 °C to RT-10 °C to RTStarting at 0 °C is crucial to control exotherm and minimize side products.
Stoichiometry 1.05 eq DPCP / 1.1 eq TEA1.0 eq DPCP / 1.2 eq TEAA slight excess of DPCP ensures full consumption of aniline. Excess base ensures complete HCl scavenging.

References

  • Lukanov, D.; et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3698. Available at: [Link]

  • Chen, J.; et al. (2020). A modified Atherton–Todd reaction for the synthesis of P-Ns using air as a radical initiator. RSC Advances, 10, 23456-23460. Available at: [Link]

  • Shioiri, T., & Yamada, S. (1988). Diphenyl Phosphorazidate. Organic Syntheses, 62, 187. Available at: [Link]

  • Reddy, G. S.; et al. (2013). Synthesis and Biological Activity of Novel Diphenyl N- Substituted Carbamimidoylphosphoramidate Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(11), 1546-1555. Available at: [Link]

  • Bouchareb, F., & Berredjem, M. (2022). Recent progress in the synthesis of phosphoramidate and phosphonamide derivatives: A review. Synthetic Communications, 52(1), 1-28. Available at: [Link]

Sources

Technical Support Center: Phosphorylation Using Phosphoramidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phosphoramidate chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize phosphoramidate reagents for phosphorylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, troubleshoot, and resolve common challenges in your experiments. Here, we move beyond simple step-by-step instructions to a self-validating system of knowledge, grounded in authoritative references.

Core Principles of Phosphoramidate-Mediated Phosphorylation

Phosphoramidite chemistry, originally perfected for oligonucleotide synthesis, is a powerful tool for the phosphorylation of alcohols.[1][2] The success of this method hinges on the controlled activation of a relatively stable P(III) phosphoramidite reagent to create a highly reactive intermediate that couples efficiently with a hydroxyl group. The resulting phosphite triester is then oxidized to the final, stable P(V) phosphate product.

The overall desired workflow is a two-step process: Coupling and Oxidation .

The Ideal Phosphorylation Pathway
  • Activation & Coupling: A weak acid catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), protonates the nitrogen atom of the phosphoramidite.[3][4] This makes the diisopropylamino group an excellent leaving group. The catalyst's conjugate base then acts as a nucleophile, attacking the phosphorus center to form a highly reactive phosphitylating agent (e.g., a phosphotetrazolide).[4] This intermediate is rapidly intercepted by the hydroxyl group of the substrate (e.g., a nucleoside or another small molecule) to form a phosphite triester bond.

  • Oxidation: The newly formed phosphite triester is unstable under the acidic conditions required for subsequent reaction cycles (like DMT removal in oligo synthesis).[1][5] Therefore, it is oxidized to a stable phosphate triester using a mild oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine.[5]

Below is a diagram illustrating the intended reaction sequence.

G cluster_0 Step 1: Coupling cluster_1 Step 2: Oxidation Phosphoramidite Phosphoramidite Reactive_Intermediate Reactive Intermediate (Phospho-tetrazolide) Phosphoramidite->Reactive_Intermediate + Activator Activator Activator (e.g., Tetrazole) Phosphite_Triester Phosphite Triester (P(III) Product) Reactive_Intermediate->Phosphite_Triester + Substrate-OH Substrate_OH Substrate-OH Phosphate_Triester Phosphate Triester (Stable P(V) Product) Phosphite_Triester->Phosphate_Triester + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., I2/H2O)

Caption: Ideal two-step phosphoramidate phosphorylation workflow.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during phosphorylation experiments using phosphoramidates.

Q1: My reaction yield is very low, and I see a major byproduct with a different phosphorus chemical shift. What is happening?

A1: This is the most common failure mode and is almost always caused by hydrolysis.

  • Expertise & Causality: Phosphoramidite reagents and their activated intermediates are extremely sensitive to moisture.[2][] Even trace amounts of water in your reagents or solvent can hydrolyze the activated phosphoramidite intermediate before it has a chance to couple with your substrate. This side reaction produces an H-phosphonate diester, which is unreactive under standard coupling conditions and will not be incorporated into your product, thus truncating the synthesis and drastically reducing yield.[]

  • Troubleshooting Protocol:

    • Reagent & Solvent Quality: Use high-purity, anhydrous grade solvents (acetonitrile is common). Purchase solvents in septum-sealed bottles and never leave them open to the atmosphere. Use freshly opened activator and phosphoramidite solutions.

    • Inert Atmosphere: All reactions must be performed under a dry, inert atmosphere (Argon or Nitrogen). This includes flushing your reaction vessel thoroughly before adding reagents. All liquid transfers should be done using gas-tight syringes.

    • Reagent Storage: Store phosphoramidite reagents in a desiccator under an inert atmosphere. Over time, even solid phosphoramidites will degrade if exposed to ambient humidity.

    • Diagnosis: The H-phosphonate byproduct can often be identified by ³¹P NMR spectroscopy. You can also confirm hydrolysis of your phosphoramidite stock solution by running a small aliquot on HPLC or by NMR before starting a critical reaction.

  • Visualization of the Hydrolysis Side Reaction:

G cluster_desired Desired Pathway cluster_side Side Reaction Reactive_Intermediate Reactive Intermediate Desired_Product Phosphite Triester (P(III) Product) Reactive_Intermediate->Desired_Product Coupling Side_Product H-Phosphonate (Unreactive Byproduct) Reactive_Intermediate->Side_Product Hydrolysis Substrate_OH Substrate-OH Substrate_OH->Desired_Product Water Water (H₂O) (Contaminant) Water->Side_Product

Caption: Competition between desired coupling and hydrolysis.

Q2: My substrate contains both hydroxyl (-OH) and primary/secondary amine (-NH₂) groups. How do I ensure selective O-phosphorylation?

A2: Amines are also nucleophiles and can compete with hydroxyl groups, leading to undesired N-phosphorylation (P-N bond formation).

  • Expertise & Causality: The formation of a phosphoramidate (P-N) bond is a well-established reaction.[7][8] In fact, N-phosphorylation is used intentionally for applications like biomolecule labeling.[8] If your substrate has an unprotected amine, it will compete with the target hydroxyl group for the activated phosphoramidite, leading to a mixture of O- and N-phosphorylated products. The resulting P-N bond is known to be labile, especially under acidic conditions, which can complicate purification and subsequent steps.[7][8]

  • Trustworthiness through Self-Validation: The key to selective phosphorylation is the strategic use of protecting groups. A robust experimental design will protect all nucleophilic sites except the target hydroxyl group.

  • Troubleshooting Protocol:

    • Protect the Amine: Before the phosphorylation step, protect the amine functionality. Common amine protecting groups include Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc).[9] These groups are stable to the phosphoramidite coupling conditions but can be removed later under specific, orthogonal conditions (e.g., Fmoc with a weak base like piperidine, Boc with a strong acid).[9]

    • Reaction Condition Optimization: While protection is the most reliable method, in some cases, reaction kinetics can be tuned. O-phosphorylation is often kinetically favored over N-phosphorylation, but this is highly substrate-dependent and requires careful optimization of temperature, solvent, and reaction time. Relying on kinetics without protection is risky for complex substrates.

    • Post-Reaction Analysis: Use LC-MS and/or high-resolution mass spectrometry to confirm the mass of your product and identify any N-phosphorylated side products.

  • Visualization of N- vs. O-Phosphorylation:

G Reactive_Intermediate Reactive Intermediate Substrate Substrate with -OH and -NH₂ groups O_Phos O-Phosphorylation (Desired Product) Substrate->O_Phos -OH attack N_Phos N-Phosphorylation (Side Product) Substrate->N_Phos -NH₂ attack

Sources

Technical Support Center: Purification of Crude Diphenyl Phenylphosphoramidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the purification of crude diphenyl phenylphosphoramidate by column chromatography. The information is structured to address common challenges and provide scientifically grounded solutions.

Introduction: The Challenge of Purifying this compound

This compound is a key intermediate in various synthetic pathways. Its purification, however, presents a significant challenge due to the inherent instability of the phosphoramidate linkage (P-N bond). The primary obstacle is the susceptibility of this bond to hydrolysis, a reaction catalyzed by acidic media. Standard silica gel, with its acidic surface silanol groups (Si-OH), can readily promote the degradation of the target compound during column chromatography, leading to low yields and impure final products.

This guide will equip you with the necessary knowledge and protocols to navigate these challenges, ensuring a successful purification.

Core Principles for Success

Success in purifying this compound hinges on two core principles:

  • Neutralization of the Stationary Phase: The acidic nature of silica gel must be neutralized to prevent on-column degradation.

  • Efficiency and Speed: Minimizing the residence time of the compound on the column reduces the opportunity for any potential decomposition.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low after column chromatography. What is the most likely cause?

A1: The most probable cause of low yield is the decomposition of your product on the silica gel column. The P-N bond in phosphoramidates is sensitive to acid-catalyzed hydrolysis. The silanol groups on the surface of standard silica gel are sufficiently acidic to catalyze this degradation, breaking down your product into diphenyl phosphate and aniline. To circumvent this, it is crucial to use a deactivated stationary phase.

Q2: How do I deactivate my silica gel?

A2: Deactivation is achieved by pre-treating the silica gel with a basic solution, typically containing triethylamine (TEA). You can either prepare a slurry of silica gel in an eluent containing 1-3% TEA or flush the packed column with this basic solvent mixture before loading your sample. This process neutralizes the acidic sites on the silica surface, creating a more inert environment for your compound.

Q3: What are the common impurities I should expect in my crude this compound?

A3: Common impurities often originate from the starting materials and potential side reactions. If synthesized from diphenyl phosphorochloridate and aniline, you can expect:

  • Unreacted Diphenyl Phosphorochloridate: A common starting material that may persist.

  • Unreacted Aniline: The amine starting material.

  • Aniline Hydrochloride: The salt formed if a base is used to scavenge HCl produced during the reaction. This is typically removed during an aqueous workup.

  • Diphenyl Phosphate: The primary hydrolysis product of your target compound.

  • Triphenyl Phosphate: A potential byproduct in the synthesis of the diphenyl phosphorochloridate starting material.[1]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring of your column fractions.[2] It allows for rapid identification of the fractions containing your purified product and those containing impurities. For optimal results, use a UV-active TLC plate (silica gel 60 F254) and visualize the spots under a UV lamp at 254 nm.

Q5: What is the best way to confirm the identity and purity of my final product?

A5: While ¹H and ¹³C NMR are essential, ³¹P NMR spectroscopy is the most direct and informative technique for assessing the purity of phosphoramidates.[3][4][5] A single, sharp peak in the expected chemical shift region in the proton-decoupled ³¹P NMR spectrum is a strong indicator of a pure sample. The presence of other peaks suggests phosphorus-containing impurities.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Product decomposes on the TLC plate (streaking or new spots appearing over time). The silica on the TLC plate is acidic, causing hydrolysis of the phosphoramidate.Prepare your TLC eluent with 0.5-1% triethylamine (TEA) to neutralize the silica. Spot and run the TLC plate immediately after spotting.[6]
Poor separation of spots on TLC. The eluent system is either too polar or not polar enough.Optimize the eluent system. A good starting point is a mixture of hexanes and ethyl acetate. If the Rf value is too high (>0.7), decrease the polarity by increasing the proportion of hexanes. If the Rf is too low (<0.2), increase the polarity by adding more ethyl acetate.[7]
The purified product still contains triethylamine (TEA). TEA was used in the column eluent and has co-eluted with the product.TEA is volatile (boiling point ~89°C). It can often be removed by dissolving the product in a suitable solvent (like dichloromethane) and evaporating the solvent under high vacuum.[8] Gentle heating can aid this process.
No spots are visible on the TLC plate under UV light. The compound does not absorb UV at 254 nm.Use a chemical stain for visualization. An iodine chamber is a good general-purpose, non-destructive first choice. For more specific visualization, a phosphomolybdic acid or permanganate stain can be effective.
The column runs very slowly. The silica gel is too fine, or the column has been packed too tightly. Using dichloromethane as a non-polar solvent can also slow down elution.Ensure you are using flash-grade silica gel (typically 230-400 mesh). Pack the column carefully to avoid over-compression. If possible, use hexanes or heptane as the non-polar component of your eluent instead of dichloromethane.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

This protocol is essential for determining the optimal solvent system for your column and for monitoring the purification.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Triethylamine (TEA)

  • UV lamp (254 nm)

  • Staining solution (e.g., iodine chamber, phosphomolybdic acid)

Procedure:

  • Prepare the Eluent: Start with a 7:3 mixture of Hexanes:Ethyl Acetate containing 1% TEA.

  • Prepare the TLC Chamber: Add a small amount of the prepared eluent to the TLC chamber, line it with filter paper to ensure saturation, and cover it.

  • Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain.

Interpreting the Results:

  • The ideal eluent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 .[2]

  • A related compound, 3-methyl-1,4-diphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one, has a reported Rf of 0.26 in a 1:1 ethyl acetate:n-hexane system, which can serve as a useful reference point.[2]

  • Adjust the ratio of hexanes to ethyl acetate to achieve the desired Rf. More ethyl acetate will increase the Rf, while more hexanes will decrease it.

Purification by Column Chromatography

This protocol outlines the steps for purifying crude this compound using a deactivated silica gel column.

dot

Caption: Workflow for the purification of this compound.

Procedure:

  • Prepare the Deactivated Silica: Prepare a slurry of flash-grade silica gel in your initial, low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate) containing 2% TEA.

  • Pack the Column: Carefully pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Equilibrate: Flush the packed column with at least two column volumes of the initial eluent (now with only 1% TEA) to ensure the entire stationary phase is neutralized and equilibrated.

  • Load the Sample:

    • Wet Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and carefully add it to the top of the silica bed.

    • Dry Loading: For less soluble compounds, dissolve your crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elute the Column: Begin elution with your low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product. A typical gradient might be from 10% to 30% ethyl acetate in hexanes.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure. Further drying under high vacuum will help remove residual triethylamine.

Characterization of Purified Product

Property Value
Appearance White crystals or crystalline powder
Molecular Formula C₁₂H₁₂NO₃P
Molecular Weight 249.2 g/mol
Melting Point 145-154 °C
³¹P NMR (CDCl₃) Expect a single peak. A similar compound, Diphenyl (2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)phosphoramidate, shows a signal at δ = -11.2 ppm . This serves as a good estimate for where to expect your product's signal.

dot

Caption: Stability of this compound on silica gel.

References

  • Wiley-VCH. (2008). Supporting Information for Asymmetric, All-Carbon Spirocyclic Scaffolds and Their Application to Catalysis and Synthesis. Retrieved from [Link]

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields reaction: history and development. Russian Chemical Reviews, 67(11), 857–882.
  • Edelmann, F. T. (2021). Best way to remove triethylamine from a column fraction? ResearchGate. Retrieved from [Link]

  • Google Patents. (2012). CN102558228B - Process for preparing diphenyl diphenoxy phosphoryl aniline compound.
  • Google Patents. (2015). CN105037419A - Method for preparing diphenyl phosphorochloridate.
  • Khatun, N., et al. (2020). Synthesis, characterization and biological evaluation of novel pyrazolo[3,4-b]quinolinone derivatives. RSC Advances, 10(29), 17094-17103.
  • Kumar, P. (2018). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). [Video]. YouTube. [Link]

  • Li, G., et al. (2017). A facile and efficient synthesis of phosphoramidates via copper-catalyzed aerobic oxidative coupling of amines and H-phosphonates. Tetrahedron Letters, 58(15), 1469-1472.
  • Northrop, B. H. FLASH OPTIMIZATION. University of Washington. Retrieved from [Link]

  • Organic Syntheses. Phosphorazidic acid, diphenyl ester. Retrieved from [Link]

  • Reddy, C. S., et al. (2022). Green synthesis and antimicrobial activities of diphenyl substituted aryl phosphoramidates. ACG Publications. Retrieved from [Link]

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 5. Thin Layer Chromatography. Retrieved from [Link]

  • Yan, G., et al. (2020). Anilinolysis of Diphenyl Thiophosphinic Chloride and Theoretical Studies on Various R1R2P(O or S)Cl. ResearchGate. Retrieved from [Link]

  • Zhang, Q., et al. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts.

Sources

Troubleshooting low conversion rates in phosphoramidate coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Coupling Efficiency

The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA, enabling advancements in everything from basic research to therapeutic drug development.[1] The success of this multi-step, solid-phase synthesis hinges on the near-quantitative efficiency of each cycle of nucleotide addition. The overall yield of the desired full-length oligonucleotide is an exponential function of the average coupling efficiency.[2][3] For instance, even a seemingly minor drop in coupling efficiency from 99.5% to 98% per step can dramatically reduce the theoretical yield of a 50-mer oligonucleotide from approximately 78% down to a mere 36%.[3]

Low coupling efficiency not only diminishes the final product yield but also complicates downstream purification by increasing the proportion of failure sequences, particularly n-1 shortmers (sequences missing a single nucleotide).[2][4][5] This guide is designed to help you diagnose and resolve the root causes of suboptimal coupling, ensuring the integrity and yield of your synthesized oligonucleotides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns related to phosphoramidite coupling reactions.

Q1: What is a "good" coupling efficiency, and how is it measured?

A coupling efficiency of greater than 99% per step is generally considered necessary for the successful synthesis of long oligonucleotides.[] For RNA synthesis using 2'-TBDMS phosphoramidites, an efficiency of above 98% is often the target due to increased steric hindrance.[7]

Coupling efficiency is most commonly calculated by quantifying the amount of the dimethoxytrityl (DMT) cation released during the detritylation (deblocking) step of each cycle.[2][8] The orange-colored DMT cation's absorbance is measured, and the efficiency is determined by comparing the amount of DMT released at each step.[2]

Q2: What are the most common culprits for consistently low coupling efficiency across an entire synthesis?

Consistently low efficiency often points to a systemic issue with your reagents or synthesizer setup. The primary suspects are:

  • Moisture Contamination: Water is a major adversary in phosphoramidite chemistry.[7][9][10] It can react with the activated phosphoramidite, competing with the 5'-hydroxyl of the growing oligonucleotide chain, and can also hydrolyze the phosphoramidite before it even reaches the synthesis column.[7][9] The water content in your acetonitrile should ideally be less than 30 ppm, with under 10 ppm being preferable.[7][11]

  • Degraded Reagents: Phosphoramidites and activators have a finite shelf life and are susceptible to degradation, especially when exposed to moisture or air.[2][7] Always use fresh, high-quality reagents stored under anhydrous conditions.[7][12]

  • Improper Activator Choice or Concentration: The activator is crucial for protonating the phosphoramidite's diisopropylamino group, making it a good leaving group. Using a weak or degraded activator, or an insufficient concentration, will result in incomplete activation and poor coupling.[][7]

Q3: My coupling efficiency is low only for specific bases or at certain positions in the sequence. What could be the cause?

This pattern suggests a problem with a particular phosphoramidite solution or a sequence-dependent issue.

  • Poor Quality of a Specific Phosphoramidite: One of your phosphoramidite vials may be of poor quality due to improper synthesis, storage, or handling.[2]

  • Sequence-Dependent Secondary Structures: GC-rich regions or palindromic sequences can form stable secondary structures (e.g., hairpins) that hinder the accessibility of the 5'-hydroxyl group, thereby reducing coupling efficiency.[][]

  • Steric Hindrance with Modified Bases: Modified phosphoramidites, particularly those with bulky protecting groups like the 2'-TBDMS group in RNA synthesis, can sterically impede the coupling reaction.[7] Purines (A and G) are also bulkier and may require longer coupling times than pyrimidines (C and T).[]

Q4: How does the choice of activator impact the coupling reaction?

The activator's role is to protonate the nitrogen of the phosphoramidite, creating a highly reactive intermediate.[] The acidity (pKa) and nucleophilicity of the activator are key properties.

  • Standard Activators: 1H-Tetrazole has historically been a common activator.[14]

  • More Potent Activators: For sterically hindered phosphoramidites (like those used in RNA synthesis), more potent activators such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) are often necessary to achieve high coupling efficiencies in reasonable timeframes.[7][14] Highly acidic activators can, however, lead to premature removal of the 5'-DMT protecting group, potentially causing the undesirable addition of more than one nucleotide in a single cycle (n+1 sequences).[14][15]

Q5: What is the purpose of the capping step, and how does it relate to coupling efficiency?

The capping step is a crucial quality control measure performed after the coupling reaction.[1][16] Since the coupling reaction is never 100% efficient, a small percentage of the growing oligonucleotide chains will have a free 5'-hydroxyl group.[16] The capping step acetylates these unreacted hydroxyl groups, rendering them inert and preventing them from participating in subsequent coupling cycles.[4][17]

If capping is inefficient, these unreacted chains can couple during the next cycle, leading to the formation of deletion mutations (n-1 sequences), which are often difficult to separate from the full-length product.[4][17]

Part 2: Systematic Troubleshooting Guide

When faced with low coupling efficiency, a systematic approach is the most effective way to identify and resolve the problem.

Step 1: Initial Assessment & Data Review

Before making any changes to your protocol, carefully review the data from your synthesis.

  • Analyze the Trityl Log: Examine the trityl absorbance readings for each coupling step. Is the low efficiency consistent across all steps, or is it sporadic or position-dependent?

  • Review HPLC/UPLC and Mass Spectrometry Data: Analyze the crude product. What is the distribution of failure sequences? A high prevalence of n-1 sequences points towards a coupling or capping issue.[18][19] The presence of n+1 sequences might indicate a problem with a too-acidic activator.[14]

Step 2: Reagent & Solvent Integrity Check

The quality of your chemical inputs is paramount.

Protocol: Verifying Reagent and Solvent Anhydrousness

  • Acetonitrile (ACN): Use only high-grade, anhydrous ACN with a water content of <30 ppm, preferably <10 ppm.[7][11] Consider using septum-sealed bottles and adding molecular sieves (3 Å) to your solvent reservoirs.[9][11]

  • Phosphoramidites:

    • Ensure they are from a reputable supplier and within their expiration date.

    • Store them desiccated at the recommended temperature (-20°C).

    • Allow vials to warm to room temperature before opening to prevent condensation.

    • For custom or hygroscopic amidites, consider drying a dissolved aliquot over high-quality molecular sieves just prior to use.[11]

  • Activator: Prepare fresh activator solutions regularly, as they can degrade over time. Ensure the concentration is correct for your specific synthesizer and protocol.

Step 3: Instrument & Fluidics Check

Your synthesizer's performance is critical for consistent reagent delivery.

  • Check for Leaks: Perform a system leak test, as even a small leak can introduce moisture and air.

  • Verify Delivery Volumes: Ensure that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column. Clogged lines or faulty valves can lead to inadequate reagent delivery.[4]

  • Inert Gas Supply: Ensure a steady supply of dry, inert gas (e.g., Argon or Helium) to the synthesizer to maintain anhydrous conditions.[9]

Step 4: Optimizing Reaction Conditions

If reagents and instrumentation are sound, focus on the reaction parameters.

  • Coupling Time: For sterically hindered or modified bases, increasing the coupling time can help drive the reaction to completion.[2] Doubling the standard coupling time is a common starting point.[2]

  • Double Coupling: For particularly difficult couplings, performing the coupling step twice can improve efficiency.[2]

  • Activator Concentration: While synthesizer manufacturers provide standard recommendations, some sequences may benefit from a slightly higher activator concentration.[] However, be cautious of using excessive concentrations, which can promote side reactions.[]

Step 5: Advanced Diagnosis

If the problem persists, more advanced analytical techniques may be necessary.

  • ³¹P NMR Spectroscopy: This technique can be used to directly assess the purity of your phosphoramidite solutions.[20][21] The characteristic signal for the P(III) phosphoramidite appears between 140 and 155 ppm.[20] Oxidized P(V) impurities will appear in a different region of the spectrum.[21] ³¹P NMR can also be used to monitor the coupling reaction in real-time.[22][23]

  • HPLC Analysis of a Test Dimer: Synthesizing a simple dimer (e.g., T-T) can be a quick and effective way to test the activity of your reagents and the performance of your synthesizer without the complexities of a long sequence.

Part 3: Data & Workflow Visualizations

Data Presentation

Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide [3]

Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20mer 90.9%82.6%68.0%
50mer 77.9%60.5%36.4%
100mer 60.6%36.6%13.3%

Table 2: Common Activators in Phosphoramidite Chemistry

ActivatorTypical ConcentrationpKaKey Characteristics
1H-Tetrazole0.45 M4.8Standard, widely used activator.[14] May be too slow for some modified bases.[7]
5-(Ethylthio)-1H-tetrazole (ETT)0.25 - 0.6 M4.28More acidic and faster than 1H-Tetrazole.[15]
4,5-Dicyanoimidazole (DCI)0.25 - 1.2 M5.2Less acidic but highly nucleophilic activator, very soluble in ACN.[14]
Experimental Protocols & Workflows

Protocol: Preparation of Anhydrous Phosphoramidite Solution

  • Allow the phosphoramidite vial and a septum-sealed bottle of anhydrous acetonitrile to warm to room temperature for at least 30 minutes.

  • Using a dry, argon-purged syringe, draw the required volume of anhydrous acetonitrile.

  • Inject the acetonitrile into the phosphoramidite vial through the septum to dissolve the solid.[10]

  • Gently swirl the vial until the phosphoramidite is completely dissolved. This may take several minutes for more viscous, oily phosphoramidites.[10]

  • For particularly sensitive or custom phosphoramidites, add a layer of high-quality 3 Å molecular sieves to the dissolved solution and allow it to stand for at least 24 hours before use to ensure removal of trace moisture.[11]

  • Install the vial on the synthesizer promptly.

Mandatory Visualizations

Phosphoramidite_Coupling_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_troubleshooting Low Coupling Efficiency Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Chain Elongation) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Failure Sequence Blocking) Coupling->Capping Coupled & Uncoupled Chains Low_Yield Low Yield of Full-Length Product Coupling->Low_Yield Failure Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate Backbone

Caption: The four-step phosphoramidite cycle. Low efficiency at the coupling step is a primary cause of reduced yield.

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Problem Isolation cluster_2 Optimization & Advanced Diagnosis Start Low Coupling Efficiency Detected Check_Reagents Verify Reagent & Solvent Integrity (Freshness, Anhydrousness) Start->Check_Reagents Check_Instrument Check Synthesizer Fluidics (Leaks, Delivery Volumes) Start->Check_Instrument Is_Problem_Systemic Consistent Low Efficiency? Check_Reagents->Is_Problem_Systemic Check_Instrument->Is_Problem_Systemic Specific_Base_Issue Investigate Specific Phosphoramidite Vial Is_Problem_Systemic->Specific_Base_Issue No Optimize_Conditions Optimize Reaction Conditions (Coupling Time, Double Coupling) Is_Problem_Systemic->Optimize_Conditions Yes Sequence_Issue Sequence-Dependent Problem? (e.g., Secondary Structure) Specific_Base_Issue->Sequence_Issue Sequence_Issue->Optimize_Conditions Advanced_Diagnosis Advanced Diagnosis (31P NMR, Test Dimer Synthesis) Optimize_Conditions->Advanced_Diagnosis

Caption: A systematic workflow for troubleshooting low phosphoramidite coupling efficiency.

References

  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (URL: )
  • Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC - NIH. (URL: )
  • Troubleshooting low coupling efficiency in RNA synthesis - Benchchem. (URL: )
  • The Core of Creation: An In-depth Technical Guide to Phosphoramidite Coupling in Oligonucleotide Synthesis - Benchchem. (URL: )
  • Phosphoramidite Chemistry for DNA Synthesis - Twist Bioscience. (URL: )
  • DNA Oligonucleotide Synthesis - Sigma-Aldrich. (URL: )
  • Technical Support: Troubleshooting Low Coupling Efficiency with 2'-TBDMS Phosphoramidites - Benchchem. (URL: )
  • Troubleshooting failed capping steps in oligonucleotide synthesis - Benchchem. (URL: )
  • Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (URL: )
  • Glen Report 19.
  • Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific. (URL: )
  • Troubleshooting low coupling efficiency in 15N phosphoramidite synthesis - Benchchem. (URL: )
  • Use of Custom Synthesized Phosphoramidite Reagents - TriLink BioTechnologies. (URL: )
  • Oligonucleotide synthesis: Coupling efficiency and quality control | IDT. (URL: )
  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides - Waters Corpor
  • Glen Report 19.
  • Oligonucleotide Quality Control & Quality Assurance - Sigma-Aldrich. (URL: )
  • Side Reactions and Sequence-Specific Challenges in Phosphoramidite Chemistry. (URL: )
  • ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach - ResearchG
  • WO2020234605A1 - Method of quality control of oligonucleotide synthesis - Google P
  • Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis. (URL: )
  • (PDF)
  • Oligonucleotides Purity and Impurities Analysis - Agilent. (URL: )
  • Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek. (URL: )
  • Digital Quantification of Chemical Oligonucleotide Synthesis Errors. (URL: )
  • Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purific
  • Quality Standards for DNA phosphoramidite raw materials - US Pharmacopeia (USP). (URL: )
  • Glen Report 17.13 - UniCap Phosphoramidite, AN alternative to acetic anhydride capping. (URL: )

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Optimizing base and solvent conditions for P-N bond formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Phosphorus-Nitrogen (P-N) bond formation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this crucial transformation. This guide is structured to address common challenges through a practical question-and-answer format, explaining not just what to do, but why it works.

Core Principles: The Role of Base and Solvent

The formation of a P-N bond, a cornerstone in the synthesis of ligands, phosphoramidates, and bioactive molecules, is fundamentally a reaction between a phosphorus electrophile and a nitrogen nucleophile (or vice-versa).[1][2] The success of this coupling is critically dependent on the reaction environment.

  • The Base: The primary role of the base is typically to deprotonate the nitrogen nucleophile (e.g., a primary or secondary amine), increasing its nucleophilicity to facilitate the attack on the phosphorus center. In other reactions, such as the Atherton-Todd reaction, the base facilitates the in-situ generation of the phosphorus electrophile from a P(O)-H species.[3][4] The choice of base is a delicate balance; it must be strong enough to effect deprotonation but not so reactive that it promotes unwanted side reactions.

  • The Solvent: The solvent does more than just dissolve reactants. It stabilizes intermediates and transition states, influences reaction rates, and can even alter the selectivity of a reaction.[5][6] The ability of a solvent to solvate ions, its polarity, and its own potential to act as a nucleophile or base are all critical considerations.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Q1: My P-N coupling reaction has stalled or shows low conversion. How do I troubleshoot the base?

Answer: Low conversion is frequently traced back to an issue with the base. The problem can be broken down into three main areas: base strength, steric hindrance, and stoichiometry.

1. Is Your Base Strong Enough? (pKa Mismatch)

  • Causality: For a base to effectively deprotonate a nitrogen nucleophile, the pKa of its conjugate acid must be significantly higher than the pKa of the protonated amine. A general rule of thumb is a difference of at least 2-3 pKa units. If the base is too weak, the deprotonation equilibrium will lie unfavorably, resulting in a low concentration of the active nucleophile and a slow or stalled reaction.

  • Troubleshooting Steps:

    • Consult a pKa Table: Compare the pKa of your amine's conjugate acid with the pKa of your base's conjugate acid in the solvent you are using (or a similar one).[7][8] Remember that pKa values are highly solvent-dependent.[7][9]

    • Switch to a Stronger Base: If there is an insufficient pKa difference, select a stronger, non-nucleophilic base. For example, if triethylamine (TEA, conjugate acid pKa ~10.7 in water) is ineffective, consider a switch to a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, conjugate acid pKa ~13.5 in MeCN) or a phosphazene base.[9]

2. Is Your Base Too Bulky? (Steric Issues)

  • Troubleshooting Steps:

    • Assess Steric Profiles: Examine the structures of your amine and base.

    • Select a Less Hindered Base: If you suspect steric clash, switch to a strong base with a smaller steric profile, such as DBU or an inorganic base like potassium carbonate if solubility allows.

3. Are You Using Enough Base? (Stoichiometry)

  • Causality: If your phosphorus electrophile is a chlorophosphate or similar species, the reaction will generate one equivalent of acid (e.g., HCl). The base must not only deprotonate the amine but also neutralize this byproduct. If only one equivalent of base is used, half of it will be consumed by the byproduct acid, leaving insufficient base to activate the amine.

  • Troubleshooting Steps:

    • Review the Reaction Stoichiometry: Ensure you are using at least two equivalents of base—one to deprotonate the nucleophile and one to act as an acid scavenger.

    • Consider a Dedicated Acid Scavenger: In some cases, using one equivalent of your primary activating base and a second, cheaper base (like excess TEA or an inorganic base) as the acid scavenger can be a cost-effective strategy.

Q2: I'm observing significant side product formation. Could the solvent be the cause?

Answer: Absolutely. The solvent choice is paramount and can dramatically influence the reaction pathway. Side product formation often arises from the solvent's polarity or its direct participation in the reaction.

  • Causality (Polarity): The polarity of the solvent, often measured by its dielectric constant (ε), affects the stability of charged intermediates and transition states.[10][11]

    • Polar Aprotic Solvents (e.g., DMF, MeCN, DMSO): These solvents are excellent at solvating cations but leave anions relatively "bare" and highly reactive. This can accelerate desired SN2-type reactions at the phosphorus center. However, for some reactions, they can also stabilize undesired charged intermediates, leading to different selectivity.[6] For example, in certain palladium-catalyzed couplings, polar solvents can switch the selectivity of oxidative addition.[6]

    • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are poor at stabilizing charges. They can be advantageous when trying to suppress side reactions that proceed through highly polar or ionic intermediates.

    • Protic Solvents (e.g., Alcohols, Water): These should generally be avoided unless specifically required by the reaction mechanism (like in a Staudinger ligation hydrolysis step).[12] They can protonate the nucleophile, rendering it inactive, or act as competing nucleophiles, attacking the phosphorus electrophile to form unwanted phosphate or phosphonate esters.

  • Troubleshooting Workflow:

    • Identify the Side Product: If possible, characterize the major side product. Does it appear to result from hydrolysis? Or perhaps from the solvent itself reacting?

    • Match Solvent to Mechanism: Consider the likely mechanism of your reaction. If it's a classic SN2 reaction involving an anionic nucleophile, a polar aprotic solvent like acetonitrile or THF is often a good starting point.[13] If the reaction is sensitive to charge buildup, a less polar solvent like dichloromethane (DCM) or toluene might be better.

    • Run a Solvent Screen: Set up parallel reactions in a few different classes of anhydrous solvents (e.g., Toluene, THF, DCM, MeCN) to empirically determine the best performer.

Q3: My starting materials won't dissolve. What is a logical approach to selecting a solvent system?

Answer: Solubility is the first prerequisite for a successful solution-phase reaction. A systematic approach is key.

  • Causality: "Like dissolves like" is the guiding principle. Polar starting materials require polar solvents; nonpolar materials require nonpolar solvents. The challenge arises when your phosphorus and nitrogen reagents have vastly different polarities.

  • Troubleshooting Steps:

    • Test Individual Solubilities: Test the solubility of each starting material separately in a small panel of standard solvents (e.g., hexane, toluene, DCM, THF, MeCN, DMF).

    • Use a Co-Solvent System: If no single solvent works, a co-solvent system is the next logical step. Start with the solvent that best dissolves the less-soluble component, then titrate in a miscible co-solvent that dissolves the other component until everything is in solution. For example, if your phosphorus reagent dissolves well in toluene and your amine salt in DMF, a toluene/DMF mixture might be effective.

    • Consider Temperature: Gently warming the reaction mixture can often improve solubility. However, be mindful of the thermal stability of your reagents and potential side reactions at higher temperatures.

Data for Decision Making

Making informed decisions requires data. The following tables provide key properties for common bases and solvents to guide your experimental design.

Table 1: Properties of Common Non-Nucleophilic Bases
BaseAbbreviationConjugate AcidpKa (in H₂O)pKa (in MeCN)[9]Comments
TriethylamineTEA, Et₃NTriethylammonium10.718.8Common, inexpensive organic base. Moderately strong.
DiisopropylethylamineDIPEA, Hünig's BaseDIPEA-H⁺10.719.3Sterically hindered, making it poorly nucleophilic.
1,8-Diazabicyclo[5.4.0]undec-7-eneDBUDBU-H⁺~1224.3Strong, non-nucleophilic amidine base.
Potassium CarbonateK₂CO₃Bicarbonate (HCO₃⁻)10.3N/ACommon inorganic base. Heterogeneous in many organic solvents.
Sodium HydrideNaHHydrogen (H₂)~35N/AVery strong, non-nucleophilic base. Use with caution.

Note: pKa values are highly dependent on the solvent and temperature. These values are for general guidance.[7][14]

Table 2: Properties of Common Organic Solvents
SolventDielectric Constant (ε) at 20°C[15][16]Polarity IndexTypeComments
n-Hexane1.90.1Nonpolar AproticGood for nonpolar reactants.
Toluene2.42.4Nonpolar AproticHigher boiling point than hexane.
Dichloromethane9.13.1Polar AproticExcellent general-purpose solvent.
Tetrahydrofuran7.64.0Polar AproticGood coordinating solvent. Can contain peroxides.
Acetonitrile37.55.8Polar AproticHighly polar, good for SN2 reactions.
Dimethylformamide36.76.4Polar AproticHighly polar, high boiling point. Difficult to remove.
Dimethyl Sulfoxide46.77.2Polar AproticVery highly polar. Can be reactive.

The dielectric constant is a measure of a solvent's ability to insulate charges from each other.[11] A higher ε value generally indicates higher polarity.[10][17]

Experimental Protocols & Visualization

Protocol 1: General Procedure for Base and Solvent Screening

This protocol provides a framework for systematically optimizing your P-N coupling reaction.

Objective: To identify the optimal base and solvent combination for the reaction between a phosphorus electrophile (P-X) and a nitrogen nucleophile (N-H).

Materials:

  • Phosphorus reagent (P-X) (1.0 eq)

  • Nitrogen reagent (N-H) (1.1 eq)

  • Bases for screening (e.g., TEA, DIPEA, DBU) (2.2 eq)

  • Anhydrous solvents for screening (e.g., Toluene, THF, DCM, MeCN)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Reaction vessels (e.g., vials with stir bars)

  • Analytical tool for monitoring (e.g., TLC, LC-MS)

Procedure:

  • Preparation: Dry all glassware thoroughly. Dispense the phosphorus reagent (1.0 eq) into a series of labeled reaction vials under an inert atmosphere.

  • Solvent Addition: Add the chosen anhydrous solvent to each vial to achieve a target concentration (e.g., 0.1 M). Stir to dissolve.

  • Base Addition: Add the selected base (2.2 eq) to each corresponding vial.

  • Nucleophile Addition: Prepare a stock solution of the nitrogen reagent (1.1 eq) in a suitable anhydrous solvent. Add the appropriate volume of this solution to each vial to initiate the reaction.

  • Reaction Monitoring: Stir all reactions at a consistent temperature (e.g., room temperature). At set time points (e.g., 1h, 4h, 16h), take a small aliquot from each reaction, quench appropriately, and analyze by TLC or LC-MS to determine the extent of conversion.

  • Analysis: Compare the conversion rates and side product profiles across the different conditions to identify the most promising base/solvent combination for scale-up and further optimization.[18]

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting a low-yielding P-N bond formation reaction.

G cluster_base Base Troubleshooting cluster_solvent Solvent Troubleshooting start Problem: Low Yield or No Reaction check_base Step 1: Evaluate Base start->check_base check_solvent Step 2: Evaluate Solvent start->check_solvent check_reagents Step 3: Check Reagents & Conditions start->check_reagents base_strength Is base strong enough? (pKa mismatch) check_base->base_strength base_sterics Is base too hindered? check_base->base_sterics base_stoich Is stoichiometry correct? (>2 eq. for acid byproduct) check_base->base_stoich solubility Are all reagents soluble? check_solvent->solubility polarity Is polarity optimal? (stabilizing intermediates) check_solvent->polarity reactivity Is solvent inert? (e.g., avoiding protic solvents) check_solvent->reactivity sol_base_strength Action: Use stronger base (e.g., DBU, NaH) base_strength->sol_base_strength No sol_base_sterics Action: Use smaller base (e.g., DBU) base_sterics->sol_base_sterics Yes sol_base_stoich Action: Increase base to >2 equivalents base_stoich->sol_base_stoich No sol_solubility Action: Use co-solvent or different solvent solubility->sol_solubility No sol_polarity Action: Screen solvents (e.g., Toluene, THF, MeCN) polarity->sol_polarity No/Unsure sol_reactivity Action: Use anhydrous, aprotic solvent reactivity->sol_reactivity No

Caption: Troubleshooting Decision Tree for P-N Bond Formation.

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  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. ResearchGate. Available at: [Link]

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  • Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution... MDPI. Available at: [Link]

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Technical Support Center: Troubleshooting Side Product Formation in Diphenyl Phosphoric Acid Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving diphenyl phosphoric acid and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured in a question-and-answer format to directly address specific issues you may encounter, focusing on the causality behind experimental choices to ensure your protocols are robust and self-validating.

Troubleshooting Guide: Synthesis & Purification

This section addresses the most common and critical issues encountered during the synthesis of diphenyl phosphoric acid and its key precursor, diphenyl chlorophosphate.

Q1: My synthesis of diphenyl chlorophosphate (DPCP) from POCl₃ and phenol gives a low yield and is contaminated with triphenyl phosphate (TPP) and monophenyl dichlorophosphate (MPCP). How can I improve selectivity?

A1: This is a classic selectivity problem in sequential phosphorylation. The formation of TPP and MPCP is directly linked to reaction stoichiometry, temperature, and catalytic activity. Understanding the reaction mechanism is key to controlling the outcome.

The reaction proceeds stepwise, with each step producing HCl:

  • POCl₃ + PhOH → (PhO)POCl₂ (MPCP) + HCl

  • (PhO)POCl₂ + PhOH → (PhO)₂POCl (DPCP) + HCl

  • (PhO)₂POCl + PhOH → (PhO)₃PO (TPP) + HCl

Your goal is to maximize step 2 while minimizing steps 1 and 3.

Causality & Expert Recommendations:

  • Stoichiometric Control: The molar ratio of phenol to phosphorus oxychloride (POCl₃) is the most critical parameter.

    • Problem: Using a significant excess of phenol or allowing localized high concentrations will inevitably push the equilibrium towards the thermodynamically stable triphenyl phosphate (TPP).[1][2] Conversely, an excess of POCl₃ will result in a higher proportion of unreacted starting material and monophenyl dichlorophosphate (MPCP).[1][2]

    • Solution: Employ a precise phenol to POCl₃ molar ratio, typically in the range of 2.0:1 to 2.2:1. The slight excess of phenol helps drive the reaction to the diphenyl stage while minimizing the formation of TPP. Ensure slow, controlled addition of one reagent to the other to maintain a consistent concentration profile.

  • Temperature Management:

    • Problem: High reaction temperatures (>150°C) provide the activation energy needed to form TPP, often leading to a mixture that is difficult to separate by distillation due to close boiling points.

    • Solution: Maintain a controlled reaction temperature, often in the range of 50-150°C.[1] The optimal temperature depends on the catalyst used. Initiate the reaction at a lower temperature and gradually increase it, while monitoring the reaction progress closely.

  • Catalyst Selection:

    • Problem: While catalysts like Lewis acids (e.g., AlCl₃, CaCl₂) can accelerate the reaction, they can also promote the formation of TPP and cause decomposition of the desired product during high-temperature distillation workups.[2]

    • Solution: Consider using a catalyst system that forms a stable, temporary complex with POCl₃, effectively "protecting" one of the chlorine atoms and inhibiting the formation of TPP.[2] A combination of triphenylphosphine and triphenylphosphine oxide has been reported to be effective.[1] The choice of catalyst should also consider the ease of removal during workup.

Workflow for Optimizing DPCP Synthesis

G start Low Yield / Purity of DPCP check_stoich Verify Phenol:POCl₃ Ratio (Target: 2.0-2.2 : 1) start->check_stoich check_temp Analyze Reaction Temperature Profile (Target: 50-150°C, avoid hotspots) check_stoich->check_temp Ratio Correct check_addition Review Reagent Addition Rate (Is it slow and controlled?) check_temp->check_addition Temp Controlled check_catalyst Evaluate Catalyst System (Is it promoting side reactions?) check_addition->check_catalyst Addition Slow purification Refine Purification Method (e.g., Vacuum Distillation) check_catalyst->purification Catalyst Optimized

Caption: Troubleshooting workflow for DPCP synthesis.

Q2: During the aqueous workup of my DPCP synthesis, I'm observing the formation of a viscous, hard-to-purify oil. What is it and how can I prevent it?

A2: The viscous oil is almost certainly a pyrophosphate species, likely tetraphenyl pyrophosphate ((PhO)₂P(O)O(O)P(OPh)₂), formed by the reaction of your product (DPCP) with its hydrolysis product (diphenyl phosphoric acid). This is a very common issue caused by uncontrolled exposure to water.

Causality & Expert Recommendations:

  • Mechanism of Formation: Diphenyl chlorophosphate is highly reactive towards nucleophiles, including water.[3]

    • Hydrolysis: (PhO)₂POCl (DPCP) + H₂O → (PhO)₂PO(OH) (DPPA) + HCl

    • Dimerization: (PhO)₂POCl (DPCP) + (PhO)₂PO(OH) (DPPA) → (PhO)₂P(O)O(O)P(OPh)₂ + HCl

  • Prevention Strategy 1: Anhydrous Workup (Preferred)

    • Rationale: The most effective way to prevent this side reaction is to avoid water entirely until the reactive DPCP has been consumed in a subsequent step.

    • Protocol: If a catalyst was used that can be filtered off (e.g., certain heterogeneous catalysts), do so under an inert atmosphere. The primary purification method for DPCP is vacuum distillation, which will separate it from non-volatile starting materials and side products like TPP.[2][4]

  • Prevention Strategy 2: Controlled Aqueous Wash

    • Rationale: If an aqueous wash is absolutely necessary (e.g., to quench a soluble catalyst or remove HCl), it must be performed under strictly controlled conditions to minimize the contact time and temperature.[1]

    • Protocol:

      • Cool the reaction mixture to below 10°C, ideally 0-5°C.[4]

      • Slowly add the cold reaction mixture to ice-cold water with vigorous stirring. Do NOT add water to the reaction mixture.

      • Immediately separate the organic phase.

      • Wash the organic phase quickly with cold brine to remove residual water.

      • Dry the organic phase thoroughly with a powerful desiccant like anhydrous sodium sulfate or magnesium sulfate.

      • Filter off the desiccant and immediately remove the solvent under reduced pressure.

Q3: My reaction mixture develops a yellow or brown color. What does this indicate and is it problematic?

A3: Color formation typically indicates the presence of oxidized impurities, often originating from the phenol starting material. While minor discoloration may not affect the subsequent reaction, it signals suboptimal conditions and can complicate purification.

Causality & Expert Recommendations:

  • Source of Color: Phenol is notoriously susceptible to oxidation, forming colored quinone and poly-quinone species. This process is accelerated by heat, light, and the presence of trace metal impurities.

  • Impact: These colored impurities are generally non-volatile and can be removed by distillation or crystallization. However, in sensitive applications like pharmaceutical synthesis, their presence is undesirable.

  • Mitigation Strategies:

    • Use High-Purity Phenol: Start with the highest purity phenol available, preferably a grade that is white and crystalline.

    • Inert Atmosphere: Conduct all reactions and transfers under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.

    • Temperature Control: Avoid unnecessarily high reaction temperatures or prolonged heating.

    • Decolorization: If the final product is colored, a treatment with activated charcoal followed by filtration can often remove the colored impurities before final purification.

Frequently Asked Questions (FAQs)

FAQ 1: What are the best practices for storing and handling diphenyl chlorophosphate (DPCP) to prevent degradation?

DPCP is corrosive and extremely sensitive to moisture.[3] Store it in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area. Use syringes or cannulas for transfers to avoid atmospheric exposure. It is incompatible with bases, strong oxidizing agents, and alcohols.[3][5]

FAQ 2: What analytical techniques are best for quantifying impurities in my diphenyl phosphoric acid or DPCP sample?
  • ³¹P NMR Spectroscopy: This is the most powerful technique. Each phosphorus-containing compound (POCl₃, MPCP, DPCP, TPP, DPPA, pyrophosphates) will give a distinct signal in the ³¹P NMR spectrum, allowing for direct and quantitative assessment of purity.

  • Gas Chromatography (GC): Excellent for analyzing the more volatile components of the reaction mixture, such as residual phenol, DPCP, and TPP.[4] It is often used to monitor reaction completion.[1]

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing the less volatile diphenyl phosphoric acid and potential dimeric impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a phosphoric acid modifier) is a good starting point.[6]

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress. A mobile phase of ethyl acetate/hexane can typically resolve the main components.

FAQ 3: Can you provide a general purification protocol for crude diphenyl phosphoric acid (DPPA)?

After hydrolyzing DPCP, the crude product often contains residual HCl, water, and potentially some unreacted starting material or side products.

Protocol: Recrystallization

  • Solvent Selection: Dissolve the crude DPPA in a minimal amount of a hot solvent in which it is soluble (e.g., toluene, dichloromethane).

  • Cooling: Slowly cool the solution to room temperature, then further in an ice bath or refrigerator to induce crystallization. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold solvent in which the impurities are soluble but the product is not (e.g., cold hexane or diethyl ether). This removes soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Diphenyl phosphoric acid is a white solid at room temperature.[7]

Purification Decision Tree dot

G start Crude Product is_dpcp Is the target DPCP? start->is_dpcp is_dppa Is the target DPPA? is_dpcp->is_dppa No distill Primary Method: Vacuum Distillation is_dpcp->distill Yes recrystallize Primary Method: Recrystallization is_dppa->recrystallize Yes check_color Is product colored? distill->check_color recrystallize->check_color charcoal Treat with Activated Charcoal before primary purification check_color->charcoal Yes final_product Purified Product check_color->final_product No charcoal->final_product

Sources

Technical Support Center: Challenges in the Scale-up of Phosphoramidate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phosphoramidate synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the scale-up of phosphoramidate synthesis. As you transition from bench-scale experiments to larger, process-scale production, new challenges invariably arise that can impact yield, purity, and reproducibility. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

Part 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable, step-by-step solutions.

Question 1: Why is my reaction yield unexpectedly low after scaling up?

Low yield upon scale-up is a frequent and frustrating issue. While many factors can contribute, the root cause often relates to inadequate control over reaction conditions that were less impactful on a smaller scale.

Potential Causes & Solutions:

  • Moisture Contamination: Phosphoramidites and their activators are extremely sensitive to moisture.[1][2] Water hydrolyzes the reactive P(III) phosphoramidite intermediate, forming an inactive H-phosphonate, which terminates the chain extension.[] On a larger scale, the increased surface areas of reactors and larger volumes of solvents and reagents provide more opportunities for moisture ingress.

    • Troubleshooting Protocol:

      • Reagent & Solvent Verification: Ensure all solvents (especially acetonitrile) are of anhydrous grade (<30 ppm water, preferably <10 ppm).[4][5] Use freshly opened bottles or solvents dried over activated 3Å molecular sieves.[5] Verify the water content of your phosphoramidite starting materials.

      • Inert Atmosphere: Purge the reaction vessel thoroughly with dry argon or nitrogen. Maintain a positive pressure of inert gas throughout the setup and reaction. For very sensitive syntheses, consider using an in-line gas dryer.[6]

      • Handling: Transfer reagents via cannula or under a glovebox/glovebag environment to minimize atmospheric exposure.[7]

  • Inefficient Mixing & Mass Transfer: Inadequate agitation in a large reactor can lead to localized concentration gradients of reactants and activators, causing incomplete reactions. What appears homogenous in a small flask may not be in a large vessel.

    • Troubleshooting Protocol:

      • Agitation Study: Evaluate different impeller types (e.g., anchor, pitched-blade turbine) and agitation speeds. The goal is to ensure good top-to-bottom turnover without creating a vortex that could introduce atmospheric gases.

      • Reaction Monitoring: Take samples from different locations within the reactor (if possible) to assess reaction homogeneity by ³¹P NMR or HPLC.

  • Thermal Control Issues: Exothermic or endothermic steps that are negligible at the lab scale can become significant during scale-up, leading to temperature fluctuations that affect reaction kinetics and promote side reactions.[]

    • Troubleshooting Protocol:

      • Calorimetry Data: If possible, perform reaction calorimetry (e.g., using a RC1 calorimeter) on a small scale to understand the thermal profile of your reaction.

      • Jacketed Reactor Control: Ensure your reactor's heating/cooling system is responsive and can maintain the set temperature ±1-2°C. For highly exothermic reactions, consider a semi-batch addition of the limiting reagent to control the heat evolution.

Question 2: I'm observing a significant increase in P(V) impurities. What's causing this and how can I prevent it?

The premature oxidation of the P(III) phosphoramidite to a non-reactive P(V) phosphate is a common impurity pathway. These P(V) species can be difficult to remove and represent a direct loss of valuable starting material.[9][10]

Potential Causes & Solutions:

  • Oxidative Impurities in Reagents: Trace peroxides in solvents (like THF) or dissolved oxygen can lead to oxidation.

    • Troubleshooting Protocol:

      • Solvent Purity Check: Test solvents for peroxides using commercially available test strips. If positive, purify the solvent or use a freshly opened bottle from a reputable supplier.

      • Degassing: Degas solvents and reaction mixtures by sparging with argon or nitrogen for 30-60 minutes prior to adding the phosphoramidite.

  • In-Process Oxidation during Work-up: The phosphite triester intermediate is susceptible to oxidation. Exposure to air during transfers or aqueous work-ups can be a major source of P(V) impurities.

    • Troubleshooting Protocol:

      • Inert Work-up: Conduct all work-up and extraction steps under an inert atmosphere. Use degassed solvents for all extractions and washes.

      • Controlled Oxidation Step: If the chemistry allows, a controlled oxidation step (e.g., using a mild oxidant like iodine or tert-butyl hydroperoxide) after the coupling is complete will convert all P(III) species to a single, more stable P(V) product, simplifying purification.[11]

  • Degradation on Silica Gel: Phosphoramidites can be unstable on silica gel, which is inherently acidic.[12] This can lead to both hydrolysis and oxidation during purification.

    • Troubleshooting Protocol:

      • Neutralize Silica: Pre-treat (slurry) the silica gel with a solution of your eluent containing 1-5% triethylamine, then pack the column.[12][13] This neutralizes acidic sites.

      • Minimize Residence Time: Perform the chromatography as quickly as possible. Consider using flash chromatography with a slightly higher pressure to speed up the process.

      • Alternative Purification: For large-scale operations, consider alternative purification methods like precipitation or crystallization to avoid chromatography altogether.[14]

Question 3: My purification by column chromatography is no longer effective on a larger scale. What are my options?

Scaling up chromatography is not always linear and can become a significant bottleneck due to cost, solvent consumption, and efficiency issues.[15][16]

Potential Causes & Solutions:

  • Column Overloading: Exceeding the capacity of the stationary phase leads to poor separation.

  • Flow Dynamics: Non-ideal flow (channeling) in large columns reduces resolution.[16]

Alternative Scale-up Purification Strategies:

  • Crystallization/Precipitation: This is often the most scalable and cost-effective method.

    • Protocol - Anti-Solvent Precipitation:

      • Dissolve the crude product in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate).

      • Slowly add this solution to a vigorously stirred anti-solvent (e.g., hexanes, heptane). The volume of the anti-solvent should be 5-20 times the volume of the product solution.

      • The product should precipitate out, leaving many impurities in the solvent mixture.

      • Isolate the solid by filtration, wash with the anti-solvent, and dry under vacuum.

      • Analyze the purity of the solid and the mother liquor to assess the efficiency of the separation.

  • Liquid-Liquid Extraction: A well-designed extraction train can be highly effective for removing certain classes of impurities.

    • Protocol - pH-Based Extraction:

      • Dissolve the crude product in an appropriate organic solvent (e.g., methyl tert-butyl ether).

      • Wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities.

      • Wash with a mild aqueous acid (e.g., 1% citric acid solution) to remove basic impurities.

      • Wash with brine to remove residual water, then dry the organic layer over sodium sulfate, filter, and concentrate.

  • Catch-and-Release Purification: This involves tagging the desired product so it can be captured on a solid support while impurities are washed away.[17]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of phosphoramidate synthesis?

Monitoring and controlling CPPs is essential for a robust and reproducible process.

Critical Process ParameterImpact on SynthesisMonitoring & Control Method
Water Content Directly impacts yield by hydrolyzing starting material and intermediates.[]Karl Fischer titration of solvents and reagents. In-line moisture sensors for inert gas streams.
Reaction Temperature Affects reaction rate and stability of reagents/intermediates.[]Calibrated temperature probes within the reactor. Automated jacket temperature control.
Reagent Stoichiometry Incorrect ratios can lead to incomplete reactions or excess impurities.Accurate weighing and charging of materials. Use of calibrated pumps for liquid additions.
Agitation Rate Crucial for ensuring reaction homogeneity and efficient heat transfer.Calibrated tachometer on the agitator motor. Visual inspection for proper mixing.
Reaction Time Insufficient time leads to incomplete conversion; excessive time can promote side reactions.[18]In-process control (IPC) sampling and analysis (e.g., ³¹P NMR, HPLC, UPLC-MS).[19][20]

Q2: How can I reliably monitor the progress and purity of my reaction in real-time?

³¹P NMR spectroscopy is arguably the most powerful tool for this purpose. It provides a direct window into the phosphorus-containing species in your reaction mixture.[21]

  • Phosphoramidite (P(III)) Starting Material: Typically appears as two diastereomeric peaks around 149 ppm .[12]

  • H-phosphonate (P(V)) Hydrolysis Impurity: Appears as a sharp singlet between 8 and 10 ppm .[12]

  • Phosphate (P(V)) Oxidation Impurity: Appears as a singlet near 0 ppm .

  • Phosphite Triester (P(III)) Product: Appears around 138–140 ppm .[12]

By taking aliquots from the reaction at various time points, you can quantify the consumption of starting material and the formation of product and impurities, allowing for precise determination of reaction completion.

Q3: Are there safer alternatives to hazardous reagents like 1H-Tetrazole used in phosphitylation?

Yes, the use of 1H-Tetrazole is a significant safety concern at scale due to its explosive nature. Several less hazardous activators have been developed and are commercially available.[14] These include:

  • 4,5-Dicyanoimidazole (DCI)

  • 5-(Ethylthio)-1H-tetrazole (ETT)

  • Activators based on substituted imidazoles or pyridines []

It is crucial to perform a small-scale study to validate the performance of any new activator with your specific substrate, as reaction kinetics may vary.[14]

Part 3: Visualizations and Workflows

Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical pathway for diagnosing the root cause of low product yield during scale-up.

low_yield_troubleshooting start Low Yield Observed After Scale-Up check_moisture Step 1: Verify Anhydrous Conditions start->check_moisture kf_titration Perform Karl Fischer on Solvents & Reagents check_moisture->kf_titration inert_gas Check Inert Gas Supply & Dryness check_moisture->inert_gas moisture_ok Moisture < 30 ppm? check_moisture->moisture_ok check_reagents Step 2: Assess Reagent Quality & Stoichiometry moisture_ok->check_reagents Yes re_dry Action: Re-dry Solvents, Use Fresh Reagents, Improve Inerting moisture_ok->re_dry No nmr_reagents Analyze Phosphoramidite & Activator by ³¹P NMR check_reagents->nmr_reagents check_charging Verify Mass/Volume of Charged Reagents check_reagents->check_charging reagents_ok Reagents Pure & Stoichiometry Correct? check_reagents->reagents_ok check_process Step 3: Evaluate Process Parameters reagents_ok->check_process Yes re_charge Action: Use New Batch of Reagents, Recalibrate Scales/Pumps reagents_ok->re_charge No temp_log Review Temperature Logs for Deviations check_process->temp_log mixing_study Evaluate Agitation Efficiency check_process->mixing_study process_ok Parameters Stable & Controlled? check_process->process_ok optimize_process Action: Optimize Temperature Control & Mixing Parameters process_ok->optimize_process No end_point Problem Resolved process_ok->end_point Yes re_dry->end_point re_charge->end_point optimize_process->end_point

Caption: A decision tree for troubleshooting low yield.

General Workflow for Phosphoramidate Synthesis and Purification

This flowchart illustrates the key stages in a typical phosphoramidate synthesis process, highlighting critical control points.

synthesis_workflow prep 1. Reactor Preparation (Dry & Inert) reactants 2. Reagent Charging (Nucleoside, Base, Solvent) prep->reactants phosph_agent 3. Phosphitylating Agent Addition (Controlled Temperature) reactants->phosph_agent reaction 4. Coupling Reaction (IPC Monitoring via ³¹P NMR/HPLC) phosph_agent->reaction workup 5. Reaction Work-up (Quench, Washes) reaction->workup purification 6. Purification (Chromatography, Crystallization, or Extraction) workup->purification isolation 7. Product Isolation & Drying purification->isolation qc 8. Final QC Analysis isolation->qc

Caption: A general workflow for phosphoramidate synthesis.

References

  • Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.

  • A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis.

  • Technical Support Center: Troubleshooting Low Yields in Phosphoramidate Synthesis. Benchchem.

  • Navigating the Stability of Deuterated Phosphoramidites: An In-depth Technical Guide. Benchchem.

  • Use of Custom Synthesized Phosphoramidite Reagents. TriLink BioTechnologies.

  • Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications. Huaren Science.

  • Technical Support: Troubleshooting Low Coupling Efficiency with 2'-TBDMS Phosphoramidites. Benchchem.

  • Nucleoside phosphoramidite. Wikipedia.

  • Troubleshooting low yield in phosphorodiamidate synthesis. Benchchem.

  • Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification.

  • For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites. PMC - NIH.

  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Waters Corporation.

  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.

  • Impurity analysis of phosphoramidites for producing oligo therapeutics. Thermo Fisher Scientific.

  • Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific.

  • HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. Chromatography Today.

  • Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials.

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC.

  • For catching-by-polymerization oligo purification: scalable synthesis of the precursors to the polymerizable tagging phosphoramidites. NSF Public Access Repository.

  • Phosphoramidite Chemistry for DNA and RNA Synthesis. BOC Sciences.

  • Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. ACS Publications.

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI.

  • Low yield in Phosphoamidite synthesis. Reddit.

  • A High-Throughput Process for the Solid-Phase Purification of Synthetic DNA Sequences. PMC - NIH.

  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides.

  • Side Reactions and Sequence-Specific Challenges in Phosphoramidite Chemistry.

  • Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach.

  • Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.

  • Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. Thermo Fisher Scientific.

  • Phosphoramidite Considerations. Thermo Fisher Scientific - IN.

  • Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek.

  • Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Deep Blue Repositories.

  • Designing Commercial-Scale Oligonucleotide Synthesis. Pharmaceutical Technology.

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Technical Support Center: Reaction Monitoring of Diphenyl Phenylphosphoramidate by ³¹P NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the monitoring of diphenyl phenylphosphoramidate reactions using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful analytical technique to track the synthesis, purity, and stability of phosphoramidate compounds. Here, you will find practical, field-tested advice structured to resolve common issues and answer frequently asked questions, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is ³¹P NMR the ideal technique for monitoring my this compound reaction?

A1: ³¹P NMR spectroscopy is exceptionally well-suited for this purpose due to several key advantages of the phosphorus-31 nucleus:

  • 100% Natural Abundance: The ³¹P nucleus has a natural abundance of 100%, providing excellent sensitivity without the need for isotopic enrichment.[1]

  • Wide Chemical Shift Range: The chemical shift range for ³¹P is very broad (over 700 ppm), which minimizes the likelihood of signal overlap between reactants, intermediates, products, and impurities.[1][2] This allows for clear separation and identification of different phosphorus-containing species in your reaction mixture.

  • Direct Detection: The technique directly probes the phosphorus atom at the core of the transformation, providing unambiguous information about the local chemical environment and bonding.[3]

  • Simplified Spectra: Spectra are often simple and easy to interpret, especially with proton decoupling, as each unique phosphorus environment typically gives rise to a single, sharp signal.[2]

Q2: What is the expected ³¹P NMR chemical shift for my product, this compound?

A2: The chemical shift for phosphoramidates can vary based on substituents and solvent. However, for this compound, a P(V) species, the signal is typically observed in the range of -5 to +15 ppm relative to the 85% H₃PO₄ standard. The exact position can be influenced by solvent, pH, and concentration.[4][5] It is crucial to run a spectrum of your authenticated standard for precise reference.

Q3: Can I use ³¹P NMR for quantitative analysis to determine reaction yield or purity?

A3: Absolutely. Quantitative ³¹P NMR (qNMR) is a powerful method for determining the absolute or relative concentration of phosphorus-containing compounds.[6][7] To obtain accurate quantitative data, specific acquisition parameters must be optimized to ensure that the integrated signal area is directly proportional to the molar concentration. This involves ensuring complete spin relaxation and suppressing the Nuclear Overhauser Effect (NOE).[2][6]

Q4: What are the most common impurities I should look for in my ³¹P NMR spectrum?

A4: During the synthesis of this compound, common impurities include:

  • Starting Materials: Unreacted starting materials, such as diphenyl phosphorochloridate (typically δ ≈ +5 ppm) or phenylphosphine dichloride (a P(III) species, δ ≈ +162 ppm).

  • Oxidation Products: P(V) species resulting from the oxidation of any P(III) precursors or side products. These appear in a broad range but are distinct from the starting materials and product.[8]

  • Hydrolysis Products: Diphenyl phosphate (δ ≈ -10 to -12 ppm) or phenylphosphonic acid can appear if moisture is present in the reaction.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your ³¹P NMR analysis.

Problem 1: My peaks are very broad, making integration and identification difficult.

  • Possible Cause 1: Poor Magnetic Field Homogeneity (Shimming)

    • Why it happens: The magnetic field across the sample is not uniform, causing nuclei in different parts of the sample to resonate at slightly different frequencies, resulting in a broadened signal.

    • Solution: Carefully shim the spectrometer on your sample. Wait at least five minutes after inserting the sample to allow for temperature equilibration before shimming.[6] If the problem persists, especially with viscous samples, consider using a higher-grade NMR tube or diluting your sample.

  • Possible Cause 2: Presence of Paramagnetic Species

    • Why it happens: Paramagnetic impurities (e.g., dissolved oxygen or metal ions) can dramatically shorten relaxation times and lead to significant line broadening.

    • Solution: Degas your sample by bubbling an inert gas (N₂ or Ar) through the solution for several minutes before capping the NMR tube. If metal contamination is suspected from a catalyst, consider filtering the sample through a small plug of Celite or silica.

  • Possible Cause 3: Chemical Exchange

    • Why it happens: If your molecule is undergoing a chemical exchange process on a timescale similar to the NMR measurement, the resulting peak can be broadened. This could involve proton exchange on the nitrogen atom.

    • Solution: Try acquiring the spectrum at a different temperature (variable temperature or VT-NMR). A lower temperature may slow the exchange rate enough to sharpen the peak, while a higher temperature may push it into the fast-exchange regime, also resulting in a sharper, averaged signal.

Problem 2: The integration values for my reactant and product seem incorrect, giving me a yield over 100% or other nonsensical results.

  • Possible Cause 1: Incomplete T1 Relaxation

    • Why it happens: Different phosphorus nuclei have different spin-lattice relaxation times (T1). If the delay between NMR pulses (the relaxation delay, D1) is too short, nuclei with longer T1 values will not fully relax back to equilibrium. This leads to signal saturation and underestimated integrals for those peaks.

    • Solution: To ensure accurate quantification, set the relaxation delay (D1) to be at least 5 times the longest T1 value of any peak of interest. If T1 values are unknown, a conservative D1 of 30-60 seconds is often sufficient for P(V) species.

  • Possible Cause 2: Nuclear Overhauser Effect (NOE)

    • Why it happens: During standard proton decoupling, energy transfer can occur from protons to the phosphorus nucleus. This NOE can artificially enhance the signal intensity of phosphorus atoms that are close in space to protons, leading to inaccurate integrals.[2]

    • Solution: Use inverse-gated decoupling . In this pulse sequence, the proton decoupler is turned on only during the acquisition of the signal and is turned off during the relaxation delay. This eliminates the NOE while still providing a simple, decoupled spectrum, making it essential for any quantitative ³¹P NMR work.[2][6]

Problem 3: I see an unexpected peak around 0 ppm.

  • Possible Cause: Inorganic Phosphate Impurity

    • Why it happens: The peak for inorganic phosphate (Pi) and related species often appears around 0-3 ppm. Its chemical shift is highly sensitive to pH.[10] This can arise from the hydrolysis of starting materials or the product, especially during workup or if using wet solvents.

    • Solution: Confirm the identity by spiking your sample with a small amount of a known phosphate buffer. To avoid this impurity, ensure all glassware is rigorously dried and use anhydrous solvents for the reaction and NMR sample preparation.[11]

Visual Experimental Guides

Workflow for Reaction Monitoring

The following diagram outlines the standard workflow for monitoring a this compound reaction using ³¹P NMR.

G cluster_prep Preparation cluster_acq NMR Acquisition cluster_analysis Analysis & Iteration A Set up Reaction (Anhydrous Conditions) B Withdraw Aliquot (t=0) A->B K Repeat for Subsequent Time Points (t=n) B->K Continue Reaction C Quench or Dilute Aliquot in NMR Solvent (e.g., CDCl3) E Transfer to NMR Tube C->E D Add Internal Standard (Optional, for qNMR) D->E F Tune & Shim Spectrometer E->F G Acquire ³¹P Spectrum (Inverse-Gated Decoupling for qNMR) F->G H Process Data (Phase & Baseline Correction) G->H I Integrate Peaks of Interest H->I J Calculate Conversion / Purity I->J J->K

Caption: Workflow for ³¹P NMR Reaction Monitoring.

Troubleshooting Decision Tree

Use this diagram to diagnose common issues with your ³¹P NMR spectra.

G Start Analyze ³¹P Spectrum Prob_Broad Are peaks broad? Start->Prob_Broad Prob_Quant Are integrals inaccurate? Prob_Broad->Prob_Quant No Sol_Shim Re-shim spectrometer Dilute viscous sample Prob_Broad->Sol_Shim Yes Prob_Impurity Unexpected peak at ~0-3 ppm? Prob_Quant->Prob_Impurity No Sol_Quant Use Inverse-Gated Decoupling Increase D1 delay (≥ 5*T1) Prob_Quant->Sol_Quant Yes Sol_Impurity Probable inorganic phosphate. Use anhydrous solvents. Prob_Impurity->Sol_Impurity Yes End High-Quality Spectrum Prob_Impurity->End No Sol_Paramag Degas sample (N₂/Ar) Sol_Shim->Sol_Paramag Still broad?

Caption: Decision tree for troubleshooting common ³¹P NMR issues.

Key Experimental Protocols

Protocol 1: Sample Preparation for Reaction Monitoring
  • Under an inert atmosphere (N₂ or Ar), withdraw a representative aliquot (e.g., 0.1 mL) from the reaction vessel.

  • Immediately quench the reaction by diluting the aliquot in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a small vial. This dilution also reduces viscosity.

  • For quantitative analysis: Add a known amount of a suitable internal standard. The standard should be a phosphorus-containing compound with a chemical shift that does not overlap with any other signals in the spectrum (e.g., triphenyl phosphate, δ ≈ -18 ppm).[12]

  • Vortex the vial briefly to ensure homogeneity.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the tube securely and wipe it clean before inserting it into the spectrometer.

Protocol 2: Setting up a Quantitative ³¹P NMR Experiment
  • Insert the prepared NMR sample into the spectrometer and allow it to thermally equilibrate for at least 5 minutes.[6]

  • Tune the probe for the ³¹P nucleus and shim the magnetic field to achieve good homogeneity.

  • Select an appropriate pulse program that utilizes inverse-gated proton decoupling .[2][6]

  • Set the key acquisition parameters:

    • Relaxation Delay (D1): Set to at least 5 times the T1 of the slowest-relaxing phosphorus nucleus. A value of 30 seconds is a conservative starting point.

    • Number of Scans (NS): Adjust to achieve an adequate signal-to-noise ratio (S/N). Start with 64 or 128 scans and increase as needed.

    • Spectral Width (SW): Ensure the spectral width is large enough to encompass all expected signals, from P(III) species (+200 ppm) down to phosphates (-20 ppm). A width of 250 ppm is generally safe.

  • Acquire the spectrum.

  • Process the data by applying Fourier transformation, phasing the spectrum, and performing a baseline correction.

  • Carefully integrate all peaks of interest for quantitative analysis.

Reference Data

Compound TypeExampleTypical ³¹P Chemical Shift (δ, ppm)
Product This compound-5 to +15
P(V) Starting Material Diphenyl Phosphorochloridate~ +5
P(III) Starting Material Phenylphosphine Dichloride~ +162
Hydrolysis Byproduct Diphenyl Phosphate-10 to -12[9]
Oxidation Byproduct Phenylphosphonic Acid+15 to +25
Common qNMR Standard Triphenyl Phosphate~ -18
Reference Standard 85% Phosphoric Acid (H₃PO₄)0 (by definition)

Note: Chemical shifts are solvent-dependent and provided as a general guide. Always confirm with an authentic standard.

References

  • Ye, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]

  • University of Ottawa. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • UC Santa Barbara. 31P - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • Magritek. (2022). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

  • Weizmann Institute of Science. 31Phosphorus NMR. Available at: [Link]

  • Stawiński, J., & Kraszewski, A. (2002). Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2024). Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Available at: [Link]

  • JoVE. (2023). Quantitative 31P NMR Analysis Of Lignins & Tannins. YouTube. Available at: [Link]

  • ResearchGate. 28 questions with answers in 31P-NMR. Available at: [Link]

  • Dhara, K., & Lacour, J. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. Available at: [Link]

  • NPTEL IIT Bombay. (2024). Week 4 : Lecture 17 : Monitoring reaction through 31P NMR Spectroscopy. YouTube. Available at: [Link]

  • Halse, M. E., et al. (2024). Improved on-line benchtop 31P NMR reaction monitoring via Multi-Resonance SHARPER. Royal Society of Chemistry. Available at: [Link]

  • Slideshare. (2015). 31-P NMR SPECTROSCOPY. Available at: [Link]

  • Balaban, R. S. (2012). Interpretation of 31P NMR saturation transfer experiments: what you can't see might confuse you. National Institutes of Health. Available at: [Link]

  • Reddit. (2023). How to do internal standard for 31P NMR?. Available at: [Link]

  • ResearchGate. (2023). Does anyone here has any experience with 31P NMR?. Available at: [Link]

  • Request PDF. (2025). Refining sample preparation procedures for solution 31P-NMR analysis of organic P in sediment. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and.... Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 1H and 31P NMR Analysis for High-Purity Diphenyl Phenylphosphoramidate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental outcomes are built. In the synthesis of complex molecules, particularly in the pharmaceutical industry, the integrity of each building block is paramount. Diphenyl phenylphosphoramidate, a key intermediate in various synthetic pathways, is no exception. This guide provides an in-depth technical comparison of pure and impure this compound, leveraging the power of ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to provide a robust analytical framework for purity assessment.

The Critical Role of Purity in Synthesis and Drug Development

This compound (DPPP) serves as a versatile reagent in organic synthesis, notably in the formation of phosphoramidate linkages, which are crucial in the development of pronucleotide antiviral and anticancer therapies. The presence of impurities, such as unreacted starting materials or byproducts from side reactions, can have significant consequences, leading to:

  • Reduced reaction yields: Impurities can interfere with the desired chemical transformation, leading to lower overall yields of the final product.

  • Formation of unwanted side products: Reactive impurities can participate in the reaction, generating a cascade of unintended molecules that complicate purification and compromise the integrity of the final compound.

  • Inaccurate biological data: In the context of drug development, impurities can exhibit their own biological activity or interfere with the activity of the target molecule, leading to misleading structure-activity relationship (SAR) data.

Therefore, a rigorous and accurate method for determining the purity of DPPP is not just a recommendation but a necessity.

Why ¹H and ³¹P NMR are the Gold Standard for DPPP Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the structural elucidation and purity determination of organic compounds.[1] For organophosphorus compounds like DPPP, a dual-pronged approach using both proton (¹H) and phosphorus-31 (³¹P) NMR offers a comprehensive and unambiguous assessment of purity.

  • ¹H NMR provides detailed information about the proton environments within the molecule. By analyzing the chemical shifts, integration (the area under the peaks), and coupling patterns, one can confirm the presence of the three distinct phenyl groups in DPPP and quantify any proton-containing impurities. Quantitative ¹H NMR (qNMR) is a primary ratio method, meaning it can be used to determine the absolute purity of a sample when a certified internal standard is used.[2][3][4]

  • ³¹P NMR is highly specific to the phosphorus nucleus, which is the heart of the DPPP molecule. With a natural abundance of 100% and a wide chemical shift range, ³¹P NMR spectra are often simpler and less crowded than ¹H spectra, making it an excellent tool for identifying and quantifying phosphorus-containing impurities.[5][6][7] The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, allowing for clear differentiation between the desired phosphoramidate and potential impurities such as phosphates or phosphites.

This guide will now delve into the practical aspects of utilizing ¹H and ³¹P NMR for the purity analysis of this compound, presenting a detailed experimental protocol and a comparative analysis of spectral data from pure and impure samples.

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR-based purity assessment of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Weigh DPPP Sample and Internal Standard dissolve Dissolve in Deuterated Solvent prep_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr Insert into Spectrometer p31_nmr Acquire ³¹P NMR Spectrum h1_nmr->p31_nmr Change Nucleus phase_baseline Phase and Baseline Correction p31_nmr->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate compare Compare with Reference Spectra calculate->compare

Caption: Workflow for NMR-based purity analysis of DPPP.

Detailed Experimental Protocols

I. Sample Preparation for Quantitative ¹H and ³¹P NMR

Accurate sample preparation is critical for obtaining high-quality and reproducible NMR data. The following protocol outlines the steps for preparing a sample of this compound for quantitative analysis.

Materials:

  • This compound (DPPP) sample

  • Internal Standard (e.g., maleic anhydride, 1,4-dinitrobenzene) of certified purity

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Analytical balance (readable to at least 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flask

  • Pipettes and syringes

Procedure:

  • Weighing the Sample and Internal Standard:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The goal is to have a molar ratio of the analyte to the standard that results in integrated peak areas of similar magnitude.

  • Dissolution:

    • Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

    • Gently swirl or vortex the vial to ensure complete dissolution of both the sample and the internal standard. Visually inspect the solution to ensure no particulate matter is present.

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a 5 mm NMR tube using a clean pipette.

    • Ensure the solution height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

    • Cap the NMR tube securely to prevent solvent evaporation.

II. NMR Data Acquisition

The following are general parameters for acquiring high-quality ¹H and ³¹P NMR spectra on a 400 MHz spectrometer. These parameters may need to be optimized for different instruments.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A 30° pulse angle is used to ensure a shorter relaxation delay can be used while still obtaining quantitative data.
Number of Scans (NS)16 or greaterTo achieve an adequate signal-to-noise ratio for accurate integration.
Relaxation Delay (D1)5 x T₁ (longest relaxing proton)Crucial for ensuring complete relaxation of all protons between scans, which is essential for accurate integration. A conservative value of 20-30 seconds is often used if T₁ is not measured.
Acquisition Time (AQ)> 3 secondsTo ensure good digital resolution of the signals.
Spectral Width (SW)~16 ppmTo cover the entire range of expected proton chemical shifts.
Temperature298 KTo maintain consistent experimental conditions.

³¹P NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30 with proton decouplingA 30° pulse angle with proton decoupling provides a simplified spectrum with improved signal-to-noise.
Number of Scans (NS)64 or greaterTo achieve a good signal-to-noise ratio, as ³¹P is less sensitive than ¹H.
Relaxation Delay (D1)5 x T₁ (longest relaxing phosphorus nucleus)Essential for quantitative analysis. The T₁ of phosphorus can be long, so a delay of 30-60 seconds is recommended.
Acquisition Time (AQ)> 1 secondTo ensure good digital resolution.
Spectral Width (SW)~200 ppmTo cover the wide range of potential phosphorus chemical shifts, including impurities.
Temperature298 KFor consistency.

Comparative Analysis: Pure vs. Impure this compound

The following sections present a detailed comparison of the ¹H and ³¹P NMR spectra of a high-purity sample of this compound with a sample containing common impurities.

Structure of this compound

Caption: Structure of this compound.

¹H NMR Spectra

High-Purity this compound:

The ¹H NMR spectrum of pure this compound is expected to show complex multiplets in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the protons of the three phenyl rings. The N-H proton will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The integration of the aromatic region should correspond to 15 protons relative to the single N-H proton.

Impure this compound:

An impure sample may exhibit additional signals corresponding to common impurities from the synthesis, which often involves the reaction of diphenyl phosphorochloridate with aniline.[8][9]

  • Aniline: The presence of unreacted aniline would be indicated by signals in the aromatic region, typically between 6.5 and 7.5 ppm, and a broad singlet for the -NH₂ protons.

  • Phenol: Residual phenol from the synthesis of the diphenyl phosphorochloridate starting material would show signals in the aromatic region (around 6.8-7.3 ppm) and a broad singlet for the hydroxyl proton.

  • Aniline Hydrochloride: If the reaction is carried out in the presence of a base that forms a hydrochloride salt with excess aniline, characteristic signals for the anilinium ion may be observed.

  • Triphenyl Phosphate: This can be a byproduct and will show complex multiplets in the aromatic region.

Table 1: Comparison of ¹H NMR Data

CompoundExpected Chemical Shifts (ppm, CDCl₃)Key Distinguishing Features
This compound~7.0-7.5 (m, 15H, Ar-H), variable (br s, 1H, N-H)Integration ratio of 15:1 for aromatic to N-H protons.
Aniline~6.7-7.2 (m, 5H, Ar-H), ~3.6 (br s, 2H, NH₂)Distinct aromatic pattern and a 2H signal for the amino group.
Phenol~6.9-7.3 (m, 5H, Ar-H), ~5.0-6.0 (br s, 1H, OH)Characteristic aromatic signals and a broad hydroxyl proton signal.
Triphenyl Phosphate~7.2-7.4 (m, 15H, Ar-H)Aromatic signals that will overlap with the product but will alter the integration.
Diphenyl Phosphorochloridate~7.2-7.5 (m, 10H, Ar-H)Aromatic signals that will overlap with the product.
³¹P NMR Spectra

High-Purity this compound:

The ³¹P{¹H} NMR spectrum of pure this compound is expected to show a single sharp singlet. Based on data for structurally similar compounds, the chemical shift is anticipated to be in the range of -10 to 0 ppm.

Impure this compound:

The ³¹P NMR spectrum is particularly powerful for identifying phosphorus-containing impurities.

  • Diphenyl Phosphorochloridate: Unreacted starting material will appear as a singlet at a distinct chemical shift, typically around 3-5 ppm.

  • Triphenyl Phosphate: This common byproduct will have a characteristic chemical shift around -18 ppm.

  • Hydrolysis Products: Partial hydrolysis of the phosphoramidate or the starting materials can lead to various phosphoric acid derivatives with different chemical shifts.

Table 2: Comparison of ³¹P NMR Data

CompoundExpected Chemical Shift (ppm, CDCl₃)Key Distinguishing Features
This compound~ -11.2 (for a similar derivative)A single, sharp singlet in the expected region.
Diphenyl Phosphorochloridate~ 3-5A distinct downfield singlet compared to the product.
Triphenyl Phosphate~ -18A characteristic upfield singlet.

Purity Calculation

The purity of the this compound sample can be calculated from the ¹H NMR data using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte = Integral of a well-resolved signal from this compound

  • N_analyte = Number of protons corresponding to the integrated analyte signal

  • I_std = Integral of a signal from the internal standard

  • N_std = Number of protons corresponding to the integrated standard signal

  • MW_analyte = Molecular weight of this compound

  • MW_std = Molecular weight of the internal standard

  • m_analyte = Mass of the this compound sample

  • m_std = Mass of the internal standard

  • P_std = Purity of the internal standard

Conclusion

The combined application of ¹H and ³¹P NMR spectroscopy provides a robust, reliable, and comprehensive method for the purity assessment of this compound. By carefully preparing the sample, acquiring high-quality spectra with appropriate quantitative parameters, and comparing the data to that of known standards and potential impurities, researchers can have high confidence in the quality of this critical synthetic reagent. This analytical rigor is fundamental to ensuring the integrity of research and the successful development of new therapeutics.

References

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available from: [Link]

  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. Available from: [Link]

  • Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. PubMed. Available from: [Link]

  • Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. ResearchGate. Available from: [Link]

  • Quantitative 31P-NMR for the purity determination of the organophosphorus compound brigatinib and its method validation. Semantic Scholar. Available from: [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. Available from: [Link]

  • Quantitative NMR Spectroscopy. University of Cambridge. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. University of Ottawa NMR Facility Blog. Available from: [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC. Available from: [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Available from: [Link]

  • Diphenyl chlorophosphate. PubChem. Available from: [Link]

  • Setting up a Quantitative 1H-NMR experiment?. ResearchGate. Available from: [Link]

  • Supporting Information for: Unprecedented Reactivity of a Gold(I) Adamantyl Complex. The Royal Society of Chemistry. Available from: [Link]

  • SUPPLEMENTARY INFORMATION FOR New Journal of Chemistry Synthesis and molecular structures of divalent bridged bis(guanidinate) e. The Royal Society of Chemistry. Available from: [Link]

  • Triphenylphosphate - Optional[31P NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Magritek. Available from: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). The Human Metabolome Database. Available from: [Link]

  • Green synthesis and antimicrobial activities of diphenyl substituted aryl phosphoramidates. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of Novel Diphenyl N- Substituted Carbamimidoylphosphoramidate Derivatives. ResearchGate. Available from: [Link]

  • Aniline. T3DB. Available from: [Link]

  • Benzenamine hydrochloride (1:1). PubChem. Available from: [Link]

  • Green synthesis and antimicrobial activities of diphenyl substituted aryl phosphoramidates. ACG Publications. Available from: [Link]

  • Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Available from: [Link]

  • 31 P{ 1 H}-NMR data for the complexes. ResearchGate. Available from: [Link]

  • Diphenylphosphinic acid chloride - Optional[31P NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • 31P NMR Chemical Shift of Phosphorous Compounds. Available from: [Link]

  • 31P - NMR Facility. UCSB Chemistry and Biochemistry. Available from: [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. ResearchGate. Available from: [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. Available from: [Link]

  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... ResearchGate. Available from: [Link]

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A Senior Application Scientist's Guide to Mild Phosphorylation: A Comparative Analysis of Modern Alternatives to Diphenyl Phenylphosphoramidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phosphorylation is a cornerstone of chemical biology and drug development, enabling the modulation of a molecule's solubility, bioactivity, and pharmacokinetic properties. For decades, reagents like diphenyl phenylphosphoramidate and diphenyl chlorophosphate have been staples for this transformation. However, their utility is often constrained by harsh reaction conditions, limited functional group tolerance, and challenging purifications. This guide provides an in-depth, objective comparison of modern alternatives for the mild phosphorylation of alcohols. We move beyond legacy reagents to explore the mechanisms, advantages, and practical applications of leading P(III) and P(V) methods, including phosphoramidites, H-phosphonates, and the recently developed Ψ-reagents. Supported by experimental data and detailed protocols, this guide is designed to empower researchers, scientists, and drug development professionals to select and implement the optimal phosphorylation strategy for their sensitive and complex substrates.

The Enduring Challenge: Mild and Selective Phosphorylation

The introduction of a phosphate monoester onto a molecule is a deceptively simple transformation that is fundamental to life itself. In medicinal chemistry, phosphorylation can convert a poorly soluble drug into a viable prodrug, while in biological research, it is a key post-translational modification that governs cellular signaling.[1][2]

Historically, aggressive phosphorylating agents like phosphorus oxychloride (POCl₃) were employed. While potent, these reagents are notoriously unselective, often leading to a mixture of mono-, di-, and tri-substituted products and requiring extensive protecting group strategies. This led to the development of reagents like this compound, which offered a degree of moderation. However, the field has evolved significantly, driven by the need to phosphorylate increasingly complex and delicate molecules, such as natural products, peptides, and oligonucleotides, without compromising their structural integrity.

The ideal modern phosphorylation method should be:

  • Mild: Operating at or near room temperature without the need for strong acids or bases.

  • Chemoselective: Targeting hydroxyl groups with high fidelity, even in the presence of other nucleophilic functional groups like amines or thiols.

  • High-Yielding: Providing efficient conversion to minimize downstream purification challenges.

  • Operationally Simple: Preferably a one-pot reaction with easily removable byproducts.

This guide focuses on three leading classes of reagents that have emerged as powerful and practical alternatives: the phosphoramidite approach, the H-phosphonate method, and the innovative P(V)-based Ψ-reagents.

Comparative Analysis of Key Phosphorylation Methods

The choice of a phosphorylating agent is fundamentally a choice between a P(III) or a P(V) phosphorus center.[3] P(III) methods, such as the phosphoramidite and H-phosphonate approaches, are well-established and versatile but typically require a distinct oxidation step.[4] Newer P(V) methods aim to streamline this process, offering direct phosphorylation in a single step.

The Phosphoramidite Method: The Workhorse of Oligonucleotide Synthesis

The phosphoramidite method is arguably the most widely adopted strategy for forming phosphate linkages, forming the bedrock of automated DNA and RNA synthesis.[5][6] The process involves three distinct stages: coupling, oxidation, and deprotection.

Mechanism & Causality: An alcohol (ROH) attacks a phosphoramidite reagent, which is activated by a mild acid catalyst like 1H-tetrazole. This forms a trivalent phosphite triester intermediate. Because the P(III) center is susceptible to oxidation, a subsequent step using an oxidant, typically iodine in the presence of water, is required to generate the stable pentavalent phosphate triester. Finally, the protecting groups (e.g., cyanoethyl) on the phosphate and any protecting groups on the substrate are removed to yield the final phosphate monoester.[4][5] This multi-step nature is a key consideration; it offers multiple points for optimization but is inherently less streamlined than one-pot alternatives.

Advantages:

  • High coupling efficiency and yields.

  • Extensive commercial availability of diverse phosphoramidite reagents.[7]

  • Well-understood reaction mechanism with extensive literature support.

Disadvantages:

  • Requires a three-step sequence (coupling, oxidation, deprotection).

  • The oxidation step can be incompatible with sensitive functional groups.

  • Deprotection conditions (e.g., strong base) can damage delicate substrates.

  • Materials:

    • Primary Alcohol (e.g., Benzyl Alcohol) (1.0 mmol)

    • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 mmol)

    • 1H-Tetrazole (0.45 M in anhydrous acetonitrile, 3.0 mmol)

    • Anhydrous Dichloromethane (DCM)

    • Oxidizing Solution: 0.1 M Iodine in THF/Pyridine/Water (90:5:5)

    • Ammonium Hydroxide (conc.)

  • Procedure:

    • Dissolve the alcohol (1.0 mmol) and 1H-tetrazole (3.0 mmol) in anhydrous DCM under an argon atmosphere.

    • Cool the solution to 0 °C. Add the 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

    • Once the formation of the phosphite triester is complete, cool the mixture to 0 °C.

    • Add the iodine-based oxidizing solution dropwise until a persistent brown color remains. Stir for 30 minutes.

    • Quench the excess iodine with aqueous sodium thiosulfate solution. Extract the product into DCM, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure. To the resulting oil, add concentrated ammonium hydroxide and stir at room temperature for 4 hours to cleave the cyanoethyl protecting group.

    • Lyophilize or concentrate the aqueous solution to obtain the ammonium salt of the phosphate monoester.

Phosphoramidite_Workflow cluster_main Phosphoramidite Method Workflow Coupling Step 1: Coupling Alcohol + Phosphoramidite (Activated by Tetrazole) Oxidation Step 2: Oxidation (e.g., I₂ / H₂O) Coupling->Oxidation Forms P(III) Phosphite Triester Deprotection Step 3: Deprotection (e.g., NH₄OH) Oxidation->Deprotection Forms P(V) Phosphate Triester Product Final Phosphate Monoester Deprotection->Product

Caption: The three-stage workflow of the phosphoramidite phosphorylation method.

The H-Phosphonate Method: A Versatile P(III) Alternative

The H-phosphonate method offers a different route to phosphodiester and monoester synthesis. Instead of a phosphoramidite, the key intermediate is a nucleoside H-phosphonate monoester, which is activated in situ.

Mechanism & Causality: A nucleoside or alcohol is first converted to an H-phosphonate monoester. This species is then activated with an electrophilic reagent, typically an acyl chloride like pivaloyl chloride (PvCl), to form a highly reactive mixed anhydride.[8][9] This intermediate readily reacts with the hydroxyl group of a second molecule to form an H-phosphonate diester. Like the phosphoramidite method, this P(III) intermediate must then be oxidized to the stable P(V) phosphate.[10] The choice of activating agent is critical; it must be reactive enough to activate the H-phosphonate but not so aggressive that it causes side reactions with the substrate.

Advantages:

  • H-phosphonate monoesters are generally stable and can be stored.

  • Can be used to generate a variety of backbone modifications in oligonucleotides (e.g., phosphorothioates, phosphoramidates).[10]

  • Avoids the use of tetrazole, which can be problematic in some applications.

Disadvantages:

  • Still requires a multi-step activation and oxidation sequence.

  • The activating agents (e.g., acyl chlorides) can be sensitive to moisture and incompatible with certain functional groups.

  • Materials:

    • Alcohol to be phosphorylated (1.0 mmol)

    • Dibenzyl phosphite (Dibenzyl H-phosphonate) (1.1 mmol)[11]

    • Anhydrous Pyridine

    • Pivaloyl Chloride (PvCl) (1.2 mmol)

    • Oxidizing Solution: 0.1 M Iodine in Pyridine/Water (95:5)

    • For deprotection: Palladium on Carbon (10 mol%), H₂ atmosphere

  • Procedure:

    • Dissolve the alcohol (1.0 mmol) and dibenzyl phosphite (1.1 mmol) in anhydrous pyridine under an argon atmosphere.

    • Cool the solution to -20 °C.

    • Add pivaloyl chloride (1.2 mmol) dropwise. A precipitate of pyridinium hydrochloride will form.

    • Stir the mixture at room temperature for 1 hour, monitoring by ³¹P NMR for the formation of the H-phosphonate diester.

    • Cool the reaction mixture to 0 °C and add the iodine solution dropwise until the brown color persists. Stir for 20 minutes.

    • Quench with aqueous sodium thiosulfate and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

    • Purify the resulting dibenzyl phosphate triester by silica gel chromatography.

    • Dissolve the purified product in methanol or ethanol and subject it to catalytic hydrogenation (H₂, Pd/C) to remove the benzyl protecting groups and yield the phosphate monoester.

HPhosphonate_Mechanism cluster_mech H-Phosphonate Activation and Coupling HPhos R'-O-P(O)(H)-O⁻ Intermediate Reactive Mixed Anhydride Intermediate HPhos->Intermediate Activator Pivaloyl Chloride (PvCl) Activator->Intermediate Diester H-Phosphonate Diester (P(III) Intermediate) Intermediate->Diester Alcohol R''-OH Alcohol->Diester

Caption: Activation of an H-phosphonate monoester prior to coupling with an alcohol.

The Ψ-Reagent: A Modern, One-Pot P(V) Approach

A significant advance in mild phosphorylation comes from the development of P(V)-based "Ψ-reagents" (e.g., ΨO). These reagents enable the direct, one-pot phosphorylation of alcohols under exceptionally mild and chemoselective conditions.

Mechanism & Causality: The Ψ-reagent features a highly electrophilic phosphorus center. An alcohol, in the presence of a non-nucleophilic base like DBU, attacks the Ψ-reagent to form a "Ψ-loaded" adduct. This intermediate is then simply hydrolyzed by the addition of water to release the desired phosphate monoester.[12] The entire process occurs at a pentavalent phosphorus center, completely obviating the need for a separate oxidation step. This represents a significant step towards operational simplicity. Its remarkable chemoselectivity, particularly its tolerance of free amines, sets it apart from nearly all other chemical phosphorylation methods.

Advantages:

  • Operationally simple, one-pot reaction.

  • Exceptionally mild conditions (often room temperature).

  • Broad substrate scope and high functional group tolerance, including free amines, azides, alkynes, and olefins.[12]

  • Scalable and avoids a separate oxidation step.

Disadvantages:

  • The reagent is a specialty chemical and may be less readily available or more expensive than traditional reagents.

  • Requires anhydrous conditions for the initial alcohol addition step to prevent premature hydrolysis of the reagent.

  • Materials:

    • Alcohol substrate (1.0 mmol)

    • ΨO Reagent (1.2 mmol)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol)

    • Anhydrous Dichloromethane (DCM)

    • Water

  • Procedure:

    • To a solution of the alcohol (1.0 mmol) in anhydrous DCM, add the ΨO reagent (1.2 mmol) followed by DBU (1.5 mmol) under an argon atmosphere.

    • Stir the reaction at room temperature for 1 hour (or as monitored by TLC/LCMS) to form the Ψ-loaded intermediate.

    • Add water (5.0 mmol) to the reaction mixture to hydrolyze the intermediate.

    • Stir for an additional 30 minutes.

    • Concentrate the reaction mixture under reduced pressure. The resulting phosphate can be purified by reverse-phase chromatography or isolated as an ammonium salt after an appropriate workup.

PsiReagent_Workflow cluster_psi Ψ-Reagent One-Pot Phosphorylation Start Alcohol + Ψ-Reagent + Base (DBU) Intermediate Ψ-Loaded Adduct (Intermediate) Start->Intermediate Step 1: Adduct Formation Hydrolysis Add H₂O Intermediate->Hydrolysis Product Phosphate Monoester Hydrolysis->Product Step 2: Hydrolysis

Caption: The streamlined two-stage, one-pot workflow using a P(V) Ψ-reagent.

Performance Comparison and Selection Guide

Choosing the right reagent depends critically on the substrate's properties and the desired experimental efficiency. The table below summarizes the key features of the discussed alternatives.

FeaturePhosphoramidite MethodH-Phosphonate MethodΨ-Reagent Method (P(V))
Phosphorus Type P(III)P(III)P(V)
Key Steps 3 (Coupling, Oxidation, Deprotection)[5]3 (Activation, Coupling, Oxidation)[10]1 (Coupling + in-situ Hydrolysis)
Typical Conditions 0 °C to RT-20 °C to RTRoom Temperature
Amine Tolerance No (Requires protection)No (Requires protection)Yes (Excellent chemoselectivity)[12]
Oxidant Required Yes (e.g., I₂)[4]Yes (e.g., I₂)[10]No
Operational Simplicity ModerateModerateHigh (One-Pot)
Typical Yields 70-95%[13]70-90%85-95%[14]
Best For... Well-established procedures, oligonucleotide synthesis.Stable precursors, generating diverse phosphate analogs.Sensitive substrates with amine groups, operational simplicity.

To assist in selecting the optimal method, the following workflow can be used.

Decision_Tree Start Start: Select Phosphorylation Method Q_Amine Does the substrate contain a free amine? Start->Q_Amine Q_Oxidation Is the substrate sensitive to oxidation (e.g., with I₂)? Q_Amine->Q_Oxidation No Use_Psi Use Ψ-Reagent Method Q_Amine->Use_Psi Yes Q_Simplicity Is a one-pot reaction highly preferred? Q_Oxidation->Q_Simplicity No Consider_Psi_HPhos Consider Ψ-Reagent or H-Phosphonate (with milder oxidant) Q_Oxidation->Consider_Psi_HPhos Yes Q_Simplicity->Use_Psi Yes Use_Phosphoramidite Phosphoramidite or H-Phosphonate are suitable options Q_Simplicity->Use_Phosphoramidite No Consider_HPhos Consider H-Phosphonate or Phosphoramidite Method

Caption: A decision tree to guide the selection of a mild phosphorylation method.

Conclusion and Future Outlook

The field of chemical phosphorylation has matured far beyond the harsh, classical reagents of the past. While the P(III)-based phosphoramidite and H-phosphonate methods remain powerful and relevant tools, particularly in established applications like oligonucleotide synthesis, their multi-step nature presents challenges for speed and substrate compatibility. The development of direct, P(V)-based approaches, exemplified by the Ψ-reagents, marks a significant leap forward. Their operational simplicity and exceptional chemoselectivity offer a compelling solution for phosphorylating complex, amine-containing molecules in a single, mild step.

As research continues to push the boundaries of molecular complexity, the demand for even more refined and catalytic phosphorylation methods will grow. Future innovations will likely focus on developing catalytic P(V) systems that minimize waste and further broaden substrate scope, continuing the evolution toward the ideal chemical transformation: one that is as efficient, selective, and gentle as its enzymatic counterparts in nature.

References

  • Fujino, M., et al. (2020).
  • Knouse, K. W., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters.
  • ResearchGate. (n.d.).
  • Glen Research. (n.d.). A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Glen Report 1-13.
  • Oreate AI Blog. (2026). Systematic Analysis and Methodological Comparison of Protein Phosphorylation Detection Techniques.
  • ACS Central Science. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols.
  • BenchChem. (2025). A Comparative Guide to Phosphorylation Reagents: Alternatives to Dimorpholinophosphinyl Chloride. BenchChem.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E21a. (n.d.). Synthesis of Phosphopeptides. Thieme.
  • Journal of Biomolecular Techniques. (n.d.). Comparison of Different Phosphopeptide Enrichment Strategies In Phosphoprotein Analysis. PMC - NIH.
  • Patsnap Eureka. (2025). Compare Phosphorylation Effects Across Cell Types.
  • ResearchGate. (n.d.). Alcohol phosphorylation: Literature precedent, limitations, and a mild solution using the O reagent (1).
  • Chen, J., et al. (2020).
  • BMC Bioinformatics. (2015). Comparison of phosphorylation patterns across eukaryotes by discriminative N-gram analysis. PMC - PubMed Central.
  • BenchChem. (2025).
  • Brown, D. M., & Hammond, P. R. (1960). Studies on Phosphorylation. Part XX. The Oxidation of Mono- and Di-alkyl Phosphites. Journal of the Chemical Society.
  • Cieslak, J., et al. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry.
  • Frontiers in Chemistry. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers.
  • Cummins, C. C., et al. (2022).
  • Nature Communications. (2023). Global comparative structural analysis of responses to protein phosphorylation.
  • Lumiprobe. (n.d.).
  • ResearchGate. (2025).
  • ElectronicsAndBooks. (n.d.). Studies on Reactions of Nucleoside H-Phosphonates with Bifunctional Reagents. Part 1. Reaction with Amino Alcohols. ElectronicsAndBooks.
  • Nucleic Acids Research. (n.d.). H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Oxford Academic.
  • ResearchGate. (n.d.). Alcoholysis of dibenzyl phosphite (3) with butanol at room temperature.
  • Molecules. (2021).
  • Glen Research. (n.d.). Chemical Phosphorylation of Oligonucleotides. Glen Research.

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A Senior Application Scientist's Guide to LC-MS Method Validation for Substrate Phosphorylation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, accurately validating the phosphorylation of a substrate is paramount. It is the bedrock upon which we build our understanding of cellular signaling, kinase activity, and the efficacy of novel therapeutics. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this task, offering unparalleled sensitivity and specificity in identifying and quantifying this critical post-translational modification (PTM).[1][2][3]

This guide provides an in-depth, technically-grounded comparison of LC-MS based methodologies for phosphorylation validation. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that every step is part of a self-validating system.

The Central Challenge: Seeing the Signal Through the Noise

Protein phosphorylation is a transient and often low-stoichiometry event.[4] This means that at any given moment, only a small fraction of a specific protein may be phosphorylated. The primary challenge in any phosphoproteomic experiment is, therefore, to isolate and detect these low-abundance phosphopeptides from a highly complex background of their unmodified counterparts and thousands of other cellular proteins.[4][5][6] This necessitates highly effective enrichment strategies prior to LC-MS analysis.

The Phosphoproteomics Workflow: A Logical Framework

The validation of substrate phosphorylation via LC-MS follows a multi-stage process, often referred to as a "bottom-up" or "shotgun" proteomics approach.[1][7] Each stage presents a set of choices that will profoundly impact the quality of the final data.

G cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Prot_Ext Protein Extraction & Quantification Prot_Dig Proteolytic Digestion (e.g., Trypsin) Prot_Ext->Prot_Dig Creation of Peptides Enrich Phosphopeptide Enrichment Prot_Dig->Enrich LC_Sep LC Separation (Reversed-Phase) Enrich->LC_Sep MS1 MS1 Scan (Precursor Ion Mass) LC_Sep->MS1 Frag Fragmentation (MS/MS) MS1->Frag MS2 MS2 Scan (Fragment Ion Mass) Frag->MS2 DB_Search Database Search (e.g., Mascot, Sequest) MS2->DB_Search Validation Site Localization & Quantification

Caption: High-level overview of the LC-MS workflow for phosphorylation analysis.

Part 1: Strategic Enrichment of Phosphopeptides

Effective enrichment is the cornerstone of a successful phosphoproteomics experiment.[4][8] Without it, the signal from phosphopeptides would be suppressed by the overwhelming abundance of non-phosphorylated peptides.[9] The choice of enrichment strategy depends on the specific research question, the available sample amount, and the desired breadth of coverage.

Comparison of Leading Enrichment Strategies
Enrichment MethodPrincipleAdvantagesDisadvantagesBest For
Immobilized Metal Affinity Chromatography (IMAC) Utilizes chelated metal ions (e.g., Fe³⁺, Ga³⁺) that form a coordination complex with the negatively charged phosphate group.[9][10]High binding capacity, cost-effective, provides large datasets from low sample amounts.[9]Can have non-specific binding to acidic residues (e.g., Asp, Glu). Requires careful optimization of wash buffers.[5][6]Global, large-scale discovery phosphoproteomics.
Metal Oxide Affinity Chromatography (MOAC) Based on the strong affinity of metal oxides, primarily Titanium Dioxide (TiO₂) or Zirconium Dioxide (ZrO₂), for phosphate groups.[5][6]Highly selective for phosphopeptides, complementary to IMAC. TiO₂ is particularly promising for its selectivity and recovery.[5][6]Lower binding capacity than IMAC. Can be biased towards multi-phosphorylated peptides.In-depth phosphoproteome characterization, often used in combination with IMAC.[6]
Antibody-Based Enrichment Employs antibodies that specifically recognize phosphorylated residues (pTyr) or sequence motifs around the phosphorylation site (pSer/pThr motifs).[9][10]Extremely high specificity, especially for phosphotyrosine (pTyr). Can target specific signaling pathways.[9][11]Expensive, can be biased by antibody specificity, may not capture novel phosphorylation motifs.Targeted analysis of tyrosine kinase signaling or specific, well-characterized pathways.[11]

Expert Insight: For comprehensive phosphoproteome coverage, a sequential enrichment strategy using both IMAC and TiO₂ is often the most powerful approach, as the two methods have complementary binding preferences.[5][6]

Protocol: TiO₂-based Phosphopeptide Enrichment

This protocol provides a robust method for enriching phosphopeptides from a complex peptide mixture.

  • Sample Preparation: Start with a tryptic digest of your protein sample, typically 100 µg to 1 mg of total peptide mass. Ensure the final peptide solution is acidified with trifluoroacetic acid (TFA) to a final concentration of ~0.1%.

  • Bead Equilibration:

    • Take an appropriate amount of TiO₂ beads (e.g., 5 mg for 500 µg of peptides).

    • Wash the beads once with 500 µL of acetonitrile (ACN).

    • Wash twice with 500 µL of loading buffer (e.g., 80% ACN, 6% TFA). This step is critical to protonate the carboxyl groups on the peptides, minimizing non-specific binding.

  • Peptide Loading:

    • Resuspend the equilibrated TiO₂ beads in 500 µL of loading buffer.

    • Add the acidified peptide sample to the bead suspension.

    • Incubate for 30 minutes at room temperature with gentle rotation to maximize peptide binding.

  • Washing:

    • Centrifuge to pellet the beads and discard the supernatant.

    • Wash the beads once with 500 µL of loading buffer.

    • Wash the beads twice with 500 µL of wash buffer (e.g., 50% ACN, 0.1% TFA). These washes are crucial for removing non-specifically bound, non-phosphorylated peptides.

  • Elution:

    • Elute the bound phosphopeptides by adding 100-200 µL of elution buffer (e.g., 1% ammonium hydroxide or 5% ammonia solution). The basic pH deprotonates the phosphate groups, releasing them from the TiO₂ surface.

    • Incubate for 10 minutes, then centrifuge and collect the supernatant containing the enriched phosphopeptides.

    • Repeat the elution step once more and combine the eluates.

  • Final Preparation: Immediately acidify the combined eluates with formic acid (FA) to a final concentration of ~1% to neutralize the base and prepare the sample for LC-MS injection. Desalt the sample using a C18 StageTip or equivalent.

Part 2: Tandem Mass Spectrometry (MS/MS) for Phosphopeptide Validation

Once phosphopeptides are enriched and separated by liquid chromatography, they are introduced into the mass spectrometer. The instrument performs two key scans: an MS1 scan to measure the mass-to-charge ratio (m/z) of the intact peptide (the precursor ion), followed by an MS2 scan where selected precursor ions are fragmented and the m/z of the resulting fragment ions are measured.[1] The choice of fragmentation method is critical for obtaining the data needed to both sequence the peptide and pinpoint the exact location of the phosphate group.

Comparing Fragmentation Techniques for Phosphopeptides

The phosphate group is a labile modification, particularly on serine and threonine residues. During fragmentation, it can easily be lost as a neutral molecule (H₃PO₄, 98 Da).[11] This lability dictates the optimal fragmentation strategy.

G cluster_cid Collision-Induced Dissociation (CID/HCD) cluster_etd Electron Transfer Dissociation (ETD) CID_Node Phosphopeptide Precursor Ion CID_Frag Vibrational Excitation (Collision with Gas) CID_Node->CID_Frag CID_Result b- and y-type ions (Backbone Cleavage) + Neutral Loss of H₃PO₄ CID_Frag->CID_Result ETD_Node Phosphopeptide Precursor Ion ETD_Frag Electron Transfer (Radical Ion Formation) ETD_Node->ETD_Frag ETD_Result c- and z-type ions (Backbone Cleavage) Phosphate Group Retained ETD_Frag->ETD_Result

Caption: Comparison of CID/HCD and ETD fragmentation mechanisms for phosphopeptides.

Fragmentation MethodMechanismAdvantages for PhosphopeptidesDisadvantages for Phosphopeptides
Collision-Induced Dissociation (CID) Accelerates ions to collide with neutral gas, causing vibrational excitation and fragmentation of the weakest bonds.[12][13]Well-established, robust, generates rich b- and y-ion series for peptide sequencing.[1][12]Often causes facile neutral loss of the phosphate group, especially from pSer/pThr, which can dominate the spectrum and obscure sequence ions.[11][13]
Higher-Energy Collisional Dissociation (HCD) A beam-type CID method that occurs in a separate collision cell. Fragments can undergo multiple collisions.[13][14]Generates high-resolution, accurate mass fragment ions. Can produce more sequence-informative ions compared to ion-trap CID, even with neutral loss.[14] Produces a diagnostic phosphotyrosine immonium ion.[14]Still susceptible to significant neutral loss, similar to CID.[13]
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged peptide ion, inducing fragmentation along the N-Cα backbone.[12][15]Cleaves the peptide backbone while leaving labile PTMs like phosphorylation intact.[13][15] Excellent for localizing the modification site.More effective for higher charge state precursors (≥3+). Can be less efficient for shorter, doubly charged peptides.[12]
Combined Methods (e.g., EThcD) A dual fragmentation method where ions first undergo ETD, and then all ions (precursors and fragments) are subjected to HCD.[14]Combines the advantages of both techniques, generating complementary c/z- and b/y-ion series.[14] Provides maximum sequence coverage and high confidence in site localization.[14]Requires more advanced instrumentation.

Authoritative Grounding: The choice of fragmentation is a trade-off. While HCD is highly effective for peptide identification, ETD is superior for preserving the phosphate group and ensuring accurate site localization.[12][16] Modern instruments that can employ decision-tree logic to apply the optimal fragmentation method based on the precursor's charge state and m/z, or use combined methods like EThcD, offer the most comprehensive solution.[12][14]

Part 3: Quantitative Approaches - From Discovery to Validation

Identifying a phosphorylation site is often just the first step. The ultimate goal is typically to understand how its abundance changes in response to stimuli, drug treatment, or disease. LC-MS offers several powerful strategies for quantitative phosphoproteomics.[7][11][17]

Comparison of Quantitative LC-MS Strategies
StrategyApproachHow it WorksProsCons
Label-Free Quantification (LFQ) Compares signal intensity (peak area) or spectral counts of the same peptide across different runs.[7]Samples are prepared and run individually. The MS signal for a given phosphopeptide is integrated and compared between conditions.Simple experimental setup, no theoretical limit to the number of samples.Susceptible to run-to-run variation, requires highly reproducible chromatography and instrument performance.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic labeling where cells are grown in media containing "light" (normal) or "heavy" (e.g., ¹³C, ¹⁵N) versions of essential amino acids (e.g., Arginine, Lysine).[7][11]Cells from different conditions are mixed, processed, and analyzed together. "Light" and "heavy" peptide pairs are chemically identical but mass-shifted, and their relative intensity in the MS1 scan is compared.[7]Highly accurate and precise, corrects for variability in sample processing and enrichment.[11]Limited to cell culture, can be expensive, "metabolic leak" can be an issue.
Isobaric Tagging (TMT, iTRAQ) Chemical labeling where peptides from different samples are derivatized with tags that have the same total mass (isobaric) but yield different reporter ion masses upon MS/MS fragmentation.[7][11][18]Labeled samples are pooled and analyzed in a single LC-MS run. Quantification is based on the relative intensities of the reporter ions in the MS2 spectrum.[11]Allows for multiplexing (up to 18 samples currently with TMTpro), increasing throughput. Reduces instrument time.[18]Can suffer from "ratio compression" in complex mixtures, potentially underestimating quantitative differences. Requires careful experimental design.

Expert Insight: For discovery-based projects aiming to identify broad changes, SILAC provides the highest quantitative accuracy. For studies involving numerous conditions or patient samples where metabolic labeling is not possible, isobaric tagging with TMT is the method of choice for its multiplexing capabilities.[7][18] Label-free approaches are excellent for simpler, targeted validation experiments where run-to-run variance can be tightly controlled.

Conclusion: An Integrated, Self-Validating Approach

Validating substrate phosphorylation by LC-MS is not a linear process but an integrated system where each choice informs the next. The integrity of your data is built upon a foundation of strategic enrichment, followed by the selection of a fragmentation technique that can unambiguously identify both the peptide sequence and the modification site, and finally, a quantitative strategy that is fit-for-purpose. By understanding the causality behind each experimental decision—from the choice of TiO₂ over IMAC for a specific sample type to the use of ETD for a labile phosphosite—researchers can design robust, self-validating workflows that yield accurate and impactful results in the complex landscape of signal transduction.

References

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  • Engholm-Keller, K., & Larsen, M. R. (2016). Kinase-Client Assay: A Quantitative Mass Spectrometry-Based Approach for Kinase Client Screening and Activity Analysis. Methods in Molecular Biology, 1355, 175–190. [Link]

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  • Beltran, L., & Cutillas, P. R. (2012). Advances in phosphopeptide enrichment techniques for phosphoproteomics. Amino Acids, 43(3), 1009–1024. [Link]

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  • Fíla, J., & Honys, D. (2012). Enrichment techniques employed in phosphoproteomics. Amino Acids, 43(3), 1025–1047. [Link]

  • Kettenbach, A. N., Schweppe, D. K., Faherty, B. K., Pechenick, D., Pletnev, A. A., & Gerber, S. A. (2009). A site-specific, multiplexed kinase activity assay using stable-isotope dilution and high-resolution mass spectrometry. Proceedings of the National Academy of Sciences, 106(28), 11571-11576. [Link]

  • Sugiyama, N. (2015). Mass Spectrometry-Based Discovery of in vitro Kinome Substrates. Mass Spectrometry (Tokyo, Japan), 4(Special_Issue_2), S0047. [Link]

  • Potel, C. M., Lemeer, S., & Heck, A. J. R. (2022). Optimal analytical strategies for sensitive and quantitative phosphoproteomics using TMT-based multiplexing. Molecular & Cellular Proteomics, 21(6), 100239. [Link]

  • Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., Viner, R., Schwartz, J., Remes, P., Belford, M., Dunyach, J.-J., Cox, J., Horning, S., Mann, M., & Makarov, A. (2012). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 11(1), 549-558. [Link]

  • Pan, C., Wang, Y., & Ye, M. (2012). Liquid Chromatography and Mass Spectrometry (LC-MS) Based Strategies for Quantitative Phosphoproteomics. ResearchGate. [Link]

  • Molina, H., Matthiesen, R., Kandasamy, K., & Pandey, A. (2008). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Semantic Scholar. [Link]

  • Wolf-Yadlin, A., Hautaniemi, S., Lauffenburger, D. A., & White, F. M. (2007). Quantitative phosphoproteomics by mass spectrometry: Past, present, and future. Clinical Chemistry, 53(5), 825-837. [Link]

  • Chen, Y. J., Chen, Y. R., & Lin, F. M. (2020). LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphorylation. Molecules, 25(19), 4483. [Link]

  • Annan, R. S., Huddleston, M. J., Verma, R., Deshaies, R. J., & Carr, S. A. (2001). A new approach to quantification of protein phosphorylation by liquid chromatography/mass spectrometry. Analytical Chemistry, 73(3), 393-403. [Link]

  • Ubersax, J. A., Woodbury, E. L., Quang, K. C., Paraz, M., Blethrow, J. D., Shah, K., Shokat, K. M., & Morgan, D. O. (2003). Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling. Nature Biotechnology, 21(6), 689-694. [Link]

  • Lemeer, S., & Heck, A. J. R. (2017). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Journal of the American Society for Mass Spectrometry, 28(11), 2297-2306. [Link]

  • Rush, J., Moritz, A., Lee, K. A., Guo, A., Goss, V. L., Spek, E. J., Zhang, H., Zha, X. M., Polakiewicz, R. D., & Comb, M. J. (2005). Characterizing phosphoproteins and phosphoproteomes using mass spectrometry. Briefings in Functional Genomics & Proteomics, 4(4), 314-323. [Link]

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  • Zhang, Y., Wolf-Yadlin, A., Ross, P. L., Lauffenburger, D. A., & White, F. M. (2005). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 102(40), 14280-14285. [Link]

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A Senior Application Scientist's Comparative Guide to Phosphoramidite and H-Phosphonate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a foundational technology. The ability to rapidly and accurately construct specific DNA and RNA sequences underpins everything from PCR primers and diagnostic probes to the development of antisense therapeutics. The two dominant chemical strategies that have enabled this revolution are the phosphoramidite and the H-phosphonate methods.

While phosphoramidite chemistry is the undisputed gold standard for its high efficiency and amenability to automation, the H-phosphonate approach presents a compelling alternative, offering unique advantages, particularly in the synthesis of modified oligonucleotides.[1][][3] This guide provides an in-depth, objective comparison of these two powerful P(III)-based chemistries, explaining the causality behind their respective protocols and offering field-proven insights to guide your selection.

The Phosphoramidite Method: The Epitome of Efficiency

First introduced in the early 1980s, the phosphoramidite method rapidly became the cornerstone of automated DNA and RNA synthesis due to its remarkably high stepwise coupling efficiency.[4][5] The success of this method lies in the use of specially designed nucleoside monomers, called phosphoramidites, which allow for a tightly controlled, four-step reaction cycle to build the oligonucleotide chain.[4][]

Core Principle and Chemistry

The building blocks are nucleoside phosphoramidites, which feature four key modifications:

  • A 5'-hydroxyl group protected by an acid-labile dimethoxytrityl (DMT) group.

  • A 3'-phosphorus atom activated as a phosphoramidite, typically with a diisopropylamino group.

  • A base-labile protecting group on the phosphorus, commonly a β-cyanoethyl group.

  • Protecting groups on the exocyclic amines of adenine, cytosine, and guanine bases to prevent side reactions.[5][7]

The synthesis proceeds in the 3' to 5' direction on a solid support, such as controlled-pore glass (CPG).[8][9]

The Four-Step Synthesis Cycle

The addition of each nucleotide is achieved through a repetitive four-step cycle, which is the heart of modern automated synthesizers.[5][8]

  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT group from the support-bound nucleoside using a mild acid like trichloroacetic acid (TCA) in an anhydrous solvent (e.g., dichloromethane).[8] This exposes the 5'-hydroxyl group, making it available for the next reaction.

  • Coupling: The next phosphoramidite monomer is introduced along with a weak acid activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT).[8] The activator protonates the nitrogen of the phosphoramidite's diisopropylamino group, creating a highly reactive intermediate. This activated monomer rapidly couples with the free 5'-hydroxyl of the growing chain, forming a P(III) phosphite triester linkage with exceptional efficiency, often exceeding 99%.[4][10]

  • Capping: Because coupling is not 100% efficient, a small fraction of the growing chains will have unreacted 5'-hydroxyl groups.[10] To prevent these from reacting in subsequent cycles and forming undesirable deletion mutants, a "capping" step is performed. A mixture of acetic anhydride and N-methylimidazole acetylates these free hydroxyls, rendering them inert for the remainder of the synthesis.[8][11] This step is critical for ensuring the final product is of high purity and simplifies downstream purification.

  • Oxidation: The newly formed phosphite triester linkage is unstable to the acidic conditions of the subsequent deblocking step.[11] Therefore, it is oxidized to a more stable P(V) phosphate triester using a solution of iodine in the presence of water and a weak base like pyridine.[1][8] This completes the cycle, and the process is repeated until the desired sequence is assembled.

Phosphoramidite_Cycle cluster_0 Phosphoramidite Synthesis Cycle Start Support-Bound Nucleoside (5'-DMT on) Deblock Step 1: Deblocking (TCA) Start->Deblock Remove DMT FreeOH Free 5'-OH Deblock->FreeOH Coupling Step 2: Coupling (Phosphoramidite + Activator) FreeOH->Coupling Capping Step 3: Capping (Acetic Anhydride) FreeOH->Capping <1% Failure Phosphite P(III) Phosphite Triester Coupling->Phosphite Forms Linkage Oxidation Step 4: Oxidation (Iodine/H2O) Phosphite->Oxidation Phosphate P(V) Phosphate Triester (5'-DMT on) Oxidation->Phosphate Stabilizes Linkage Phosphate->Deblock Repeat Cycle for Next Monomer CappedFailure Capped Failure Sequence Capping->CappedFailure

Fig 1. The four-step phosphoramidite synthesis cycle.

The H-Phosphonate Method: A Streamlined and Versatile Alternative

Developed contemporaneously with the phosphoramidite method, H-phosphonate chemistry offers a different, more streamlined approach to forming the internucleotide linkage.[12] While it never supplanted the phosphoramidite method for routine synthesis due to lower coupling efficiencies, it holds significant advantages for creating specific types of backbone modifications.[1][3]

Core Principle and Chemistry

The key distinction is the monomer: a nucleoside 3'-H-phosphonate.[13] These monomers have a hydrogen atom directly bonded to the phosphorus, and crucially, lack a phosphorus protecting group.[13] Like phosphoramidites, they utilize a 5'-DMT group and standard base-protecting groups.

The Simplified Synthesis Cycle

The H-phosphonate cycle is notably simpler, consisting of only two core steps for chain elongation.

  • Deblocking (Detritylation): This step is identical to the phosphoramidite method. The 5'-DMT group is removed with a mild acid to expose the 5'-hydroxyl group.

  • Coupling: The incoming nucleoside H-phosphonate is activated with an acyl chloride, such as pivaloyl chloride or adamantoyl chloride.[13][14][15] This forms a highly reactive mixed phosphonic-carboxylic anhydride intermediate. The free 5'-hydroxyl of the growing chain attacks this intermediate, forming a P(III) H-phosphonate diester linkage.[13][14]

A critical feature of the H-phosphonate diester linkage is its stability to the acidic deblocking conditions.[1][13] This means that, unlike the phosphite triester in the phosphoramidite method, it does not need to be oxidized after every coupling cycle.[13] Consequently, the capping step is also frequently omitted.[16]

Post-Synthesis Oxidation: The Source of Versatility

After the entire oligonucleotide chain has been assembled, all the H-phosphonate diester linkages are oxidized simultaneously in a single, final step.[13] This is the method's most powerful attribute. By choosing the oxidizing agent, one can uniformly convert the entire backbone into different chemical forms:

  • Standard Phosphodiester: Using aqueous iodine, identical to the phosphoramidite method.[13]

  • Phosphorothioate: Using a sulfurizing agent (e.g., Beaucage reagent), every linkage is converted to a phosphorothioate, a common modification for antisense therapeutics to confer nuclease resistance.[17]

  • Phosphoramidate: Using a solution of an amine in carbon tetrachloride, various phosphoramidate analogues can be synthesized.[17][18]

This ability to modify the entire backbone at once is a significant advantage over the phosphoramidite method, where sensitive modified linkages would be subjected to multiple rounds of harsh chemicals in subsequent cycles.[17]

HPhosphonate_Cycle cluster_1 H-Phosphonate Synthesis Cycle cluster_2 Final Oxidation Step (Post-Synthesis) Start Support-Bound Nucleoside (5'-DMT on) Deblock Step 1: Deblocking (TCA) Start->Deblock Remove DMT FreeOH Free 5'-OH Deblock->FreeOH Coupling Step 2: Coupling (H-Phosphonate + Activator) FreeOH->Coupling HphosphonateLink P(III) H-Phosphonate Diester (5'-DMT on) Coupling->HphosphonateLink Forms Stable Linkage HphosphonateLink->Deblock Repeat Cycle for Next Monomer FullOligo Full-Length Oligo with H-Phosphonate Backbone Oxidation Single Oxidation Step FullOligo->Oxidation e.g., I2, Sulfurizing Agent, or Amine/CCl4 FinalProduct Final Modified Oligo (e.g., Phosphodiester, Phosphorothioate) Oxidation->FinalProduct

Fig 2. The H-phosphonate two-step cycle and final oxidation.

Head-to-Head Performance Comparison

The choice between these two methods depends critically on the specific application, desired modifications, and required purity of the final product. The following table summarizes their key performance characteristics.

FeaturePhosphoramidite MethodH-Phosphonate Method
Monomer Building Block Nucleoside 3'-PhosphoramiditeNucleoside 3'-H-phosphonate
Synthesis Cycle Steps 4 Steps: Deblock, Couple, Cap, Oxidize2 Steps: Deblock, Couple
Coupling Efficiency Very High (>99%)[4]Good to High (95-98%)[1]
Oxidation Step Performed every cyclePerformed once at the end of synthesis[13]
Capping Step Essential for high fidelity[8][11]Often omitted[16]
Monomer Stability Sensitive to moisture and oxidation[7][19]Generally more stable and easier to handle[20]
Cycle Speed Slower due to more stepsFaster cycle time[16]
Backbone Modifications Site-specific modifications are possible but uniform modification is challengingIdeal for uniform backbone modifications (e.g., full phosphorothioates)[17]
Primary Advantage Highest fidelity and efficiency for standard DNA/RNA; well-suited for long oligos.Superior for creating uniform backbone modifications; simpler cycle.[3][17]
Primary Disadvantage Sensitive reagents; complex cycle.Lower coupling efficiency; higher potential for deletion mutants without capping.

Experimental Protocols: A Practical Overview

While specific timings and reagent volumes are instrument-dependent, the fundamental steps for a single chain elongation cycle are outlined below. All steps require anhydrous reagents and solvents.

Protocol 1: Standard Automated Phosphoramidite Cycle (1 µmol scale)
  • Deblocking: Deliver a solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) to the synthesis column for ~60-90 seconds to remove the 5'-DMT group. Wash thoroughly with anhydrous acetonitrile.

  • Coupling: Deliver the phosphoramidite monomer (e.g., 0.1 M in acetonitrile) and an activator (e.g., 0.45 M ETT in acetonitrile) simultaneously to the column. Allow the coupling reaction to proceed for ~30-60 seconds.

  • Capping: Deliver Capping Reagent A (acetic anhydride/pyridine/THF) and Capping Reagent B (N-methylimidazole/THF) to the column to acetylate unreacted 5'-hydroxyls. Allow to react for ~30 seconds. Wash with acetonitrile.

  • Oxidation: Deliver a solution of 0.02 M Iodine in THF/Pyridine/Water to the column. Allow oxidation to proceed for ~30 seconds to convert the phosphite triester to a phosphate triester. Wash thoroughly with acetonitrile to prepare for the next cycle.

Protocol 2: Standard Automated H-Phosphonate Cycle (1 µmol scale)
  • Deblocking: Deliver a solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) to the synthesis column for ~60-90 seconds. Wash thoroughly with anhydrous acetonitrile.

  • Coupling: Deliver the H-phosphonate monomer (e.g., 0.1 M in pyridine/acetonitrile 1:1) and an activator (e.g., 0.5 M pivaloyl chloride in acetonitrile) to the column.[21] Allow the coupling reaction to proceed for ~90-120 seconds. Wash thoroughly with acetonitrile to prepare for the next cycle. Note: The capping and oxidation steps are omitted from the cycle.

  • Final Oxidation (Post-Synthesis): After the final coupling and deblocking steps, deliver the chosen oxidizing solution to the column.

    • For Phosphodiester: 0.1 M Iodine in Pyridine/Water (98:2) for 5 minutes.

    • For Phosphorothioate: A solution of a sulfurizing agent (e.g., Beaucage reagent) for 15-30 minutes.

Final Cleavage and Deprotection

For both methods, after the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups on the phosphates (cyanoethyl) and nucleobases are removed. This is typically achieved by heating the support in concentrated ammonium hydroxide or a mixture of ammonia and methylamine (AMA).[9][11]

Conclusion: Selecting the Right Tool for the Job

The phosphoramidite method remains the undisputed champion for the routine, high-throughput synthesis of standard DNA and RNA oligonucleotides. Its near-perfect coupling efficiency and the inclusion of a capping step ensure the highest possible fidelity, which is paramount for applications requiring sequence accuracy, such as in qPCR probes, sequencing primers, and the assembly of synthetic genes.[4]

The H-phosphonate method , while less common, is not obsolete; rather, it is a specialized tool of immense value.[3] Its key advantage—the single, post-synthesis oxidation step—makes it the superior choice for producing oligonucleotides with uniform backbone modifications, such as full-length phosphorothioates for antisense therapy.[17] The greater stability of the monomers and the simpler reaction cycle also offer practical benefits.[16][20]

For the modern researcher, understanding the causality and trade-offs of both methods is crucial. Your choice will be dictated by your ultimate goal: the highest possible sequence fidelity for standard oligos (phosphoramidite) or the efficient and uniform installation of novel backbone chemistry (H-phosphonate).

References

  • Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(10), 11955-11974. [Link]

  • ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]

  • Bio-synthesis Inc. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

  • Sigurdsson, S. T., & Strömberg, R. (2002). The H-phosphonate approach to oligonucleotide synthesis. An investigation on the mechanism of the coupling step. Journal of the Chemical Society, Perkin Transactions 2, (9), 1597-1604. [Link]

  • Glen Research. (n.d.). Modification of Oligonucleotides - An Update. Glen Report 2.12. Retrieved from [Link]

  • Sigurdsson, S. T., & Strömberg, R. (2002). The H-phosphonate approach to oligonucleotide synthesis. An investigation on the mechanism of the coupling step. RSC Publishing. [Link]

  • Glen Research. (n.d.). A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Glen Report 1.13. Retrieved from [Link]

  • Stawiński, J. (2004). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. In P. Herdewijn (Ed.), Oligonucleotide Synthesis: Methods and Applications. Humana Press. [Link]

  • Stawiński, J. (2004). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. Methods in Molecular Biology, 288, 81-105. [Link]

  • Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. MDPI. [Link]

  • National Institutes of Health (NIH). (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA... Journal of Visualized Experiments. [Link]

  • Reese, C. B., & Song, Q. (1999). H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research, 27(13), 2672–2681. [Link]

  • SlideShare. (n.d.). Synthesis of oligonucleotides by phosphoramidite method. Retrieved from [Link]

  • White, H. A. (1988). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. Methods in Molecular Biology, 4, 193-200. [Link]

  • Kaczmarek, R., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1934. [Link]

  • ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis. Retrieved from [Link]

  • Stawinski, J., & Kraszewski, A. (2002). Studies on Oxidative Couplings in H-Phosphonate Chemistry. Diva-Portal.org. [Link]

  • Ravikumar, V. T., & Cheruvallath, Z. S. (2001). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 66(4), 1347-1353. [Link]

  • YouTube. (2023). Solid state oligonucleotide synthesis (phosphoramidite method). [Link]

  • Wada, T., et al. (2021). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. RSC Advances, 11(61), 38787-38794. [Link]

  • Kaczmarek, R., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. MDPI. [Link]

  • Stawinski, J., & Kraszewski, A. (2014). Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. Current Organic Chemistry, 18(10), 1256-1285. [Link]

  • Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]

  • Froehler, B. C., & Matteucci, M. D. (1990). Use of new phosphonylating and coupling agents in the synthesis of oligodeoxyribonucleotides via the H-phosphonate approach. Nucleic Acids Research, 18(3), 515-519. [Link]

  • ResearchGate. (n.d.). Hydrolysis of a phosphoramidite to give the H-phosphonate via the CE-H-phosphonate. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Characterization of Phosphoramidate Reaction Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in nucleic acid chemistry and prodrug design, the accurate characterization of phosphoramidate reaction products is a critical, yet often challenging, analytical task. These molecules, pivotal as building blocks in oligonucleotide synthesis and as key motifs in antiviral prodrugs, are notoriously labile. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for their analysis, grounded in experimental evidence and practical insights to aid in method selection and data interpretation.

The Analytical Challenge: The Inherent Instability of Phosphoramidates

Phosphoramidates, particularly the phosphoramidite precursors used in oligonucleotide synthesis, present a unique set of analytical hurdles. Their defining feature is a phosphorus (III) center, which is highly susceptible to oxidation and acid-catalyzed hydrolysis.[1][2] This acid sensitivity is a major obstacle for conventional reverse-phase liquid chromatography-mass spectrometry (LC-MS) methods, which often employ acidic mobile phases (e.g., with formic or acetic acid) to improve chromatographic peak shape and ionization efficiency.

Under such conditions, phosphoramidates can rapidly degrade, leading to an underestimation of the main product and a misrepresentation of the impurity profile.[3][4] Furthermore, many phosphoramidites are protected with acid-labile groups like dimethoxytrityl (DMT), which, upon cleavage in the ion source, can produce intense signals that suppress the signal of the analyte of interest.[1][3]

Mass Spectrometry Approaches: Navigating Lability with Methodical Precision

The choice of mass spectrometry technique is paramount for the successful analysis of phosphoramidates. The primary goal is to ionize and detect the intact molecule with minimal degradation. This section compares the most common and effective MS-based strategies.

Electrospray Ionization Mass Spectrometry (ESI-MS): Adapting for Stability

Electrospray ionization is a widely accessible and powerful technique. However, its standard application is often incompatible with acid-labile phosphoramidates.[1] The key to successful ESI-MS analysis lies in modifying the experimental conditions to preserve the integrity of the analyte.

A proven strategy is the use of a non-aqueous solvent system, such as acetonitrile, containing an alkali metal salt, most commonly lithium chloride (LiCl).[1][3][4] In this approach:

  • Causality: By eliminating water and acid from the mobile phase, the primary routes of hydrolytic degradation are removed.

  • Mechanism: The lithium salt facilitates the formation of stable adduct ions, such as [M+Li]⁺ in positive ion mode and [M+Cl]⁻ in negative ion mode.[1] These adducts are often the base peaks in the spectrum, significantly enhancing sensitivity and simplifying spectral interpretation by reducing the intensity of signals from detached protecting groups.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Purity and Impurity Profiling

For analyzing complex reaction mixtures, identifying byproducts, and quantifying impurities, coupling liquid chromatography with mass spectrometry is indispensable. High-resolution accurate-mass (HRAM) MS, particularly with Orbitrap mass analyzers, is exceptionally powerful for this purpose.[5][6]

The primary challenge remains the development of a compatible LC method. Reversed-phase chromatography is often employed, but careful selection of the mobile phase is crucial to avoid on-column or in-source degradation. The use of anhydrous solvents is a key consideration.[6]

An LC-MS workflow provides several advantages:

  • Separation: It allows for the separation of the main phosphoramidate product from starting materials, reagents, and reaction byproducts, including oxidized P(V) species.[7]

  • Identification: HRAM-MS provides accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any impurities.[5]

  • Structural Elucidation: Tandem mass spectrometry (MS/MS or MS²) experiments can be performed on separated components to obtain fragmentation data, which is essential for confident structural assignment of impurities.[5]

Alternative Ionization Techniques: FAB and LSIMS

While less common in modern laboratories, Fast Atom Bombardment (FAB) and Liquid Secondary Ion Mass Spectrometry (LSIMS) have also been successfully applied to phosphoramidate analysis.[2] These techniques often rely on a matrix to assist in the desorption and ionization of the analyte. A notable approach involves using a triethanolamine (TEOA)-NaCl matrix system, which has been shown to be effective for generating abundant metal ion adducts, such as [M+Na]⁺, while minimizing fragmentation.[2]

Comparative Guide to MS Techniques for Phosphoramidate Analysis

The selection of the optimal MS technique depends on the analytical goal, whether it is a quick confirmation of product identity, a detailed impurity profile, or the analysis of metabolites in a biological matrix.

Technique Primary Application Advantages Disadvantages Key Experimental Considerations
Direct Infusion ESI-MS Rapid confirmation of molecular weight.Fast analysis time; simple sample preparation.No separation of mixtures; potential for ion suppression.Use of non-aqueous solvents (e.g., acetonitrile) with LiCl to form stable adducts.[1][3]
LC-HRAM-MS (e.g., Orbitrap) Comprehensive impurity profiling and quality control of raw materials.[5][6]High resolution and mass accuracy; separates complex mixtures; enables MS/MS for structural elucidation.[5]Method development can be challenging due to analyte instability; requires specialized instrumentation.Careful mobile phase selection to avoid acid; use of anhydrous solvents.[6]
LC-MS/MS (e.g., Triple Quadrupole) Quantitative bioanalysis of phosphoramidate prodrugs and their metabolites.[8]High sensitivity and selectivity for targeted analysis in complex matrices.Not ideal for untargeted impurity discovery.Optimization of MRM transitions for both the prodrug and its active metabolite.[8]
LSIMS/FAB-MS Accurate mass determination of highly labile compounds.Effective for compounds that ionize poorly by ESI; specific matrices can enhance stability.[2]Less common in modern labs; can be more complex to operate.Use of a TEOA-NaCl matrix can improve adduct formation and signal intensity.[2]

Understanding Fragmentation: A Key to Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the structure of a phosphoramidate product and identifying its impurities. The fragmentation patterns can reveal the site of modifications or the nature of a degradation product.

For phosphoramidate monoesters analyzed in negative ion mode, characteristic fragmentation pathways have been observed, sometimes involving novel rearrangement reactions.[9][10] These fragmentation patterns are highly dependent on the structure of the amino acid or alcohol moiety attached to the phosphorus center.[9]

In the context of quality control for oligonucleotide synthesis, MS/MS is crucial for localizing transformations on impurities. For example, fragmentation data can distinguish between a demethylation on a protecting group versus one on the phosphoramidate moiety itself.[5]

Experimental Protocols

Protocol 1: Direct Infusion ESI-MS for Molecular Weight Confirmation
  • Sample Preparation: Dissolve the phosphoramidate sample in anhydrous acetonitrile to a final concentration of approximately 1-10 µM.

  • Solvent System: Prepare a stock solution of 10 mM Lithium Chloride (LiCl) in anhydrous acetonitrile.

  • Analysis: Introduce the sample into the ESI source via direct infusion. For positive ion mode detection, mix the sample solution with the LiCl/acetonitrile solution post-column or in the syringe to a final LiCl concentration of 0.1-1 mM.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive and/or Negative ESI.

    • Scan Range: Set a range appropriate for the expected molecular weight of the [M+Li]⁺ or [M+Cl]⁻ ions.

    • Source Conditions: Use gentle source conditions (low capillary voltage and temperature) to minimize in-source decay.

  • Data Interpretation: Look for the monoisotopic mass corresponding to the expected adduct ion ([M+Li]⁺ or [M+Cl]⁻).

Protocol 2: LC-MS for Impurity Profiling of Phosphoramidite Raw Material
  • Sample Preparation: Accurately weigh and dissolve the phosphoramidite raw material in anhydrous acetonitrile to a concentration of 1 mg/mL.[5]

  • Chromatography:

    • Column: Use a suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Water with a neutral or slightly basic additive (e.g., ammonium acetate).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a gradient that provides adequate separation of the main peak from early and late eluting impurities.

  • Mass Spectrometer Settings (HRAM-MS):

    • Ionization Mode: ESI, with polarity switching to acquire both positive and negative ion data in a single run.[6]

    • Acquisition Mode: Full scan for accurate mass measurement, coupled with data-dependent MS² (ddMS²) to trigger fragmentation on detected impurities.[6]

  • Data Analysis:

    • Process the data using software capable of peak detection, elemental composition prediction, and structural elucidation based on fragmentation spectra.[5]

    • Compare impurity profiles between different batches or vendors.

Visualizations

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing P_Sample Phosphoramidite Raw Material Dissolve Dissolve in Anhydrous ACN P_Sample->Dissolve UHPLC UHPLC Separation (Reversed-Phase) Dissolve->UHPLC HRAM_MS HRAM Mass Spectrometer (e.g., Orbitrap) UHPLC->HRAM_MS Eluent Polarity_Switch Polarity Switching (+/- ESI) HRAM_MS->Polarity_Switch Peak_Detect Peak Detection & Accurate Mass HRAM_MS->Peak_Detect MS2 Data-Dependent MS2 Polarity_Switch->MS2 Trigger Impurity_ID Impurity Identification (Elemental Composition) Peak_Detect->Impurity_ID Structure_Elucid Structure Elucidation (Fragmentation Analysis) Impurity_ID->Structure_Elucid

Caption: A typical LC-MS workflow for phosphoramidate impurity profiling.

Fragmentation_Pathway Parent [M+H]+ Precursor Ion Loss_Protect Neutral Loss of Protecting Group (e.g., DMT) Parent->Loss_Protect CID Loss_Amine Loss of Diisopropylamine Parent->Loss_Amine CID Cleavage_PN P-N Bond Cleavage Parent->Cleavage_PN CID Backbone_Frag Phosphate Backbone Fragment Cleavage_PN->Backbone_Frag

Caption: Generalized fragmentation pathways for a phosphoramidite in positive ion mode.

References

  • Kupiha, Z., Timár, Z., Darula, Z., Dellinger, D. J., & Caruthers, M. H. (2008). An electrospray mass spectrometric method for accurate mass determination of highly acid-sensitive phosphoramidites. Rapid Communications in Mass Spectrometry, 22(4), 533-538. Available from: [Link]

  • Timár, Z., Mátravölgyi, B., & Kupiha, Z. (1999). Electrospray mass spectrometry of phosphoramidites, a group of acid-labile compounds. Journal of Mass Spectrometry, 34(8), 899-903. Available from: [Link]

  • Guo, X., Song, Q., & Chen, Y. (2008). Negative ion electrospray ionization mass spectrometry of nucleoside phosphoramidate monoesters: elucidation of novel rearrangement mechanisms by multistage mass spectrometry incorporating in-source deuterium labelling. Rapid Communications in Mass Spectrometry, 22(19), 2977-2983. Available from: [Link]

  • Kupiha, Z., et al. (2008). Accurate mass analysis of phosphoramidites by electrospray mass spectrometry. ResearchGate. Available from: [Link]

  • Fujitake, N., et al. (2005). Mass Determination of Phosphoramidites: Effects of the Metal Ion in the Matrix and Applicability on FABMS. Chemical and Pharmaceutical Bulletin, 53(10), 1299-1303. Available from: [Link]

  • Pourshahian, S., & Gryaznov, S. (2019). Sequencing of Phosphoramidate Oligonucleotides by Acid Hydrolysis and Mass Spectrometry. ResearchGate. Available from: [Link]

  • Wang, G., et al. (2021). Tissue-Specific Proteomics Analysis of Anti-COVID-19 Nucleoside and Nucleotide Prodrug-Activating Enzymes Provides Insights into the Optimization of Prodrug Design and Pharmacotherapy Strategy. ACS Pharmacology & Translational Science, 4(2), 933-943. Available from: [Link]

  • Browning, M., et al. (2010). Simultaneous bioanalysis of a phosphate prodrug and its parent compound using a multiplexed LC-MS method. Bioanalysis, 2(11), 1825-1834. Available from: [Link]

  • Guo, X., Song, Q., & Chen, Y. (2008). Negative ion electrospray ionization mass spectrometry of nucleoside phosphoramidate monoesters: Elucidation of novel rearrangement mechanisms by multistage mass spectrometry incorporating in-source deuterium labelling. ResearchGate. Available from: [Link]_

  • BenchChem. (2025).
  • Mohammed, S., & Heck, A. J. R. (2015). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Chemical Reviews, 115(22), 12645-12663. Available from: [Link]

  • Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Waters Application Note. Available from: [Link]

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A Researcher's Guide to Phosphoramidate-Based Prodrugs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the challenge of delivering charged nucleotide analogues across the cell membrane is a significant hurdle. The phosphoramidate prodrug strategy, particularly the ProTide (Pro-nucleotide) approach, has emerged as a highly successful solution, leading to the approval of transformative antiviral therapies.[1][2] This guide provides an in-depth comparison of the efficacy of different phosphoramidate-based prodrugs, grounded in experimental data and the causal logic behind evaluation methodologies.

The Phosphoramidate Advantage: Bypassing the Rate-Limiting Step

Nucleoside analogues, the backbone of many antiviral and anticancer therapies, require intracellular phosphorylation to their active triphosphate form to exert their therapeutic effect.[3] The initial phosphorylation to the monophosphate is often the rate-limiting step and a common mechanism of drug resistance.[3][4]

Phosphoramidate prodrugs are designed to circumvent this bottleneck. By masking the negatively charged phosphate group with an aryloxy moiety and an amino acid ester, the molecule becomes a neutral, more lipophilic entity capable of passively diffusing across the cell membrane.[5][6] Once inside the cell, a specific, enzyme-driven activation cascade releases the nucleoside monophosphate, which is then readily converted to the active triphosphate.[5][7]

The Intracellular Activation Pathway

The activation of phosphoramidate prodrugs is a two-step enzymatic process that is critical to their design and efficacy.[1]

  • Ester Hydrolysis: The process is initiated by the cleavage of the amino acid ester bond, a reaction catalyzed by cellular esterases like Cathepsin A (CatA) or Carboxylesterase 1 (CES1).[8][9][10] This step removes the ester group, leaving a free carboxylate.

  • P-N Bond Cleavage: The resulting intermediate undergoes cleavage of the P-N bond, catalyzed by a phosphoramidase enzyme, most notably the Histidine Triad Nucleotide-Binding Protein 1 (HINT1).[3][11] This releases the nucleoside 5'-monophosphate, which then enters the nucleotide kinase pathway for subsequent phosphorylation to the active triphosphate species.[3][12]

This elegant mechanism ensures that the active compound is generated at the site of action, within the target cell.

G cluster_outside Extracellular Space cluster_inside Intracellular Space Prodrug_ext Phosphoramidate Prodrug (Lipophilic, Neutral) Prodrug_int Phosphoramidate Prodrug Prodrug_ext->Prodrug_int Passive Diffusion Intermediate Carboxylate Intermediate Prodrug_int->Intermediate Step 1: Ester Hydrolysis (Cathepsin A / CES1) NMP Nucleoside Monophosphate (NMP) Intermediate->NMP Step 2: P-N Cleavage (HINT1) NDP Nucleoside Diphosphate (NDP) NMP->NDP Cellular Kinases NTP Active Nucleoside Triphosphate (NTP) NDP->NTP Cellular Kinases Target Viral Polymerase / Other Target NTP->Target Inhibition of Replication

Caption: Intracellular activation pathway of phosphoramidate prodrugs.

Key Parameters for Efficacy Comparison

To objectively compare different phosphoramidate prodrugs, a multifactorial assessment is required. The following parameters are critical, and the choice of experimental assays is dictated by the need to simulate physiological conditions and predict in vivo performance.

  • Chemical and Enzymatic Stability: A prodrug must be stable enough to reach its target cells intact but labile enough to be activated efficiently once inside. Stability is assessed in various media.[13][14]

    • Rationale: Testing in acidic buffers (e.g., pH 2.0) mimics the gastric environment, while neutral buffers (pH 7.4) simulate blood and intestinal conditions.[13] Stability in human plasma or serum is crucial for predicting the prodrug's half-life in circulation, as premature degradation can lead to off-target effects and reduced efficacy.[15][16]

  • Cell Permeability: The ability to cross the cell membrane is the primary reason for employing a prodrug strategy.

    • Rationale: Caco-2 cell monolayers are a standard in vitro model for predicting human intestinal absorption of orally administered drugs.[14] High permeability in this assay is a strong indicator of good oral bioavailability.

  • Intracellular Activation Rate: The efficiency of the two-step enzymatic conversion determines the concentration of the active drug that can be achieved within the cell.

    • Rationale: Measuring the formation of the monophosphate and triphosphate metabolites over time in target cells (e.g., hepatocytes for HCV drugs, lymphocytes for HIV drugs, or lung epithelial cells for respiratory virus drugs) provides a direct measure of activation efficiency.[17][18] This is often performed using LC-MS/MS for sensitive and specific quantification.

  • Therapeutic Potency & Selectivity: The ultimate measure of efficacy is the prodrug's ability to inhibit its target (e.g., a virus) at low concentrations without harming the host cells.

    • Rationale: In vitro antiviral activity is typically measured by determining the EC50 (50% effective concentration) in relevant cell culture models.[17] Cytotoxicity is assessed by measuring the CC50 (50% cytotoxic concentration). The ratio of these two values (CC50/EC50) gives the Selectivity Index (SI), a critical measure of the drug's therapeutic window.

Comparative Analysis: Case Studies

The power of the ProTide strategy is best illustrated through examples where it has converted poorly active nucleosides into potent drugs or significantly improved the profile of existing ones.

Case Study 1: Sofosbuvir (Hepatitis C)

The parent nucleoside of sofosbuvir, PSI-6206, is inactive against HCV because it is a poor substrate for the cellular kinases that perform the first phosphorylation.[4] The phosphoramidate prodrug approach was essential for its activity.

CompoundParent Nucleoside (PSI-6206)Sofosbuvir (PSI-7977)
Structure Uridine Nucleoside AnaloguePhenylalanyl Phosphoramidate of PSI-6206
HCV Replicon EC₅₀ > 100 µM[4]0.09 µM[19]
Key Advantage -Bypasses inefficient first phosphorylation step, delivering the monophosphate directly into hepatocytes.[4]

Sofosbuvir's design is a prime example of rational prodrug development. It is rapidly absorbed and metabolized in the liver, the site of HCV infection, leading to high concentrations of the active triphosphate form.[9][19]

Case Study 2: Remdesivir (Antiviral)

Remdesivir is a prodrug of a 1'-cyano-substituted adenosine C-nucleoside analogue, GS-441524. The ProTide moiety was critical for enabling efficient delivery into target cells, particularly lung cells for respiratory viruses.[17] Studies comparing Remdesivir (the prodrug) to its parent nucleoside demonstrate a dramatic increase in potency across various cell types.

VirusCell TypeEC₅₀ of Parent (GS-441524)EC₅₀ of Prodrug (Remdesivir)Fold Improvement
RSV HEp-21.9 µM0.07 µM~27x
SARS-CoV-2 Vero E60.78 µM0.01 µM~78x
SARS-CoV-2 HAE (Human Airway Epithelial)1.8 µM0.009 µM~200x

(Data compiled from reference[17])

The enhanced potency of Remdesivir is directly attributed to the phosphoramidate prodrug's ability to generate higher intracellular levels of the active triphosphate metabolite compared to the parent nucleoside.[17] This is especially important in tissues like the lungs, where efficient drug delivery can be challenging.[17][20]

Case Study 3: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

This comparison is unique as it involves two different prodrug strategies for the same parent phosphonate, tenofovir. TDF is an acyclic diester prodrug, while TAF is a phosphoramidate (ProTide).

ParameterTDF (Acyclic Diester Prodrug)TAF (Phosphoramidate Prodrug)
Activation Site Primarily in plasmaPrimarily intracellularly in target cells (lymphocytes, hepatocytes)[21][22]
Plasma Stability Lower (rapidly converted to tenofovir in plasma)Higher (more stable in plasma, allowing delivery to target cells)[21]
Required Dose (HIV) 300 mg25 mg
Plasma Tenofovir Levels High90% lower than TDF
Intracellular Tenofovir-DP Levels Lower~5-fold higher in PBMCs
Clinical Implication Higher rates of renal and bone density side effects due to high circulating tenofovir levels.Improved renal and bone safety profile due to lower systemic exposure to tenofovir.[21]

(Data compiled from reference[21])

The comparison between TDF and TAF clearly demonstrates the superiority of the phosphoramidate strategy. TAF's greater plasma stability and targeted intracellular activation lead to a much more efficient delivery of the active drug to target cells, allowing for a significant dose reduction and an improved safety profile.[21]

Experimental Protocols for Efficacy Evaluation

The following section provides standardized, step-by-step methodologies for key experiments used to evaluate and compare phosphoramidate prodrugs.

G cluster_workflow Prodrug Evaluation Workflow cluster_invitro In Vitro Characterization cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies (Animal Model) start Synthesized Prodrug Candidate Stability Stability Assays (pH, Plasma, Microsomes) start->Stability Permeability Permeability Assay (e.g., Caco-2) start->Permeability Potency Potency Assay (EC₅₀ vs. Target) Stability->Potency Permeability->Potency Metabolism Intracellular Metabolism Assay (LC-MS/MS) Metabolism->Potency SI Calculate Selectivity Index (SI) Potency->SI Toxicity Cytotoxicity Assay (CC₅₀) Toxicity->SI PK Pharmacokinetics (PK) (AUC, Cmax, T½) SI->PK Promising Candidate Efficacy Therapeutic Efficacy PK->Efficacy end Lead Candidate Selection Efficacy->end

Caption: A generalized workflow for the evaluation of phosphoramidate prodrugs.

Protocol 1: Plasma Stability Assay

Objective: To determine the half-life (t½) of a phosphoramidate prodrug in human plasma.

  • Preparation: Thaw pooled human plasma at 37°C. Prepare a stock solution of the test prodrug (e.g., 10 mM in DMSO).

  • Incubation: Spike the prodrug into pre-warmed plasma to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid protein precipitation.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a 3-4 fold excess of ice-cold acetonitrile, typically containing an internal standard for analytical quantification.

  • Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent prodrug using a validated LC-MS/MS method.

  • Calculation: Plot the natural log of the prodrug concentration versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

  • Self-Validation: Run a control sample in heat-inactivated plasma to ensure degradation is enzymatic. A stable compound (e.g., a known drug with high plasma stability) should also be run as a positive control for the assay conditions.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a prodrug and predict its oral absorption.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ inserts) for 21-25 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values within the established range for the laboratory. Also, measure the permeability of a low-permeability marker (e.g., Lucifer yellow) to confirm tight junction integrity.

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for both the apical (AP) and basolateral (BL) chambers.

  • Permeability Measurement (A to B):

    • Add the test prodrug (at a concentration of e.g., 10 µM) to the apical (AP) chamber (representing the intestinal lumen).

    • Add fresh buffer to the basolateral (BL) chamber (representing the bloodstream).

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL chamber and replace with fresh buffer. Also, take a sample from the AP chamber at the beginning and end of the experiment.

  • Permeability Measurement (B to A): Conduct the experiment in reverse (dosing in the BL chamber and sampling from the AP chamber) to determine the efflux ratio. This is critical for identifying if the compound is a substrate of efflux transporters like P-glycoprotein.

  • Analysis: Quantify the concentration of the prodrug in all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Interpretation: High Papp values (>10 x 10⁻⁶ cm/s) are typically indicative of good absorption. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

Conclusion and Future Perspectives

The phosphoramidate prodrug strategy is a clinically validated and powerful tool in drug discovery, enabling the effective delivery of nucleotide-based therapeutics.[7][23] The comparative success of molecules like Sofosbuvir and Tenofovir Alafenamide underscores the importance of this approach.[4][21] Efficacy is not determined by a single factor but by a carefully optimized balance of stability, permeability, and efficient intracellular activation.

Future research will likely focus on expanding the ProTide concept to new therapeutic areas, such as oncology and immunology, and refining the promoieties to achieve even greater tissue specificity.[24][25] For drug development professionals, a thorough understanding of the comparative experimental methodologies outlined in this guide is essential for selecting and advancing phosphoramidate prodrug candidates with the highest probability of clinical success.

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A Comparative Guide to Cross-Reactivity Analysis of Phosphoramidate-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of phosphoramidate-based kinase inhibitors against traditional alternatives. We will explore the core methodologies for assessing inhibitor cross-reactivity, provide supporting experimental frameworks, and explain the causality behind these critical experimental choices.

Chapter 1: The Phosphoramidate Advantage in Kinase Inhibition

Protein kinases are essential mediators in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Small molecule kinase inhibitors have revolutionized treatment, but often face challenges like poor water solubility and limited bioavailability.[2][3] Phosphoramidate-based inhibitors, often utilizing ProTide (PROdrug + nucleoTIDE) technology, represent a sophisticated strategy to overcome these hurdles.[4][5]

This prodrug approach masks the negatively charged phosphate group of a nucleotide analogue, improving cell permeability.[4] Once inside the cell, intracellular enzymes like phosphoramidases cleave the masking groups, releasing the active monophosphate form of the inhibitor.[4] This strategy effectively bypasses the often rate-limiting first phosphorylation step required for the bioactivation of many nucleoside analogues and can help overcome common resistance mechanisms.[6][7][8] A notable example of this technology's success is seen in antiviral drugs like Sofosbuvir and Remdesivir, and it is now being increasingly applied to oncology with candidates like NUC-7738.[5][8][9][10]

However, like all kinase inhibitors, phosphoramidate-based agents must be rigorously profiled for cross-reactivity. The human kinome is vast, and unintended off-target interactions can lead to toxicity or confound experimental results.[11][12]

Chapter 2: The Kinome Challenge: Why Selectivity is Paramount

Achieving inhibitor selectivity is a significant challenge due to the conserved nature of the ATP-binding pocket across the kinome.[1][12] An inhibitor designed for one kinase may bind to dozens of others, a phenomenon known as polypharmacology.[1][13] This can be a double-edged sword; while sometimes beneficial, off-target activity is frequently linked to adverse effects.[14]

Therefore, a comprehensive cross-reactivity analysis is not merely a quality control step but a fundamental component of the drug discovery process. It allows for:

  • Identification of Potential Toxicities: Early detection of off-target binding to kinases involved in critical physiological processes.

  • Mechanism of Action (MoA) Deconvolution: Ensuring the observed cellular phenotype is a result of on-target inhibition, not a confounding off-target effect.[15][16]

  • Rational Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and potency.[11]

This guide will focus on three cornerstone methodologies for quantitatively assessing kinase inhibitor selectivity: Biochemical Profiling (KINOMEscan®), Cellular Target Engagement (CETSA®), and Activity-Based Kinome Profiling (KiNativ™).

Chapter 3: A Multi-Pronged Approach to Quantifying Cross-Reactivity

No single assay can fully capture the complexity of a compound's selectivity. A robust analysis integrates data from biochemical, cellular, and proteomic approaches to build a complete picture.

Biochemical Profiling: The Foundation (KINOMEscan®)

Biochemical assays are the workhorse for initial, broad selectivity profiling.[11] The KINOMEscan® platform is an industry-standard method that utilizes a competition binding assay to quantify interactions between an inhibitor and a panel of over 460 kinases.[17][18]

Principle of KINOMEscan®: The assay consists of three components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound.[17] If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase captured on the solid support is then measured using qPCR.[17] A key advantage is that this assay is ATP-independent, providing a true measure of the thermodynamic dissociation constant (Kd) rather than an IC50, which can be influenced by ATP concentration.[17][18]

Workflow for Kinome-Wide Selectivity Profiling

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Activity Profiling cluster_3 Data Synthesis & Interpretation A Test Compound (e.g., Phosphoramidate Inhibitor) B KINOMEscan® Assay (>460 Kinases) A->B C Primary Screen (% Inhibition @ 1µM) B->C D KdELECT (11-point dose response for significant hits) C->D E Treat Intact Cells with Compound D->E Informs selection of key targets for cellular validation M Selectivity Profile D->M F Cellular Thermal Shift Assay (CETSA®) E->F G Quantify Soluble Target Protein F->G H Validate On-Target & Key Off-Target Binding G->H I Treat Cell Lysate with Compound H->I Confirms targets for functional profiling H->M J KiNativ™ Assay (ATP-probe competition) I->J K LC-MS/MS Analysis J->K L Profile Inhibition of Active Kinases K->L L->M CETSA_Principle cluster_Control Control (No Inhibitor) cluster_Treated Treated (+ Inhibitor) P1 Native Protein Heat1 Heat (e.g., 55°C) P1->Heat1 Thermal Challenge P_denatured Denatured & Aggregated Protein Heat1->P_denatured Unfolds P_soluble Soluble Protein (Detected) Inhibitor Inhibitor Complex Stable Complex Inhibitor->Complex P2 Native Protein P2->Complex Binding Heat2 Heat (e.g., 55°C) Complex->Heat2 Thermal Challenge Heat2->P_soluble Resists Unfolding

Caption: CETSA® principle: Ligand binding stabilizes proteins against heat denaturation.

Active-Site Directed Profiling (KiNativ™)

KiNativ™ is a powerful chemoproteomic platform that measures the activity of kinases in their native state within a complex cell lysate. [19]It provides a functional readout of inhibitor activity by assessing how a compound competes with an ATP-based probe for binding to the active sites of kinases. [20][21] Principle of KiNativ™: The assay uses an irreversible, biotin-tagged ATP probe that covalently labels a conserved lysine in the active site of active kinases. [19][20]In a competitive experiment, the cell lysate is pre-incubated with a test inhibitor. If the inhibitor binds to a kinase, it blocks the ATP probe from labeling that kinase's active site. After labeling, the proteome is digested, and the biotin-tagged peptides are enriched and analyzed by LC-MS/MS. The degree of inhibition is quantified by comparing the abundance of the labeled peptide from the inhibitor-treated sample to a vehicle control. [19][21]This method is excellent for identifying functionally relevant off-targets. [19]

Chapter 4: Comparative Data Analysis

To illustrate the output of these analyses, consider the hypothetical data below for a new phosphoramidate inhibitor ("Phospho-Inhibitor A") compared to a traditional, non-prodrug small molecule inhibitor ("SMI-B"). Both are designed to target Kinase X.

Kinase TargetPhospho-Inhibitor A (Kd, nM)SMI-B (Kd, nM)Notes
Kinase X (On-Target) 5.2 8.1 Both compounds are potent against the primary target.
Kinase Y (Off-Target)35025SMI-B shows significant off-target activity.
Kinase Z (Off-Target)>10,000150Phospho-Inhibitor A is highly selective against Kinase Z.
Kinase Family M (3 kinases)>5,000100-500SMI-B shows family-wide off-target effects.
Kinase Family N (5 kinases)>10,000>10,000Both compounds are clean against this family.

Data is illustrative and derived from a KINOMEscan® KdELECT experiment.

Interpretation: In this hypothetical scenario, "Phospho-Inhibitor A" demonstrates a superior selectivity profile compared to "SMI-B". While both are effective against the intended target, SMI-B has potent off-target activity against Kinase Y and broader effects on Kinase Family M. Such a profile could lead to toxicity or misleading results in cellular assays. The phosphoramidate compound appears much "cleaner," making it a more reliable tool for specifically interrogating the function of Kinase X. This enhanced selectivity could be due to differences in how the active molecules are delivered and concentrated within the cell.

This biochemical data would then be validated using CETSA to confirm on-target engagement in cells and KiNativ™ to assess the functional impact on the active kinome. The results are often visualized on a kinome dendrogram, or "TREEspot," where red circles indicate inhibited kinases, with the size of the circle corresponding to binding affinity. [22]

Chapter 5: Detailed Experimental Protocols

Protocol: KINOMEscan® Kd Determination (KdELECT)

This protocol outlines the steps for determining the dissociation constant (Kd) for a compound against a panel of kinases.

  • Compound Preparation: Prepare an 11-point, 3-fold serial dilution of the test compound in 100% DMSO. The highest concentration is typically 100 µM. A DMSO-only sample serves as the vehicle control.

  • Assay Reaction:

    • Kinases, tagged with DNA, are prepared in a proprietary buffer.

    • An active-site directed ligand is immobilized on a solid support (e.g., streptavidin beads). [17] * The test compound dilutions are combined with the kinase and the immobilized ligand in microplates.

    • The reactions are incubated to allow binding to reach equilibrium.

  • Quantification:

    • The beads are washed to remove unbound kinase.

    • The amount of kinase bound to the beads is quantified by measuring the associated DNA tag via qPCR. [17]4. Data Analysis:

    • The amount of kinase captured is measured as a function of the test compound concentration.

    • A binding curve is generated, and the Kd is calculated using a standard dose-response model.

Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol describes a basic Western blot-based CETSA to validate target engagement in intact cells.

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentrations of the test compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C. This allows for cellular uptake and, for prodrugs, metabolic activation. [23]2. Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler with a gradient for 3 minutes across a range of temperatures (e.g., 40°C to 64°C), plus a 37°C control. [15]3. Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes). [15]4. Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the protein concentration of the target protein in each sample by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement. [24]

Conclusion

The cross-reactivity profiling of any kinase inhibitor is a critical, multi-step process. For phosphoramidate-based inhibitors, this analysis is essential not only for defining selectivity but also for validating the entire prodrug concept—from cell entry and activation to target engagement. By integrating robust biochemical profiling with physiologically relevant cellular assays, researchers can make informed decisions, minimize the risk of off-target effects, and develop more precise and effective chemical probes and therapeutics. The methodologies described herein provide a validated framework for achieving this comprehensive characterization.

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A Researcher's Guide to Phosphorylation: Benchmarking New Agents Against Diphenyl Phenylphosphoramidate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the precise installation of a phosphate group onto a molecule—a process known as phosphorylation—is a cornerstone of innovation. This post-translational modification governs a vast array of cellular processes, making the agents that facilitate it indispensable tools in the synthesis of novel therapeutics, including kinase inhibitors and pronucleotides. For decades, diphenyl phenylphosphoramidate has served as a reliable, albeit sometimes harsh, workhorse in the chemist's toolbox. However, the relentless pursuit of efficiency, selectivity, and milder reaction conditions has spurred the development of a new generation of phosphorylating agents.

This guide provides an in-depth comparison of these modern alternatives—phosphoramidites, H-phosphonates, and the emerging class of oxyonium phosphobetaines—benchmarked against the established performance of this compound. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and present comparative data to empower researchers in selecting the optimal agent for their specific synthetic challenge.

The Benchmark: Understanding this compound

This compound, often used in the form of its chloro-derivative, diphenylchlorophosphate, is a P(V) phosphorylating agent that has been widely employed due to its commercial availability and potent reactivity.[1] It directly installs the phosphate group in its final oxidation state, circumventing the need for a separate oxidation step that is characteristic of P(III) reagents.

However, its utility is often tempered by its limitations. The reaction conditions can be harsh, often requiring strong bases and strictly anhydrous environments, which can be detrimental to sensitive substrates.[2] Furthermore, its high reactivity can sometimes lead to a lack of selectivity and the formation of undesired side products, complicating purification efforts.[2]

Modern Alternatives: A New Era of Phosphorylation Chemistry

The quest for more refined phosphorylation methods has led to the development of several classes of reagents, each with its own distinct advantages and mechanistic pathways.

Phosphoramidites: The Gold Standard of Efficiency

Phosphoramidite chemistry has become the cornerstone of modern oligonucleotide synthesis, a testament to its high coupling efficiency and amenability to automation.[3][4] These P(III) reagents react with hydroxyl groups in the presence of an activator, like tetrazole, to form a phosphite triester linkage, which is subsequently oxidized to the stable phosphate triester.

The primary advantage of phosphoramidites lies in their exceptional coupling efficiency, often exceeding 99%.[3] This high efficiency is crucial for the stepwise synthesis of long oligonucleotides. However, phosphoramidites are notoriously sensitive to moisture and require strictly anhydrous conditions and inert atmospheres.[5] The multi-step nature of the process (coupling, oxidation, and deprotection) also adds to the complexity of the workflow.[3]

H-Phosphonates: Stability and Atom Economy

H-phosphonate chemistry offers a valuable alternative to the phosphoramidite approach, prized for its stability and atom-economical nature.[5][6] Unlike phosphoramidites, H-phosphonate synthons are stable and can be handled in air. The coupling reaction is typically activated by a condensing agent, such as pivaloyl chloride. A key advantage is that the oxidation step can be performed once at the end of the entire synthesis, rather than after each coupling cycle.[5]

While more stable and less prone to side reactions than phosphoramidites, H-phosphonates generally exhibit slower coupling kinetics.[1] However, for the synthesis of RNA and other sensitive molecules, the milder conditions and reduced number of manipulations can be highly advantageous.[5]

Oxyonium Phosphobetaines: A Novel Frontier of High-Yield Phosphorylation

A more recent addition to the phosphorylating agent arsenal is the class of oxyonium phosphobetaines. These unique zwitterionic intermediates are formed from the reaction of H-phosphonate esters with N-oxides and have demonstrated remarkable efficiency in nucleoside phosphorylation.[7][8][9]

The key advantage of oxyonium phosphobetaines is their ability to achieve very high to quantitative yields (70-96% for most nucleosides) in a one-pot, three-step procedure.[7] This method is versatile and can be applied to both 3'- and 5'-hydroxyl groups of nucleosides. While still an emerging technology, the preliminary data suggests that oxyonium phosphobetaines hold significant promise for efficient and high-yield phosphorylation reactions.[7][8][9]

Head-to-Head Comparison: Performance at a Glance

To facilitate the selection of the most appropriate phosphorylating agent, the following table summarizes the key performance indicators for each of the discussed reagents.

FeatureThis compoundPhosphoramiditesH-PhosphonatesOxyonium Phosphobetaines
Reagent Type P(V)P(III)P(III)P(V) intermediate
Reaction Steps 1 (Direct Phosphorylation)3 (Coupling, Oxidation, Deprotection)3 (Coupling, Oxidation, Deprotection)1 (One-pot, multi-step)
Typical Yield Moderate to HighVery High (>99% coupling)HighVery High to Quantitative (70-96%)
Reaction Conditions Often Harsh (strong base, anhydrous)Mild (activator, anhydrous)Mild (condensing agent)Mild
Reagent Stability Moisture-sensitiveHighly moisture-sensitiveStableFormed in situ
Selectivity ModerateHighHighHigh
Key Advantage Readily available, directHigh efficiency, automatableStable reagents, single oxidationHigh yields, one-pot procedure
Key Disadvantage Harsh conditions, side reactionsMoisture sensitivity, multi-stepSlower kineticsNewer methodology

Mechanistic Insights: Visualizing the Phosphorylation Pathways

Understanding the underlying mechanisms of these phosphorylating agents is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

This compound Mechanism

Caption: The direct phosphorylation of an alcohol by diphenylchlorophosphate proceeds via a nucleophilic attack of the hydroxyl group on the electrophilic phosphorus center, with the displacement of the chloride leaving group.

G cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) Phos R-O-P(O)(OPh)₂ ROH->Phos Nucleophilic Attack DPP Diphenylchlorophosphate DPP->Phos HCl HCl DPP->HCl

Phosphoramidite Mechanism

Caption: The phosphoramidite method involves activation, coupling to form a P(III) intermediate, and subsequent oxidation to the stable P(V) phosphate.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amidite Phosphoramidite PIII Phosphite Triester Amidite->PIII Activation & Coupling ROH R-OH ROH->PIII Activator Activator (e.g., Tetrazole) Activator->Amidite PV Phosphate Triester PIII->PV Oxidation

H-Phosphonate Mechanism

Caption: H-phosphonate chemistry involves the activation of the H-phosphonate monoester, followed by coupling with an alcohol and a final oxidation step.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products HPhos H-Phosphonate HPhosDiester H-Phosphonate Diester HPhos->HPhosDiester Activation & Coupling ROH R-OH ROH->HPhosDiester Activator Condensing Agent Activator->HPhos Phosphate Phosphate Diester HPhosDiester->Phosphate Oxidation

Oxyonium Phosphobetaine Mechanism

Caption: The oxyonium phosphobetaine pathway proceeds through the formation of a zwitterionic intermediate which then readily phosphorylates the target alcohol.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products HPhosEster H-Phosphonate Ester Betaine Oxyonium Phosphobetaine HPhosEster->Betaine Formation NOxide N-Oxide NOxide->Betaine ROH R-OH Phosphate Phosphate Ester ROH->Phosphate Betaine->Phosphate Phosphorylation

Experimental Protocols: A Practical Guide to Phosphorylation

The following protocols provide a starting point for performing phosphorylation reactions with each of the discussed agents. It is essential to adapt these protocols to the specific substrate and scale of the reaction.

Protocol 1: Phosphorylation using Diphenylchlorophosphate

Materials:

  • Substrate with a hydroxyl group (1 mmol)

  • Diphenylchlorophosphate (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Dry all glassware thoroughly in an oven and cool under a stream of inert gas.

  • Dissolve the substrate (1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diphenylchlorophosphate (1.2 mmol) in anhydrous DCM (5 mL) to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phosphorylation using the Phosphoramidite Method

Materials:

  • Substrate with a hydroxyl group attached to a solid support (e.g., CPG)

  • Nucleoside phosphoramidite (10 equivalents)

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Oxidizing solution (e.g., 0.1 M Iodine in THF/Pyridine/Water)

  • Capping solution (e.g., Acetic Anhydride and N-Methylimidazole)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)

  • Anhydrous acetonitrile

  • Automated DNA synthesizer or manual synthesis apparatus

Procedure (Single Coupling Cycle):

  • Deblocking: Treat the solid support with the deblocking solution to remove the 5'-DMT protecting group, exposing the free hydroxyl group. Wash thoroughly with anhydrous acetonitrile.[4]

  • Coupling: Deliver the phosphoramidite and activator solution to the solid support and allow to react for the recommended time (typically 1-5 minutes).[3][4]

  • Capping: Treat the support with the capping solution to acetylate any unreacted hydroxyl groups, preventing the formation of deletion mutants. Wash with anhydrous acetonitrile.[3]

  • Oxidation: Treat the support with the oxidizing solution to convert the unstable phosphite triester to a stable phosphate triester. Wash thoroughly with anhydrous acetonitrile.[3][4]

  • Repeat the cycle for the desired number of additions.

Protocol 3: Phosphorylation using the H-Phosphonate Method

Materials:

  • Nucleoside H-phosphonate (1.5 equivalents)

  • Substrate with a hydroxyl group (1 equivalent)

  • Pivaloyl chloride (2 equivalents)

  • Anhydrous pyridine

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • Co-evaporate the substrate and nucleoside H-phosphonate with anhydrous pyridine to remove residual water.

  • Dissolve the dried reactants in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add pivaloyl chloride and stir the reaction at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by HPLC or ³¹P NMR.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent and purify by column chromatography.

  • Perform a final oxidation step (e.g., with iodine/water) to convert the H-phosphonate diester to the phosphate diester.[5]

Protocol 4: Phosphorylation using Oxyonium Phosphobetaines

Materials:

  • Protected nucleoside (0.5 mmol)

  • Diphenyl H-phosphonate (DPP) (2.5 equivalents)

  • N-methylmorpholine N-oxide (NMMO) (6 equivalents)

  • Anhydrous DMF/Pyridine (7:3 v/v)

  • Activated 4 Å molecular sieves

  • Triethylamine

  • Trimethylsilyl chloride (TMSCl)

  • Methanol

Procedure:

  • Thoroughly dry the protected nucleoside and NMMO under vacuum.

  • Dissolve the nucleoside in the anhydrous DMF/pyridine solvent system, add molecular sieves, followed by DPP. Stir for 15-20 minutes.[7][8]

  • In a separate flask, dissolve the NMMO in the same solvent system at 40 °C with molecular sieves.

  • Add the NMMO solution to the nucleoside/DPP mixture and leave for 10 minutes.[7][8]

  • Store the reaction mixture at -18 °C overnight to precipitate the oxyonium phosphobetaine.

  • Remove the supernatant by decantation.

  • To the residue, add triethylamine and then TMSCl and stir for 5 minutes.

  • Quench the reaction with an excess of methanol and concentrate.

  • Partition the residue between water and DCM, extract the aqueous phase with DCM, and combine the organic layers.

  • Evaporate the solvent and purify the product by silica gel chromatography.[7][8]

Analytical Methodologies for Benchmarking

Accurate and reliable analytical methods are paramount for benchmarking the performance of phosphorylating agents. High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for monitoring the progress of phosphorylation reactions and quantifying the yield of the desired product. Reversed-phase HPLC is commonly employed, where the phosphorylated product will typically have a different retention time than the unphosphorylated starting material.[10][11]

General HPLC Protocol:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M triethylammonium acetate, pH 7.0) and an organic solvent (e.g., acetonitrile).

  • Detection: UV-Vis detector set to the appropriate wavelength for the substrate and product.

  • Analysis: Inject small aliquots of the reaction mixture at various time points to monitor the disappearance of the starting material and the appearance of the product peak. The peak areas can be used to calculate the reaction conversion and yield. It is important to note that phosphorylated peptides may have shorter or longer retention times than their unphosphorylated counterparts depending on the specific peptide sequence and the mobile phase conditions.[10][11]

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly specific and quantitative technique for analyzing phosphorus-containing compounds. Since the ³¹P nucleus is 100% abundant and has a spin of ½, it provides sharp signals with a wide chemical shift range, allowing for the clear differentiation of various phosphorus species.[12][13]

General ³¹P NMR Protocol:

  • Sample Preparation: Dissolve a representative sample of the reaction mixture in a suitable deuterated solvent.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: The chemical shifts of the signals will indicate the different phosphorus environments present in the sample. For example, phosphoramidites typically resonate in the range of 140-150 ppm, while H-phosphonates appear around 0-10 ppm, and phosphate esters are found in the range of 0 to -20 ppm.[14] The integration of the peaks can be used to determine the relative concentrations of the starting material, intermediates, and final product, providing a quantitative measure of the reaction's progress and efficiency.[12][13]

Conclusion and Future Outlook

While this compound remains a useful reagent for certain applications, the development of modern phosphorylating agents has provided researchers with a broader and more versatile toolkit. Phosphoramidites offer unparalleled efficiency for automated synthesis, H-phosphonates provide a stable and milder alternative, and the emerging oxyonium phosphobetaines show great promise for high-yield, one-pot phosphorylations.

The choice of the optimal phosphorylating agent will always be context-dependent, guided by the nature of the substrate, the desired scale of the reaction, and the available resources. By understanding the mechanistic underpinnings and practical considerations of each of these agents, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes. The continued innovation in this field promises even more selective, robust, and environmentally friendly methods for this critical chemical transformation in the years to come.

References

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules. 2020;25(16):3684. [Link]

  • Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry. 2013;55(1):1.15.1-1.15.22. [Link]

  • Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]

  • A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. BioTechnologia. 2023;104(1):93-98. [Link]

  • Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. Current Organic Chemistry. 2014;18(21):2764-2795. [Link]

  • Selectivity of aliphatic alcohols by host–guest chemistry. CrystEngComm. 2019;21(34):5067-5073. [Link]

  • Protocol for phospho-SrcKD: rPTPεD1 complex preparation and BLI binding assays to demonstrate their exosite interface. STAR Protocols. 2024;5(3):103046. [Link]

  • Measure Kinetic Parameters of Phosphorylation Reactions. Patsnap. [Link]

  • Retention Order Reversal of Phosphorylated and Unphosphorylated Peptides in Reversed-Phase LC/MS. Analytical Chemistry. 2018;90(19):11486-11493. [Link]

  • A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. BioTechnologia. 2023;104(1):93-98. [Link]

  • An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. Letters in Organic Chemistry. 2012;9(1):65-69. [Link]

  • The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. [Link]

  • A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. ResearchGate. [Link]

  • The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. Catalysts. 2021;11(1):109. [Link]

  • HPLC retention times and the found and calculated masses of prepared DNA sequences S1 to S7. ResearchGate. [Link]

  • Phosphorus-31 Nuclear Magnetic Resonance Chemical Shifts of Phosphorus Compounds. Journal of Chemical & Engineering Data. 2016;61(5):1911-1915. [Link]

  • A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. PubMed. 2023;104(1):93-98. [Link]

  • 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. ResearchGate. [Link]

  • Dopamine-Induced Tau Modification Prevents Pathological Phosphorylation and Generates a Distinct Fibril Polymorph. Journal of the American Chemical Society. 2024;146(2):1365-1375. [Link]

  • HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath. Agilent. [Link]

  • Synthetic Approaches to Protein Phosphorylation. Current Protocols in Chemical Biology. 2015;7(3):155-174. [Link]

  • STUDIES ON TRANSFORMATIONS OF H-PHOSPHONATES INTO DNA ANALOGUES CONTAINING P-S OR P-C BONDS. Diva-portal.org. [Link]

  • Novel Mass Spectrometric Method for Phosphorylation Quantification Using Cerium Oxide Nanoparticles and Tandem Mass Tags. Journal of the American Society for Mass Spectrometry. 2016;27(7):1194-1203. [Link]

  • Protocol for phospho-SrcKD: rPTPεD1 complex preparation and BLI binding assays to demonstrate their exosite interface. PubMed. 2024;5(3):103046. [Link]

  • On-demand synthesis of phosphoramidites. Nature Communications. 2021;12(1):2866. [Link]

  • Key reaction components affect the kinetics and performance robustness of cell-free protein synthesis reactions. Communications Biology. 2022;5(1):153. [Link]

  • The Chemical Biology of Protein Phosphorylation. Annual Review of Biochemistry. 2009;78:363-394. [Link]

  • Targeted Identification of Phosphorylated Peptides by Off-Line HPLC-MALDI-MS/MS Using LC Retention Time Prediction. Journal of Proteome Research. 2007;6(2):773-780. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • Phosphopeptide elution times in reversed-phase liquid chromatography. Journal of Chromatography A. 2005;1093(1-2):111-122. [Link]

  • What Is Phosphorylation As It Occurs In Chemical Reactions? Chemistry For Everyone. [Link]

  • Sci-Hub. [Link]

  • The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. Molecules. 2021;26(11):3198. [Link]

  • 31 Phosphorus NMR. University of Warwick. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diphenyl Phenylphosphoramidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of diphenyl phenylphosphoramidate (CAS No. 2015-56-7). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere procedural lists to offer a deep, scientifically-grounded framework for managing this compound, ensuring the protection of personnel and the environment.

Foundational Knowledge: Understanding the Compound

This compound belongs to the broad class of organophosphorus compounds known as phosphoramidates. These molecules are characterized by a phosphorus-nitrogen (P-N) bond. While invaluable in various synthetic applications, including medicinal chemistry and materials science, their unique chemical properties necessitate a thorough understanding for safe management.[1][2]

The key to its proper disposal lies in understanding its reactivity. The P-N bond in many phosphoramidates is known to be hydrolytically degradable under acidic conditions.[1] Furthermore, thermal decomposition studies show that at elevated temperatures (200-350°C), diphenyl phosphoramidate breaks down, liberating ammonia and phenol to form polyphosphates.[3] These characteristics are the basis for the disposal methods outlined below.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of this compound, it is critical to recognize its associated hazards. This compound is classified with specific risks that mandate strict adherence to safety protocols.

Summary of Hazards

Hazard ClassificationCategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5][6]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[4][5][6]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[4][5]
Acute toxicity, oralCategory 4Harmful if swallowed.[7][8]
Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind PPE selection is to create an impermeable barrier between you and the chemical, preventing exposure through all potential routes.

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 standards.[4] This is non-negotiable to prevent serious eye irritation from dust or splashes.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

  • Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory to prevent skin contact.[4]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols, which can cause respiratory irritation.[4][5]

The Disposal Decision Workflow

The choice of disposal method depends on the quantity of waste and the resources available in your facility. This workflow provides a logical pathway for making a safe and compliant decision.

DisposalWorkflow start This compound Waste Generated decision_quantity Assess Quantity of Waste start->decision_quantity small_quant Small Quantity (< 5g) decision_quantity->small_quant Small large_quant Large Quantity (> 5g or Bulk) decision_quantity->large_quant Large decision_facilities In-House Decontamination Facilities Available? small_quant->decision_facilities contractor Dispose via Licensed Hazardous Waste Contractor (See Protocol 5.1) large_quant->contractor hydrolysis Proceed with Acidic Hydrolysis (See Protocol 5.2) decision_facilities->hydrolysis Yes decision_facilities->contractor No end Waste Disposed Compliantly hydrolysis->end contractor->end spill_materials Contaminated Materials (PPE, Absorbents) spill_materials->contractor

Caption: Disposal decision workflow for this compound.

Core Principles of Disposal: A Self-Validating System

  • Do Not Discharge to Drains: This is the most critical rule. Organophosphorus compounds can be toxic to aquatic life, and their environmental fate is not always fully understood.[4][9] Disposing of this chemical down the drain is a direct violation of responsible laboratory practice.

  • Segregate Waste Streams: Never mix this compound waste with other chemical waste unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[10] Incompatible mixtures can lead to dangerous reactions.

  • Use Designated, Labeled Containers: All waste must be collected in robust, leak-proof containers that are clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[10][11]

Step-by-Step Disposal Protocols

Protocol 5.1: Disposal via Licensed Contractor (Primary Recommended Method)

This method is the safest and most compliant option for any quantity of waste, from residual amounts to bulk containers. It transfers the responsibility of final destruction to a facility equipped for handling such chemicals.

  • Containerization: Collect all waste, including contaminated solids (e.g., weigh paper, gloves, absorbent pads from spills) and unused product, in a designated, compatible, and sealable hazardous waste container.

  • Labeling: Affix a hazardous waste label to the container immediately. Fill it out completely with the chemical name ("this compound"), concentration (if in solution), and accumulation start date.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area. Ensure it is segregated from incompatible materials.

  • Pickup: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

Protocol 5.2: Chemical Decontamination via Acidic Hydrolysis (Small Quantities Only)

This protocol is designed for the decontamination of very small quantities (<5g) of this compound by trained personnel in a controlled laboratory setting. The scientific basis for this method is the acid-catalyzed cleavage of the P-N bond, which degrades the parent compound into less hazardous phosphate and amine components.[1]

CAUTION: This procedure must be performed in a certified chemical fume hood.

  • Preparation: In a suitably sized round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in a water-miscible solvent like dioxane or tetrahydrofuran to ensure homogeneity.[12]

  • Hydrolysis: Slowly and with constant stirring, add a dilute solution of a strong acid, such as 1.5 M hydrochloric acid (HCl).[12] The reaction should be allowed to proceed for several hours (e.g., 3-6 hours) to ensure complete degradation. Gentle heating may be required to facilitate the reaction, but this should be approached with caution.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is between 6 and 8. Monitor the pH using indicator strips.

  • Final Disposal: The resulting neutralized aqueous solution contains salts, phenol, and aniline derivatives. While less hazardous than the parent compound, it must still be disposed of as hazardous aqueous waste. Collect the solution in a labeled waste container and manage it according to Protocol 5.1.

Protocol 5.3: High-Temperature Incineration

Incineration is the most effective method for the complete destruction of organophosphorus compounds.[13][14] However, this process must be conducted in a specialized, high-temperature incinerator equipped with scrubbers to handle hazardous combustion products like phenol and ammonia.[3] This is not a procedure to be performed in a laboratory. When you send your waste to a licensed contractor, incineration is often the final disposal method they will employ.

Emergency Procedures for Spills

Accidents happen. A swift, correct response is critical to mitigating risk.

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.

  • Contain and Absorb: For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[4] Avoid creating dust. For liquid spills, cover with a non-combustible absorbent material like sand, vermiculite, or earth.[11]

  • Collect and Label: Scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.

References

  • Diphenyl N-phenylphosphoramidate | C18H16NO3P | CID 19708 . PubChem, National Institutes of Health. [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC . (2020). National Center for Biotechnology Information. [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates . (2020). MDPI. [Link]

  • Thermal Decomposition and Mass Spectra of Phosphoramidate Esters . (2000). Oxford Academic. [Link]

  • Presence of diphenyl phosphate and aryl-phosphate flame retardants in indoor dust from different microenvironments in Spain and the Netherlands and estimation of human exposure . (2017). PubMed. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . (1975). U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific . (2026). Thermo Fisher Scientific. [Link]

  • Life Cycle Exposure to Environmentally Relevant Concentrations of Diphenyl Phosphate (DPhP) Inhibits Growth and Energy Metabolism of Zebrafish in a Sex-Specific Manner . (2021). PubMed. [Link]

  • Disposal of Pesticides . U.S. Environmental Protection Agency. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC . (2022). National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diphenyl phenylphosphoramidate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals working with Diphenyl phenylphosphoramidate. Moving beyond a simple checklist, this guide explains the causality behind each recommendation, ensuring a deep understanding of the safety protocols necessary to mitigate risks associated with this chemical.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the inherent risks of a chemical is the critical first step in establishing a robust safety plan. This compound, a solid crystalline organophosphorus compound, presents several hazards that directly inform our PPE strategy.[1] Its primary routes of exposure and associated health effects necessitate a multi-faceted protective approach.

The primary hazards are officially classified and dictate the minimum level of protection required.[1][2]

Hazard ClassificationGHS CategoryPotential EffectSource
Skin Corrosion/Irritation Category 2Causes skin irritation upon contact.[1][2]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][2]
Acute Toxicity (Oral) Category 4Harmful if swallowed.[3]

The causality is clear: because the compound is a known skin and eye irritant, direct contact must be prevented with appropriate gloves and eye protection.[2] Because it is a respiratory irritant, particularly as a fine powder, inhalation of dust must be controlled through engineering controls and, where necessary, respiratory protection.[1]

The Core PPE Ensemble: A Head-to-Toe Defense

Your selection of PPE is your primary line of defense. The following table outlines the recommended equipment, the standards they should meet, and the scientific rationale for their use.

Body PartRecommended PPEStandard (Example)Rationale & Causality
Eyes & Face Chemical Safety GogglesEN 166 (EU) or ANSI Z87.1 (US)Mandatory. Protects against serious eye irritation from dust or accidental splashes.[1][2][4] Goggles provide a full seal that standard safety glasses do not.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)EN 374Mandatory. Prevents direct contact with the skin, mitigating the risk of skin irritation.[1][2] Studies on organophosphate handling show gloves are a key factor in reducing exposure.[5][6] Double-gloving is recommended for enhanced protection during high-risk procedures.
Body Long-Sleeved Laboratory CoatN/AMandatory. Provides a barrier against incidental contact and contamination of personal clothing.[1]
Respiratory Not required for small-scale use with adequate ventilation.N/AUnder normal laboratory conditions where dust formation is minimal and work is conducted in a well-ventilated area (e.g., a chemical fume hood), specific respiratory protection is not required.[1][4]
For Large Quantities or Dust Generation: NIOSH-approved respirator with a particle filter or a European Standard EN 136 approved respirator.NIOSH/MSHA or EN 136/140Situational. If there is a risk of aerosolizing the solid powder (e.g., during weighing of large quantities, spill cleanup), a respirator is essential to prevent respiratory tract irritation.[1][2]

Operational Protocol: A Self-Validating Workflow

A successful safety protocol is not just about the equipment, but the process. The following workflow ensures that protection is maintained from the moment you prepare for an experiment until the final cleanup.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A 1. Verify Fume Hood Functionality B 2. Inspect PPE for Integrity (No Tears/Cracks) A->B C 3. Don PPE (Coat, Inner Gloves, Goggles, Outer Gloves) B->C D 4. Handle Chemical Inside Fume Hood C->D E 5. Keep Containers Closed When Not in Use D->E F 6. Decontaminate Work Area & Segregate Waste E->F G 7. Doff PPE (Outer Gloves, Goggles, Coat, Inner Gloves) F->G H 8. Wash Hands Thoroughly G->H A 1. Alert Personnel & Restrict Access B 2. Ensure Full PPE is Worn (Add Respirator if Dusty) A->B C 3. Gently Cover Spill with Absorbent Material B->C D 4. Sweep Up Material into Labeled Waste Container C->D E 5. Decontaminate Area with Soap & Water D->E F 6. Dispose of all Materials as Hazardous Waste E->F

Caption: Small Spill Response Protocol.

Disposal of Contaminated PPE and Materials

Proper disposal is the final step in the safe handling lifecycle.

  • Chemical Waste: All residual this compound and solutions containing it must be collected in a clearly labeled, sealed container for hazardous waste. [2]* Contaminated PPE: All disposable PPE used during handling, such as gloves and bench paper, must be disposed of as solid chemical hazardous waste. [7]* Regulatory Compliance: Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. [2]Do not empty into drains or the environment. [2] By integrating this comprehensive PPE and handling strategy, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Diphenyl N-phenylphosphoramidate | C18H16NO3P | CID 19708. PubChem - National Institutes of Health. [Link]

  • Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. PubMed. (2022-11-17). [Link]

  • DIPHENYLPHOSPHORYL AZIDE Safety Data Sheet. Gelest, Inc. (2015-01-06). [Link]

  • Minimize Exposure with Personal Protective Equipment. BASF Agricultural Solutions. [Link]

  • Personal Protective Equipment for Pesticide Handlers. U.S. Environmental Protection Agency (EPA). (2025-08-06). [Link]

  • Personal Protective Equipment for Working With Pesticides. University of Missouri Extension. (2000-12-01). [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

Sources

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